molecular formula C12H23NO6S2 B562578 [Bis(t-Boc)amino]methyl Methanethiosulfonate CAS No. 1190009-49-4

[Bis(t-Boc)amino]methyl Methanethiosulfonate

Número de catálogo: B562578
Número CAS: 1190009-49-4
Peso molecular: 341.437
Clave InChI: FZNXHBNNTGBLEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[Bis(t-Boc)amino]methyl Methanethiosulfonate, also known as [Bis(t-Boc)amino]methyl Methanethiosulfonate, is a useful research compound. Its molecular formula is C12H23NO6S2 and its molecular weight is 341.437. The purity is usually 95%.
BenchChem offers high-quality [Bis(t-Boc)amino]methyl Methanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Bis(t-Boc)amino]methyl Methanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(methylsulfonylsulfanylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6S2/c1-11(2,3)18-9(14)13(8-20-21(7,16)17)10(15)19-12(4,5)6/h8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNXHBNNTGBLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CSS(=O)(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652475
Record name S-{[Bis(tert-butoxycarbonyl)amino]methyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190009-49-4
Record name S-{[Bis(tert-butoxycarbonyl)amino]methyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to [Bis(t-Boc)amino]methyl Methanethiosulfonate: Properties and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Bis(t-Boc)amino]methyl Methanethiosulfonate is a specialized chemical reagent of significant interest in the fields of bioconjugation, chemical biology, and drug development.[1][2] Its unique structure, featuring a thiol-reactive methanethiosulfonate (MTS) group and a protected diamine moiety, offers a versatile platform for the modification of biomolecules. The tert-butyloxycarbonyl (Boc) protecting groups provide a stable mask for the amino functionality, which can be selectively removed under acidic conditions to reveal a primary amine. This dual-functionality allows for a two-step conjugation strategy, enabling the introduction of a latent reactive handle onto cysteine residues within proteins or other thiol-containing molecules.

This guide provides a comprehensive overview of the core chemical properties, reactivity, and potential applications of [Bis(t-Boc)amino]methyl Methanethiosulfonate, offering insights into its utility as a tool for advanced bioconjugation and the development of novel therapeutics.

Core Chemical Properties

[Bis(t-Boc)amino]methyl Methanethiosulfonate is a compound with the chemical formula C12H23NO6S2 and a molecular weight of 341.44 g/mol .[1][2] It is also known by its synonym, S-methyl [bis(tert-butoxycarbonyl)amino]methanesulfonothioate.[1]

Physicochemical Data

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from the well-characterized behavior of its constituent functional groups: the methanethiosulfonate moiety and the Boc-protected amine.

PropertyValue/DescriptionSource/Rationale
CAS Number 1190009-49-4[1]
Molecular Formula C12H23NO6S2[1]
Molecular Weight 341.44 g/mol [1][2]
Appearance Typically a white to off-white solid.Based on general appearance of similar organic compounds.
Solubility Expected to be soluble in a range of organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous solutions is anticipated due to the two hydrophobic Boc groups.Inferred from the properties of Boc-protected compounds.
Stability The methanethiosulfonate group is susceptible to hydrolysis, particularly at higher pH. The Boc groups are stable to basic and nucleophilic conditions but are readily cleaved by strong acids. The compound should be stored in a cool, dry place.Based on the known chemistry of MTS reagents and Boc protecting groups.

Reactivity and Mechanism of Action

The primary utility of [Bis(t-Boc)amino]methyl Methanethiosulfonate lies in its ability to selectively modify free thiol groups, most notably the side chains of cysteine residues in proteins.

Thiol-Disulfide Exchange

The core reaction involves a nucleophilic attack of a deprotonated thiol (thiolate) on the electrophilic sulfur atom of the methanethiosulfonate group. This results in the formation of a stable disulfide bond and the release of methanesulfinate as a byproduct.

G cluster_0 Reaction Mechanism Reagent [Bis(t-Boc)amino]methyl-S-SO2CH3 Product [Bis(t-Boc)amino]methyl-S-S-Protein Reagent->Product + Protein-SH Thiol Protein-SH Byproduct CH3SO2H

Caption: Thiol-disulfide exchange reaction.

This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5), making it a valuable tool for site-specific protein modification.

The Role of the Boc Protecting Groups

The two tert-butyloxycarbonyl (Boc) groups serve to protect the primary amine, preventing it from participating in unwanted side reactions during the initial thiol modification step. The Boc groups are known for their stability under a wide range of conditions, including those typically used for thiol-disulfide exchange reactions.

Experimental Protocols

The following protocols are provided as a general guideline for the use of [Bis(t-Boc)amino]methyl Methanethiosulfonate in protein modification. Optimization will be required for specific applications.

Protocol 1: Thiol Modification of a Protein

This protocol outlines the general steps for labeling a protein with [Bis(t-Boc)amino]methyl Methanethiosulfonate.

Materials:

  • Protein of interest containing at least one free cysteine residue

  • [Bis(t-Boc)amino]methyl Methanethiosulfonate

  • Reaction Buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Ensure the protein sample is free of any reducing agents (e.g., DTT, BME) by dialysis or buffer exchange into the Reaction Buffer.

  • Reagent Preparation: Prepare a stock solution of [Bis(t-Boc)amino]methyl Methanethiosulfonate (e.g., 10-100 mM) in anhydrous DMSO or DMF immediately before use.

  • Reaction: Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Removal of Excess Reagent: Remove unreacted [Bis(t-Boc)amino]methyl Methanethiosulfonate using a desalting column or by dialysis against the Reaction Buffer.

  • Characterization: Confirm the modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the expected mass shift.

G cluster_workflow Protein Modification Workflow A Prepare Protein Solution (remove reducing agents) C React Protein and Reagent (e.g., 1-2 hours at RT) A->C B Prepare Reagent Stock ([Bis(t-Boc)amino]methyl Methanethiosulfonate in DMSO) B->C D Purify Modified Protein (desalting or dialysis) C->D E Characterize Product (Mass Spectrometry) D->E

Caption: Workflow for protein thiol modification.

Protocol 2: Boc Deprotection and Secondary Labeling

This protocol describes the removal of the Boc groups to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected, thiol-modified protein from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Reaction buffer for secondary labeling (pH-dependent on the secondary label)

  • Secondary labeling reagent (e.g., NHS-ester functionalized dye)

Procedure:

  • Lyophilization: Lyophilize the purified, modified protein to remove water.

  • Deprotection: Resuspend the lyophilized protein in a solution of TFA in DCM (e.g., 20-50% TFA). The reaction is typically rapid, often complete within 30-60 minutes at room temperature.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Reconstitution: Reconstitute the deprotected protein in a suitable reaction buffer for the secondary labeling step. The pH of this buffer should be optimized for the specific chemistry of the secondary label.

  • Secondary Labeling: Add the secondary labeling reagent (e.g., an NHS-ester dye to label the newly exposed primary amine) according to the manufacturer's instructions.

  • Purification and Characterization: Purify the dually-labeled protein and characterize the final product by appropriate analytical methods (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).

G cluster_workflow Two-Step Labeling Workflow P1 Thiol-Modified Protein (Boc-protected) P2 Boc Deprotection (TFA/DCM) P1->P2 P3 Amine-Reactive Protein P2->P3 P4 Secondary Labeling (e.g., NHS-ester dye) P3->P4 P5 Dually-Labeled Protein P4->P5

Caption: Two-step protein labeling workflow.

Applications in Research and Drug Development

The unique properties of [Bis(t-Boc)amino]methyl Methanethiosulfonate make it a valuable tool for a variety of applications:

  • Antibody-Drug Conjugates (ADCs): The reagent can be used to attach a linker-payload to a cysteine residue on an antibody. Subsequent deprotection of the Boc groups can reveal a primary amine for the attachment of a second payload or a modifying group to fine-tune the ADC's properties.

  • Site-Specific Protein Labeling: It allows for the introduction of a protected amine at a specific cysteine residue, which can then be used for subsequent, orthogonal labeling with amine-reactive probes, such as fluorescent dyes or biotin.

  • Development of Branched or Cross-linked Bioconjugates: The exposed primary amine can serve as a branching point for the attachment of multiple molecules, enabling the creation of more complex bioconjugates.

  • Surface Immobilization: Proteins modified with this reagent can be first attached to a surface via the thiol linkage, and the deprotected amine can then be used to interact with the surface or other molecules.

Conclusion

[Bis(t-Boc)amino]methyl Methanethiosulfonate is a powerful and versatile reagent for the site-specific modification of proteins and other biomolecules. Its ability to introduce a protected primary amine via a thiol-reactive group opens up a wide range of possibilities for the construction of complex and well-defined bioconjugates. While specific experimental data for this compound remains to be extensively published, its chemical behavior can be reliably predicted based on the well-established chemistry of methanethiosulfonates and Boc-protected amines. This guide provides a foundational understanding of its properties and a practical framework for its application in research and development.

References

  • Pharmaffiliates. [Bis(t-Boc)amino]methyl Methanethiosulfonate. [Link]

  • Desertcart. Bis T Boc Amino Methyl Methanethiosulfonate. [Link]

Sources

The Chemistry and Application of Methanethiosulfonate Reagents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of methanethiosulfonate (MTS) reagents, powerful tools for probing protein structure and function. With a focus on the underlying chemical principles and practical applications, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the mechanism of action, experimental best practices, and advanced techniques that leverage the unique reactivity of these compounds.

The Core Principle: Selective and Reversible Cysteine Modification

Methanethiosulfonate reagents are a class of sulfhydryl-reactive compounds that exhibit remarkable specificity for cysteine residues in proteins.[1][2][3] Their utility stems from a rapid and efficient thiol-disulfide exchange reaction that occurs under mild, physiologically relevant conditions.[1][4] This reaction is significantly faster than that of other common sulfhydryl-modifying reagents like iodoacetamides or maleimides, allowing for stoichiometric modification with minimal excess reagent.[1][4]

The fundamental reaction involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate anion) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the cysteine residue and the leaving group of the MTS reagent, with the concomitant release of methanesulfinic acid.[1][4] A key advantage of this chemistry is its reversibility; the newly formed disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT), restoring the native cysteine residue.[1][5]

MTS_Reaction_Mechanism Protein_Cys Protein SH Modified_Protein Protein S-S-R Protein_Cys:SH->Modified_Protein:S Nucleophilic Attack MTS_Reagent R-S-SO2-CH3 Methanethiosulfonate Reagent Methanesulfinic_Acid CH3-SO2H Methanesulfinic Acid

Figure 1: Mechanism of Cysteine Modification by MTS Reagents.

A Versatile Toolkit: The Spectrum of MTS Reagents

The power of MTS chemistry lies in the diversity of the 'R' group that can be attached to the reactive methanethiosulfonate core. This has led to the development of a wide array of reagents, each tailored for specific applications.

Reagent TypeExamplesKey Characteristics & Applications
Small & Charged MTSEA (+), MTSES (-), MTSET (+)Membrane impermeant (generally). Used in Substituted-Cysteine Accessibility Method (SCAM) to probe the electrostatic environment and accessibility of residues in ion channels and transporters.[1][6]
Small & Uncharged MMTSMembrane permeant. Can be used to reversibly block cysteine residues and study redox-regulated proteins.[4][5]
Spin Labels MTSLParamagnetic nitroxide probes for Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) to measure distances and study protein dynamics.[7][8]
Fluorescent Probes MTS-fluorescein, MTS-rhodamineFor real-time monitoring of conformational changes through fluorescence-based techniques like FRET.[2]
Biotinylation Reagents MTSEA-BiotinFor introducing a biotin tag for subsequent detection or purification using avidin/streptavidin systems.[3]
Crosslinkers 1,1-Methanediyl bismethanethiosulfonateContain two MTS groups to crosslink nearby cysteine residues, providing distance constraints.[1]

Substituted-Cysteine Accessibility Method (SCAM): Mapping Protein Architecture

SCAM is a powerful technique that combines site-directed mutagenesis with MTS chemistry to map the solvent-accessible surfaces of proteins, particularly membrane proteins like ion channels and transporters.[2][6] The core principle is to systematically replace native amino acids with cysteine residues and then probe the accessibility of these engineered cysteines to MTS reagents.

A functional change in the protein upon application of an MTS reagent, such as altered ion channel conductance, indicates that the introduced cysteine is accessible to the aqueous environment.[1][9] By using a panel of MTS reagents with different physical properties (e.g., charge, size), one can glean detailed information about the local environment of the residue.[6]

SCAM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mutagenesis Site-Directed Mutagenesis: Introduce single cysteine at target position Expression Express mutant protein in a suitable system (e.g., oocytes) Mutagenesis->Expression Baseline Record baseline protein function (e.g., ion channel current) Expression->Baseline MTS_Application Apply MTS reagent Baseline->MTS_Application Post_MTS Record protein function after MTS application MTS_Application->Post_MTS Comparison Compare pre- and post-MTS function Post_MTS->Comparison Conclusion Determine accessibility and infer structural information Comparison->Conclusion

Figure 2: General Workflow for the Substituted-Cysteine Accessibility Method (SCAM).
Experimental Protocol: A General SCAM Procedure

This protocol provides a generalized workflow for a SCAM experiment using an ion channel expressed in Xenopus oocytes.

I. Reagent Preparation and Handling

  • Storage: Store all MTS reagents desiccated at -20°C.[1][4] They are hygroscopic and susceptible to hydrolysis.

  • Stock Solutions: Prepare fresh stock solutions immediately before use.[2] For water-insoluble reagents, use anhydrous DMSO.[1]

  • Working Solutions: Dilute the stock solution into the appropriate experimental buffer. Note that the stability of MTS reagents in aqueous solution is pH-dependent, with hydrolysis being faster at higher pH.[1]

II. Experimental Procedure

  • Mutagenesis and Expression:

    • Generate a cysteine-less version of the target protein, if necessary, to eliminate background reactivity.[6]

    • Introduce single cysteine mutations at the desired positions using standard site-directed mutagenesis techniques.

    • Express the mutant protein in a suitable system, such as Xenopus oocytes or a mammalian cell line.[10]

  • Electrophysiological Recording:

    • Use a technique like two-electrode voltage clamp or patch clamp to measure the function of the expressed ion channels.[11][12]

    • Establish a stable baseline recording of channel activity in response to its specific agonist or stimulus.

  • MTS Reagent Application:

    • Perfuse the experimental chamber with a solution containing the MTS reagent at a predetermined concentration (typically in the µM to mM range).[1][4] The application time can range from seconds to minutes.[2]

    • Co-application with an agonist may be necessary to probe state-dependent accessibility.[13]

  • Washout and Post-Modification Recording:

    • Thoroughly wash out the MTS reagent with control buffer.

    • Record the channel activity again under the same conditions as the baseline measurement.

  • Data Analysis:

    • Compare the functional parameters (e.g., current amplitude, gating kinetics) before and after MTS application. A significant and irreversible change suggests that the introduced cysteine was modified.

    • The rate of modification can provide insights into the accessibility of the residue.[2]

III. Important Considerations

  • Reversibility Check: To confirm that the observed effect is due to the specific disulfide bond formation, attempt to reverse the modification by applying a reducing agent like DTT.[1]

  • Control Experiments: Always perform control experiments on the wild-type or cysteine-less protein to ensure that the MTS reagent does not have non-specific effects.[11][12]

  • Membrane Permeability: Be mindful of the membrane permeability of the chosen MTS reagent. Charged reagents like MTSES and MTSET are generally considered membrane-impermeant, while uncharged reagents like MMTS can cross the cell membrane.[1][14]

Site-Directed Spin Labeling (SDSL): Unveiling Protein Dynamics

SDSL is a powerful biophysical technique that utilizes MTS reagents bearing a stable nitroxide radical (spin label), most commonly MTSL ((1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate).[7][8] When this spin label is attached to a cysteine residue, its motion and environment can be probed using Electron Paramagnetic Resonance (EPR) spectroscopy.[8]

The EPR spectrum is highly sensitive to the rotational mobility of the nitroxide radical.[8] A spin label in a highly mobile, solvent-exposed region will have a sharp, narrow spectrum, while a label in a sterically constrained or buried environment will exhibit a broad, immobilized spectrum. By analyzing the spectral line shape, one can deduce information about the local secondary and tertiary structure.[7] Furthermore, by introducing two spin labels at different positions, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can be used to measure the distance between them, providing valuable long-range structural constraints.[7]

Experimental Protocol: A General SDSL Procedure

I. Protein Preparation and Labeling

  • Mutagenesis and Purification:

    • Introduce a single cysteine mutation at the desired site in a cysteine-less background.

    • Express and purify the mutant protein.

  • Labeling Reaction:

    • Dissolve the purified protein in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-7.5).

    • Prepare a fresh stock solution of MTSL in a water-miscible organic solvent like acetonitrile or DMSO.[15]

    • Add a 5- to 10-fold molar excess of MTSL to the protein solution.[15]

    • Incubate the reaction mixture at room temperature or 4°C for a few hours to overnight. The optimal time and temperature should be determined empirically.

  • Removal of Excess Label:

    • Remove unreacted MTSL using a desalting column, dialysis, or tangential flow filtration. This step is crucial to avoid background signals in the EPR spectrum.

II. EPR Spectroscopy

  • Sample Preparation:

    • Concentrate the labeled protein to the desired concentration for EPR analysis.

    • Load the sample into a quartz capillary tube or a specialized flat cell.

  • Data Acquisition:

    • Acquire the continuous-wave (CW) EPR spectrum at room temperature or, for frozen solutions, at cryogenic temperatures.

    • For distance measurements, perform pulsed EPR experiments like DEER.

III. Data Analysis

  • Spectral Analysis:

    • Analyze the CW-EPR line shape to assess the mobility and accessibility of the spin label.

    • Use simulation software to extract quantitative information about the motional parameters.

  • Distance Measurement:

    • Analyze the DEER data to determine the distance distribution between the two spin labels.

Concluding Remarks

Methanethiosulfonate reagents offer a versatile and powerful approach for the site-specific modification of cysteine residues in proteins. Their rapid and selective reactivity, coupled with the diverse range of available functionalities, has made them indispensable tools in modern protein science. From mapping the architecture of complex membrane proteins with SCAM to elucidating the dynamic conformational changes with SDSL, MTS reagents continue to provide invaluable insights into the intricate relationship between protein structure and function. As with any powerful technique, a thorough understanding of the underlying chemistry and careful experimental design are paramount to obtaining robust and meaningful results.

References

  • Uptima. (n.d.). MTS reagents. Interchim. Retrieved from [Link]

  • FluoProbes. (n.d.). Fluorescent MTS. Interchim. Retrieved from [Link]

  • Tikhonov, D. B., Zhorov, B. S., & Zamyatnin, A. A., Jr. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(10), 861-869. [Link]

  • Cui, L., El-Kadi, A. O., & Linsdell, P. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 157(4), 625–634. [Link]

  • FluoProbes. (n.d.). MTSEA-Biotin, -X, -XX. Interchim. Retrieved from [Link]

  • Uptima. (n.d.). MTS reagents. Interchim. Retrieved from [Link]

  • Jiang, R., Taly, A., & Lemoine, D. (2008). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Journal of Biological Chemistry, 283(34), 23096–23107. [Link]

  • Beitz, E., Wu, B., & Fröhlich, O. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Roberts, J. A., Allsopp, R. C., & Evans, R. J. (2008). Cysteine substitution mutagenesis and the effects of methanethiosulfonate reagents at P2X2 and P2X4 receptors support a core common mode of ATP action at P2X receptors. The Journal of biological chemistry, 283(34), 23096–23107. [Link]

  • Cui, L., & Linsdell, P. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British journal of pharmacology, 157(4), 625–634. [Link]

  • Yao, S. Y. M., Ng, A. M. L., & Cass, C. E. (2011). Cysteine-accessibility analysis of transmembrane domains 11–13 of human concentrative nucleoside transporter 3. Biochemical Journal, 434(1), 157–167. [Link]

  • Yao, S. Y., Ng, A. M., & Cass, C. E. (2011). Cysteine-accessibility analysis of transmembrane domains 11-13 of human concentrative nucleoside transporter 3. The Biochemical journal, 434(1), 157–167. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Stewart, D., & Forman, S. A. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. eNeuro, 8(5), ENEURO.0186-21.2021. [Link]

  • Cremers, C. M., & Jakob, U. (2007). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Biochemistry, 46(19), 5801–5809. [Link]

  • Anishkin, A., Kuo, M. M.-C., & Sukharev, S. (2014). Effects of posttranslational modifications with methanethiosulfonate (MTS) reagents on G26C and G22C MscL function in vivo. ResearchGate. Retrieved from [Link]

  • Sato, T., & Tomita, S. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol, 8(17), e2997. [Link]

  • Blunck, R., & Chanda, B. (2018). Application of MTS reagents to the open channels. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Site-directed spin labeling. Retrieved from [Link]

  • Nano-Control. (n.d.). MTS assay in THP-1 cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Liang, B., & Tamm, L. K. (2007). Site-Directed Parallel Spin-Labeling and Paramagnetic Relaxation Enhancement in Structure Determination of Membrane Proteins by Solution NMR Spectroscopy. Biophysical Journal, 92(6), 2109–2119. [Link]

  • MDPI. (2021, April 27). Site Directed Spin Labeling. In Encyclopedia. Retrieved from [Link]

  • ResearchGate. (2026, February 6). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Reaction of the methanethiosulfonate (MTS) spin label with a.... Retrieved from [Link]

  • Wang, H., & Yao, S. Q. (2020). A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. Organic Letters, 22(3), 856–860. [Link]

  • STAR Protocols. (2024, October 15). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. Retrieved from [Link]

Sources

Aminomethyl Thiosulfonates: A Tunable Cysteine-Reactive Platform for Advanced Therapeutic and Bioconjugate Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a deep dive into the chemistry and application of aminomethyl thiosulfonates. We move beyond simple descriptions to explore the causal relationships behind their synthesis, reactivity, and utility in modern drug development. This document is structured to provide both foundational knowledge and actionable, field-proven insights for professionals dedicated to advancing medicinal chemistry and chemical biology.

PART 1: Foundational Chemistry and Synthesis

The Thiosulfonate Functional Group: An Electrophilic Sulfur Hub

Thiosulfonates (R-SO₂-S-R') are a class of organosulfur compounds that serve as versatile and stable electrophilic sulfur sources.[1] Unlike the more common disulfides, the thiosulfonate group possesses an oxidized sulfur atom adjacent to a sulfenyl sulfur, creating a highly polarized S-S bond. This polarization renders the sulfenyl sulfur atom susceptible to nucleophilic attack, a property that is the cornerstone of its utility.[2] This inherent reactivity, particularly with soft nucleophiles like thiols, makes thiosulfonates ideal candidates for targeted covalent interactions in complex biological systems.[3]

Synthesis: Rationale and a General Protocol

Numerous methods exist for thiosulfonate synthesis, including the oxidation of thiols or disulfides and the coupling of sulfonyl hydrazides.[1][4][5] For aminomethyl thiosulfonates specifically, a robust and common method is the Mannich-like condensation of an amine, formaldehyde, and a parent thiosulfonate. This approach is favored for its operational simplicity and the ready availability of starting materials.

Core Causality in Synthesis: The choice of this one-pot reaction is based on efficiency. The initial formation of an N-acyliminium ion intermediate from the amine and formaldehyde creates a reactive electrophile that is readily trapped by the nucleophilic thiosulfonate anion. This circumvents the need to handle potentially unstable aminomethyl chloride intermediates.

Experimental Protocol: General Synthesis of an S-(Aminomethyl) Thiosulfonate

This protocol describes a representative synthesis of an S-(dialkylaminomethyl) arylsulfonate.

  • Reagents & Materials:

    • Secondary Amine (e.g., Dibenzylamine, 1.0 eq)

    • Formaldehyde (37 wt. % in H₂O, 1.2 eq)

    • Sodium p-toluenethiosulfonate (1.1 eq)

    • Dichloromethane (DCM)

    • Deionized Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Rotary Evaporator

    • Silica Gel for Chromatography

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq) in DCM. Cool the solution to 0°C using an ice bath.

    • Iminium Formation: Add aqueous formaldehyde (1.2 eq) dropwise to the stirred amine solution. The reaction is mildly exothermic. Allow the mixture to warm to room temperature and stir for 1 hour. At this stage, the reaction mixture may appear cloudy.

    • Thiosulfonate Addition: Add solid sodium p-toluenethiosulfonate (1.1 eq) to the reaction mixture in one portion.

    • Reaction Progression: Allow the reaction to stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Workup: Transfer the reaction mixture to a separatory funnel. Add deionized water and shake. Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure aminomethyl thiosulfonate product.

PART 2: Mechanism of Action and Biological Applications

The Core Mechanism: Thiol-Thiosulfonate Exchange

The primary mechanism underpinning the biological activity of aminomethyl thiosulfonates is their selective reaction with endogenous thiols, most notably the side chain of cysteine residues in proteins.[6] This reaction is a nucleophilic substitution at the sulfenyl sulfur atom.

Causality of Selectivity: The thiol group of cysteine (pKa ≈ 8) is a potent nucleophile at physiological pH (7.4), existing partially as the thiolate anion (R-S⁻).[7] This soft nucleophile has a strong affinity for the soft electrophilic sulfur of the thiosulfonate, driving the reaction forward over reactions with harder nucleophiles like amines (lysine) or alcohols (serine/threonine).

The reaction proceeds via a cascade, releasing a sulfinate and forming a mixed disulfide bond between the aminomethyl moiety and the cysteine residue.

G Thiosulfonate R-SO₂-S-CH₂-NR'₂ (Aminomethyl Thiosulfonate) TS Nucleophilic Attack Thiosulfonate->TS Cysteine Protein-SH (Cysteine Thiol) Cysteine->TS MixedDisulfide Protein-S-S-CH₂-NR'₂ (Covalently Modified Protein) TS->MixedDisulfide S-S Bond Formation Sulfinate R-SO₂⁻ (Sulfinate Anion) TS->Sulfinate S-S Bond Cleavage

Caption: Mechanism of thiol-thiosulfonate exchange with a protein cysteine residue.

Application 1: Prodrug Design and Activation

Aminomethyl thiosulfonates are excellent candidates for prodrug strategies.[8][9] A biologically active amine can be masked as a thiosulfonate, rendering it inert. This prodrug can then be designed to release its active "payload" in a specific biological environment, such as the reductive intracellular space where glutathione (GSH), a thiol-containing tripeptide, is abundant.

Trustworthiness of the System: This system is self-validating because the activation is contingent on a specific chemical trigger (the presence of thiols) that is differentially regulated in the body. For example, some cancer cells have higher intracellular GSH levels than normal cells, offering a potential avenue for targeted drug release.

G Admin Administer Prodrug (Inactive, Systemic) Target Reach Target Site (e.g., Tumor Microenvironment) Admin->Target Distribution Activation Thiol-Mediated Cleavage (Reaction with GSH/Cysteine) Target->Activation Cellular Uptake Release Release of Active Drug (Free Amine) Activation->Release Bioactivation Effect Pharmacological Effect Release->Effect

Caption: Workflow for the bioactivation of an aminomethyl thiosulfonate prodrug.

Application 2: Irreversible Enzyme Inhibition

By targeting cysteine residues in the active or allosteric sites of enzymes, aminomethyl thiosulfonates can act as potent and irreversible inhibitors.[6][10] This strategy is particularly effective for enzymes whose catalytic mechanism depends on a nucleophilic cysteine.

Table 1: Comparison of Thiol-Reactive Warheads for Enzyme Inhibition

Covalent WarheadStability in PlasmaReactivityKey Consideration
Thiosulfonate HighModerate to HighTunable reactivity based on substituents.[6]
Maleimide ModerateHighProne to retro-Michael reaction, leading to off-target effects.[11]
Vinyl Sulfone HighModerateForms a stable thioether bond; less prone to hydrolysis than maleimides.[12]
Aryl Halide (SNAr) Very HighLow to ModerateRequires an electron-deficient aryl ring for sufficient reactivity.[7]
Application 3: Bioconjugation

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, such as an antibody.[13] Thiol-reactive reagents are essential for site-specifically modifying proteins at cysteine residues. Aminomethyl thiosulfonates offer a stable alternative to maleimides for creating antibody-drug conjugates (ADCs) or attaching imaging agents.[11] The stability of the resulting disulfide bond can be modulated by steric hindrance around the S-S linkage.

PART 3: Concluding Insights and Future Directions

Aminomethyl thiosulfonates represent a powerful and versatile chemical platform. Their true strength lies in their tunability . By modifying the substituents on both the sulfonyl (R) and the aminomethyl (R') portions, researchers can finely control properties such as:

  • Reactivity: Electron-withdrawing groups on the sulfonyl moiety increase the electrophilicity of the sulfenyl sulfur, accelerating the rate of reaction with thiols.

  • Solubility & Pharmacokinetics: The nature of the amine can be altered to improve aqueous solubility or cell permeability.

  • Payload: The amine itself can be the active drug, or it can serve as a linker to attach other functional molecules.

Future research will likely focus on developing thiosulfonates with even greater selectivity for specific cysteine residues within the proteome and exploring their use in dynamic covalent chemistry and the development of novel antibacterial and antifungal agents.[2][3]

References

  • Sustainable synthesis of thiosulfonates and disulfides by molybdenum-catalyzed selective oxidation of thiols. Green Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-pO19N8ZsTLi5sabryGdmuAWe5UE7Fv2EPhEHTWiA-uRoWDe-anH9w9VDzbO-sc24qvXmU7tXrscjlGEc-neUIOnIIp6NxL9tN0m2IWyQvg_TBx-75pmsarHsWxplRGQHexef8ItdYouqDrZL6ZYKpQdhI3B-Hlz0TH4=]
  • Aminomethyl prodrugs: Significance and symbolism. Google AI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcWZU0AoDLONDtwdUUcX6zkUhZgR4heH1FUCi0hAnm74_O01K8bIbWcSFQsR3Q1WCP90PXbVX2wpKeUlVhknf8_KY9UncvzbBADZvKU9Mwx5QM2XG8YwfwecjjZRZ8a8wNgNpiYgf4i020k4Dvlplb]
  • Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDqlfdPRo9Frfwzl9DSwI2Z-bBtw084J9xvK3A0ojWwZ86dOzKFYa3VAAxl7gCU8bjf4tebiTIdsaKq8-zIUio27Eve9T3Ddxk7C2qNON7o7bfWoQm8zw_e5LfxEmrESn6OYvP5HczuT1UrwI=]
  • TPT sulfonate, a single, oral dose schistosomicidal prodrug: In vivo efficacy, disposition and metabolic profiling. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvjAorpBFDAixF-JIpK61XDVa5dVzyBcciaG5dxNHx4nKmKHicSWDWjksU4YmGAGYgNVl6w-W1Y_AfyzPW7DO1Uasr7_tJMRCP5pM18d_q9iVmWe_aj2O8c5Mo9NVaaI9EK_4=]
  • Thiosulfonate synthesis by S-S coupling. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGcNZhXUqp78QjCaRcEB_uxDLdoHkZAwUpIOt9O2-0RrvU7ed2swSsQd5RL7mO48IGSGbYO7YP3vAXvKotJBiLw-XaPb8xlcXr3XFwjtE4ai5tX-XCMjvnVmkUeQl0thXScfoyk_Re_VL9jRBCWeKrsJD_dn1hr1UbmuC5KA==]
  • Highly Efficient Prodrugs: Design and Therapeutic Applications. Highly Efficient Prodrugs: Design and Therapeutic Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhm-oxC_PphIxTmieFzDpun60r7NKEKaKcMjHFg0adzzmHSz1MA9Ly54A4T4SY7oZKHgxkLoTXcGgP7lk6ecUTdiFDSbTpcCJQGnarM7zplnJGK-AYIj8jASpzk0zvubFi9HLDikcF5rEtO2P9PH3dUyDOmIRc5c5I5GjEF2EYrRFxW1JgMCiSa9_OBR73iUUpp2ykgciscn6TiyJw]
  • SYNTHESIS OF THIOSULPHONATE AND AMINO ACID DERIVATIVES OF BENZOCHINONE AND PREDICTED SCREENING OF THEIR BIOLOGICAL ACTIVITY. Academic Journals and Conferences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTC6psVxPVeh-fbazFpDAwqcTR6Uy9v_FXd3NaTtKvr-YVVA0V9970dameIRWvIrhnVCvZEPq_HKHEmTC162A_KM5PlH3lmpGtDKh8R8vDv_MGCpsCzZQIz-5JaVzee-EohKdVmoP1VQsqiaE_bwxYMNSqBU_bfDeOYZr3GxDMcQUpNawVF1YJefu50Qpymj8ajludInQ-2WdNTna5cN_LK0nuQvrwzbTPIDawcy_-UMK3hg==]
  • Synthesis of multisubstituted thiosulfonates from o-silylaryl triflates via halothiolation of aryne intermediates followed by ox. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv5KEPG7bvRvQ4LrOfvFejyAwBIHYtOY16mM1ZVrS1cwhBEiBKFDB9j1ZfVfsq93XrLhehnHQAp6EQ6YpsjTMeH0n4gyzMk8ycdTqOkMV7ATCFUgv7CHnlzWX7E3x3UQrp6PDklBwGOKOtsy4s5HZbwv2gHw==]
  • Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr9jgSY5S0Mu9lFjobGI1a_KABWq44yxWftMiwuZr4Z_v2ySTJYG-yV4IxC0JkTpLgR7HA4DwgV8o9MaTvNspt31EjDZ8TFIWBNkNOujTHIlG8eIY-JNZrtJ3B9XJS8ABSxK0BNtUDfFIsxw==]
  • Research Progress in Synthesis and Application of Thiosulfonates. ResearchGate. [URL: https://www.researchgate.
  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVwGaVFIujrDsCbjK64M-wzGJ7gwYo8VowA9u05fS8UYQ_Ty1TmUT5HVmFroDgH12QLIQT8TgojgJ1HBXfLHBu9LQKL5C9ItlD2yw21w5-GNvO4X5ss8_42fLge__Yhodu5yjUtOuDEypOgBM=]
  • Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35851865/]
  • Peptidic prodrugs of novel aminomethyl-THF 1β-methylcarbapenems. R Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPOM6ZzDXbAhhLXbKnwPD47kTLt26VQrt-0it6Tv_8sJ9Ayxt42DpaEiRUNcHxypmRqZxJw3qU5Pw2-zUPw2g4wQFGZnBUF6_1Vg76ZAeqiyjxQ7KTAjkmc_btdB559cZlHSYJRC1--dt9hqaikiP2YXG6l-6OHLt9etilF3wZvVrAOsdWhuXq25Z9c_No8jSDXYh-geoXTlo3_lAQB_9Qt5l1AaoFtA8-GbP3DGfY7dfv6fDgwgzOXWqedEO8czw9iN5K]
  • Thiosulfonates: The Prospective Substances against Fungal Infections. IntechOpen. [URL: https://www.intechopen.com/chapters/66205]
  • Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. JACS Au. [URL: https://pubs.acs.org/doi/10.1021/jacsau.1c00547]
  • 5-Aminomethyl-1H-benzimidazoles as Orally Active Inhibitors of Inducible T-cell Kinase (Itk). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18778909/]
  • The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/na/d4na00125a]
  • One-Pot Thiol-Amine Bioconjugation to Maleimides; Simultaneous Stabilisation and Dual Functionalisation. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/631f496463e2645851b32d56]
  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7029377/]
  • Scientists discover new inhibitors of inflammation-related enzyme. Agência FAPESP. [URL: https://agencia.fapesp.
  • Arylation Chemistry for Bioconjugation. DSpace@MIT. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443477/]
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [URL: https://samipubco.com/crpr/crpr-2402-103/]
  • Bioconjugation Reagents. TCI Chemicals. [URL: https://www.tcichemicals.
  • Amino Acids in the Development of Prodrugs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631582/]
  • Heteroaromatic-aminomethyl quinolones: potent and selective iNOS inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22154562/]
  • Investigation of potential inhibitors of chorismate-utilizing enzymes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24090226/]
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6294865/]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630545/]

Sources

An In-depth Technical Guide to the Safety and Handling of [Bis(t-Boc)amino]methyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

[Bis(t-Boc)amino]methyl Methanethiosulfonate is a specialized bifunctional reagent of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a masked amino group protected by two acid-labile tert-butyloxycarbonyl (Boc) groups and a highly reactive methanethiosulfonate (MTS) moiety, positions it as a versatile tool for the site-specific modification of cysteine residues in proteins and other biomolecules. This guide provides a comprehensive overview of the critical safety considerations, handling protocols, and fundamental chemical principles associated with this reagent, empowering researchers to utilize it effectively and safely in their endeavors.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of [Bis(t-Boc)amino]methyl Methanethiosulfonate is paramount for its safe and effective use.

PropertyValueSource(s)
Chemical Name S-((Bis(tert-butoxycarbonyl)amino)methyl) methanethiosulfonate[1]
CAS Number 1190009-49-4[1]
Molecular Formula C₁₂H₂₃NO₆S₂[2]
Molecular Weight 341.44 g/mol [1][2]
Appearance Typically a white to off-white solid[1]
Solubility Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM)[3][4]
Storage Store refrigerated at 2-8°C in a dry, well-ventilated place.[1]

Safety and Hazard Assessment

Hazard Identification

Based on analogous compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Methanethiosulfonate compounds are known to be irritating to the skin and eyes.[5][6] Direct contact should be strictly avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]

  • Harmful if Swallowed: Ingestion may be harmful.[6]

  • Potential for Allergic Skin Reaction: Some individuals may develop skin sensitization upon repeated exposure.

Personal Protective Equipment (PPE)

To mitigate these risks, the following PPE is mandatory when handling this reagent:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of potential aerosol or dust generation, a NIOSH-approved respirator is recommended.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Handling and Storage

Prudent laboratory practices are essential for the safe handling and to maintain the integrity of the reagent:

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

    • Avoid the formation of dust and aerosols.

    • Keep away from sources of ignition.[8]

    • Take measures to prevent the buildup of electrostatic charge.[8]

  • Storage:

    • Store in a tightly closed container in a refrigerator (2-8°C).[1]

    • Keep in a dry and well-ventilated place.[8]

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

    • Methanethiosulfonates can be hygroscopic and are susceptible to hydrolysis over time, especially in the presence of nucleophiles. It is recommended to store them in a desiccator.[3][4]

Chemical Reactivity and Stability

The utility of [Bis(t-Boc)amino]methyl Methanethiosulfonate is defined by the distinct reactivity of its two primary functional domains.

The Methanethiosulfonate (MTS) Moiety: A Potent Thiol-Reactive Group

The MTS group is a highly efficient electrophile that reacts specifically and rapidly with sulfhydryl groups (thiols), such as those found in the side chains of cysteine residues in proteins.[9] This reaction proceeds via a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the MTS group, resulting in the formation of a stable disulfide bond and the release of methanesulfinic acid.[3][4]

Caption: Reaction of [Bis(t-Boc)amino]methyl Methanethiosulfonate with a thiol.

Key Characteristics of the MTS-Thiol Reaction:

  • High Reactivity: The intrinsic reactivity of MTS reagents with thiols is very high, allowing for rapid modification of accessible cysteine residues.[3][4]

  • pH Dependence: The reaction rate is pH-dependent, as it relies on the concentration of the nucleophilic thiolate anion (R-S⁻). The rate generally increases with pH.

  • Specificity: The MTS group exhibits high selectivity for sulfhydryl groups over other nucleophilic functional groups found in proteins under typical bioconjugation conditions.

  • Reversibility: The resulting disulfide bond can be cleaved by the addition of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the potential release of a conjugated molecule.

The Bis(t-Boc)amino Group: A Sterically Hindered, Acid-Labile Protecting Group

The two tert-butyloxycarbonyl (Boc) groups serve to protect the primary amine, rendering it non-nucleophilic and non-basic. This protection is crucial for directing the reactivity of the molecule exclusively to the MTS moiety during conjugation reactions. The Boc groups are stable under a wide range of basic and nucleophilic conditions.[10]

Deprotection Mechanism:

The Boc groups are readily cleaved under acidic conditions, typically using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[11]

Caption: Acid-catalyzed deprotection of the bis(t-Boc)amino group.

Considerations for Deprotection:

  • Acid Strength: The rate of cleavage is dependent on the strength and concentration of the acid.

  • Scavengers: The tert-butyl cation generated during deprotection is electrophilic and can potentially alkylate nucleophilic residues (e.g., tryptophan, methionine). The use of scavengers such as anisole or thioanisole is recommended to trap this reactive intermediate.[12]

  • Selective Deprotection: The selective removal of one Boc group from a bis-Boc protected amine can be challenging and typically requires carefully controlled, milder acidic conditions or the use of specific Lewis acids.[13]

Experimental Protocols: A Conceptual Framework

Proposed Synthesis Workflow

A potential synthetic pathway could involve the reaction of a suitable bis(t-Boc)aminomethyl precursor with a methanethiosulfonylating agent.

Synthesis_Workflow Start Bis(t-Boc)aminomethane Intermediate1 Halogenated Intermediate [Bis(t-Boc)amino]methyl halide Start->Intermediate1 Halogenation Intermediate2 Thiol Intermediate [Bis(t-Boc)amino]methyl thiol Intermediate1->Intermediate2 Thiolation Final_Product [Bis(t-Boc)amino]methyl Methanethiosulfonate Intermediate2->Final_Product Methanethiosulfonylation

Caption: A conceptual workflow for the synthesis of the title compound.

General Protocol for Protein Labeling

This protocol provides a general framework for the use of [Bis(t-Boc)amino]methyl Methanethiosulfonate in labeling cysteine-containing proteins. Optimization will be required for specific applications.

Step 1: Preparation of Reagents

  • Prepare a stock solution of [Bis(t-Boc)amino]methyl Methanethiosulfonate (e.g., 10-100 mM) in an anhydrous organic solvent such as DMSO. Prepare this solution fresh before each use.[3][4]

  • Prepare the protein solution in a suitable, non-nucleophilic buffer at a pH between 7.0 and 8.5. Ensure any reducing agents (e.g., DTT) have been removed from the protein solution by dialysis or gel filtration.

Step 2: Labeling Reaction

  • Add the desired molar excess of the [Bis(t-Boc)amino]methyl Methanethiosulfonate stock solution to the protein solution.

  • Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 30 minutes to 2 hours), with gentle mixing.

  • Monitor the reaction progress using techniques such as mass spectrometry to confirm the addition of the label.

Step 3: Quenching and Purification

  • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, to consume any unreacted MTS reagent.

  • Remove the excess labeling reagent and byproducts by dialysis, gel filtration, or spin filtration.

Step 4: Deprotection (Optional)

  • To expose the primary amine, treat the labeled protein with an appropriate acidic solution (e.g., TFA in DCM with scavengers). Note: This step may lead to protein denaturation and should be carefully considered based on the downstream application.

  • Neutralize the reaction and purify the deprotected protein conjugate.

Applications in Research and Drug Development

The unique bifunctionality of [Bis(t-Boc)amino]methyl Methanethiosulfonate makes it a valuable reagent for several advanced applications.

Cysteine-Specific Bioconjugation

The primary application is the site-specific attachment of this linker to cysteine residues on proteins, peptides, or other biomolecules. This allows for the introduction of a protected amine handle at a defined location.

Antibody-Drug Conjugate (ADC) Development

This reagent can serve as a key component in the construction of ADCs. The MTS group allows for conjugation to a cysteine residue on an antibody, while the protected amine, after deprotection, can be used to attach a cytotoxic payload. This sequential conjugation strategy offers precise control over the linker-payload attachment.

Caption: Conceptual workflow for ADC synthesis using the title compound.

Development of Branched or Multi-Functional Conjugates

The deprotected primary amine can serve as a branching point for the attachment of multiple molecules, such as imaging agents, targeting ligands, or additional therapeutic moieties.

Analytical Characterization

Confirmation of the identity and purity of [Bis(t-Boc)amino]methyl Methanethiosulfonate and its conjugates is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl group of the methanethiosulfonate, a singlet for the methylene protons adjacent to the nitrogen, and a large singlet for the 18 protons of the two t-Boc groups.

    • ¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc groups, the quaternary carbons of the t-butyl groups, the methyl carbons of the t-butyl groups, the methylene carbon, and the methyl carbon of the methanethiosulfonate would be expected.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be suitable for determining the molecular weight of the intact molecule and its conjugates. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Conclusion

[Bis(t-Boc)amino]methyl Methanethiosulfonate is a sophisticated chemical tool with significant potential for advancing bioconjugation and drug development. Its effective and safe use is contingent upon a thorough understanding of its reactivity, stability, and associated hazards. By adhering to the principles of safe laboratory practice, utilizing appropriate personal protective equipment, and implementing well-designed experimental protocols, researchers can harness the capabilities of this reagent to create novel and impactful biomolecular constructs.

References

  • MTS reagents - Interchim. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fluorescent MTS - Interchim. (n.d.). Retrieved March 7, 2026, from [Link]

  • An In-depth Technical Guide to the Physical Properties and Applications of S-Methyl Methanethiosulfon
  • JQ-8551 p.1 - Safety Data Sheet. (2025, May 22). Combi-Blocks, Inc.
  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Mohapatra, D. K. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28.
  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • CAS No : 1190009-49-4 | Product Name : [Bis(t-Boc)amino]methyl Methanethiosulfonate. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved March 7, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Material Safety Data Sheet. (2012, April 23). ABX advanced biochemical compounds.
  • SAFETY DATA SHEET. (2023, April 26). LGC Standards.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Zhao, X., Peng, S., Wang, H., Huang, S., Sun, B., Tian, H., & Liang, S. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 101, 395–409.
  • Dębiak-Kalinowska, I., & Gieczewska, K. (2019).
  • A thiol–thiosulfonate reaction providing a novel strategy for turn-on thiol sensing. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Boc-NH-PEG24-CH2CH2COOH. (2025). Benchchem.
  • Zhang, D., et al. (2012). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent.
  • Sluis, V. (2022). Applications of Antibody Drug Conjugates. Journal of Nanomedicine & Nanotechnology, 13(5).
  • Li, Y., et al. (2017). Site-Specific Antibody Conjugation for ADC and Beyond.
  • Diamant, E., et al. (2022). Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. International Journal of Molecular Sciences, 23(19), 11467.
  • Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)
  • Zhang, D., et al. (2013). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Angewandte Chemie (International ed. in English), 52(30), 7795-7799.
  • Navigating the Stability and Storage of t-Boc-Aminooxy-PEG3-alcohol: An In-depth Technical Guide. (2025). Benchchem.
  • NMR Spectroscopy for Metabolomics Research. (1989, September 7). MDPI. Retrieved March 7, 2026, from [Link]

  • Li, H., et al. (2023). Bispecific antibody drug conjugates: Making 1+1>2.
  • Chapter 19. (n.d.). Helmholtz Munich. Retrieved March 7, 2026, from [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Rsc.org. Retrieved March 7, 2026, from [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12). MDPI. Retrieved March 7, 2026, from [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. (n.d.).

Sources

The Molecular Architecture and Application of [Bis(t-Boc)amino]methyl Methanethiosulfonate in Protein Engineering

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Steric Probing and the Substituted Cysteine Accessibility Method (SCAM)

Executive Summary

The Substituted Cysteine Accessibility Method (SCAM) has revolutionized our understanding of membrane protein topology, ion channel gating, and receptor-ligand interactions[1][2]. By systematically mutating target residues to cysteine and probing them with methanethiosulfonate (MTS) reagents, researchers can map the electrostatic and physical landscape of protein microenvironments[2].

While small, charged reagents like MTSEA and MTSET are standard for probing narrow ion channel pores[1], the structural biology field frequently requires reagents that provide significant steric bulk or act as protected precursors. [Bis(t-Boc)amino]methyl Methanethiosulfonate (CAS: 1190009-49-4) serves this exact purpose[3]. This whitepaper dissects the theoretical properties versus the experimental realities of this specialized reagent, providing a self-validating framework for its use in advanced structural assays.

Theoretical vs. Experimental Properties

Chemical Structure and Theoretical Thermodynamics

[Bis(t-Boc)amino]methyl Methanethiosulfonate (Molecular Formula: C12H23NO6S2; MW: 341.44 g/mol ) consists of a highly reactive methanethiosulfonate core coupled to an aminomethyl group protected by two tert-butyloxycarbonyl (Boc) moieties[3].

  • Theoretical Reactivity: The MTS group (-SO₂-S-) is highly electrophilic. Theoretically, it undergoes rapid, stoichiometric thiol-disulfide exchange with the thiolate anion (S⁻) of a cysteine residue[2].

  • Theoretical Sterics & Charge: Unlike MTSEA (which carries a positive charge at physiological pH), the bis-Boc protection renders this reagent electrically neutral and exceptionally bulky. Theoretically, it should be completely excluded from narrow hydrophilic pores (such as the selectivity filter of ClC channels, which restrict molecules >0.6 nm)[1][4].

Reaction_Mechanism Cys Protein-Cys-S⁻ (Nucleophilic Thiolate) TS Transition State (Mixed Disulfide Formation) Cys->TS MTS [Bis(t-Boc)amino]methyl MTS (Electrophilic Thio-sulfonate) MTS->TS Prod Cys-S-S-CH2-N(Boc)2 (Sterically Blocked Protein) TS->Prod Leaving Methanesulfinate (Leaving Group) TS->Leaving

Figure 1: Thiol-disulfide exchange between a protein thiolate and the MTS reagent.

Experimental Reality and Kinetic Behavior

In experimental practice, the theoretical properties of[Bis(t-Boc)amino]methyl MTS introduce specific kinetic and thermodynamic challenges:

  • Aqueous Insolubility: The dual Boc groups impart massive lipophilicity. While standard MTS reagents are highly soluble in water[1], this reagent requires initial solubilization in anhydrous organic solvents (DMSO or DMF)[5].

  • Hydrolysis Competition: All MTS reagents hydrolyze in aqueous environments. For instance, MTSET has a half-life of ~10 minutes at pH 7.5[2]. The bulky bis-Boc group provides slight steric shielding to the sulfonyl core, marginally extending its half-life, but the slow reaction kinetics (due to steric hindrance at the target site) means hydrolysis often competes significantly with successful labeling.

  • Membrane Permeability: While MTSET is membrane-impermeant, highly lipophilic neutral MTS reagents can partition into the lipid bilayer[1]. Experimentalists must account for "wrong-sided" or trans-membrane modification when using [Bis(t-Boc)amino]methyl MTS on whole cells[1].

Application in SCAM: Steric Occlusion and Precursor Labeling

In SCAM, the primary utility of [Bis(t-Boc)amino]methyl MTS is steric occlusion . By labeling a surface-exposed or vestibule-lining cysteine, the massive bis-Boc group acts as a physical wedge. If labeling this residue alters channel conductance or receptor affinity, it proves the residue is located at a critical allosteric or permeation interface[2][4].

Furthermore, it acts as a protected precursor . In in vitro peptide synthesis or robust protein systems, post-labeling treatment with Trifluoroacetic acid (TFA) removes the Boc groups, revealing a primary amine. This effectively converts a neutral, bulky adduct into a positively charged, smaller aminomethyl adduct, allowing for dynamic, two-step probing of electrostatic potentials[4].

SCAM_Workflow Mut 1. Mutagenesis (Cys-less background) Exp 2. Expression (Oocytes/HEK293) Mut->Exp Lab 3. Bis-Boc MTS Labeling Exp->Lab Assay 4. Functional Readout (Electrophysiology) Lab->Assay

Figure 2: Standard SCAM workflow utilizing bulky MTS reagents for steric probing.

Quantitative Reagent Comparison

To select the appropriate MTS reagent, one must compare their physical dimensions and electrostatic properties. The table below synthesizes these parameters to guide experimental design.

ReagentMW ( g/mol )Net Charge (pH 7.4)Relative Size / DiameterPrimary SCAM Application
MTSEA 236.16+1Small (~0.6 nm)Deep pore accessibility, trans-membrane probing[1]
MTSET 278.82+1Medium (~0.6 nm)Cationic probing, strict membrane impermeability[2]
MTSES 286.34-1Medium (~0.6 nm)Anionic probing, electrostatic mapping[6]
[Bis(t-Boc)amino]methyl MTS 341.44NeutralBulky (>1.0 nm)Steric occlusion, surface accessibility, protected precursor[3]

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. Because[Bis(t-Boc)amino]methyl MTS is electrically neutral, its successful conjugation might not immediately alter ion channel conductance if the pore is wide enough. Therefore, a competition assay is strictly required to validate labeling[6].

Phase 1: Reagent Preparation

Causality Note: MTS reagents are highly susceptible to nucleophilic attack by water. Stock solutions must be completely anhydrous to prevent premature degradation.

  • Stock Solution: Dissolve[Bis(t-Boc)amino]methyl MTS in anhydrous DMSO to a concentration of 100 mM. Store in a desiccator at -20°C[2].

  • Working Dilution: Immediately prior to application, dilute the stock into the extracellular recording buffer (pH 7.4) to a final concentration of 1 mM. Do not let the aqueous solution sit for more than 2 minutes.

Phase 2: Labeling Reaction

Causality Note: The pH is maintained strictly at 7.4. A higher pH would increase the reactive thiolate (S⁻) population but would exponentially accelerate the hydrolysis of the MTS reagent[2].

  • Perfuse the 1 mM [Bis(t-Boc)amino]methyl MTS solution over the cells (e.g., Xenopus oocytes or HEK293 cells expressing the mutant protein) for 5 to 10 minutes.

  • Washout: Perfuse with standard MTS-free buffer for 5 minutes to remove unreacted reagent and hydrolysis byproducts (methanesulfinate).

Phase 3: Validation via Competition Assay

Causality Note: To prove the target cysteine was successfully occluded by the bulky bis-Boc group, we challenge the system with a highly reactive, detectable probe (MTSEA-biotin). If the initial labeling was successful, the secondary probe will fail to bind[6].

  • Perfuse the cells with 1 mM MTSEA-biotin for 5 minutes.

  • Lyse the cells and perform an affinity pulldown using Streptavidin-conjugated beads[1].

  • Readout: Analyze via Western Blot. A decrease or absence of the protein band in the pulldown fraction (compared to a vehicle-treated control) positively validates that[Bis(t-Boc)amino]methyl MTS successfully occupied the target site[6].

References

  • Texas Tech University Health Sciences Center (TTUHSC). "MTS reagents". ttuhsc.edu. [Link]

  • Interchim. "Fluorescent MTS". interchim.fr.[Link]

  • Tominaga et al., Bio-protocol. "Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method". bio-protocol.org. [Link]

  • Lin et al., Journal of General Physiology. "Probing the Pore of ClC-0 by Substituted Cysteine Accessibility Method Using Methane Thiosulfonate Reagents". rupress.org.[Link]

Sources

Boc protection and deprotection mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Title: Demystifying the tert-Butyloxycarbonyl (Boc) Group: Mechanistic Insights and Advanced Protocols for Amine Protection

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic and peptide synthesis, providing robust protection for primary and secondary amines[1]. Its orthogonality to base-labile (e.g., Fmoc) and reduction-labile (e.g., Cbz) protecting groups makes it indispensable for complex, multi-step syntheses[1][2]. This technical guide explores the fundamental mechanisms of Boc protection and deprotection, evaluates advanced cleavage strategies, and provides self-validating experimental protocols designed for high-yield, reproducible results.

Mechanistic Foundations of N-Boc Protection

The installation of a Boc group relies on the nucleophilic attack of an amine onto an electrophilic anhydride. Di-tert-butyl dicarbonate (Boc2O) is the reagent of choice due to its stability, ease of handling, and the thermodynamic favorability of its byproducts[1][3].

The Causality of the Reaction: When the free amine attacks one of the carbonyl carbons of Boc2O, a tetrahedral intermediate is formed[2]. The collapse of this intermediate expels a tert-butyl carbonate leaving group. This leaving group is inherently unstable and rapidly decomposes into tert-butanol and carbon dioxide (CO2)[3][4]. The irreversible evolution of CO2 gas provides a massive entropic driving force, pushing the equilibrium entirely toward the protected product according to Le Chatelier's principle[1][3].

While the reaction can proceed without a base, the addition of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is common. DMAP acts as a nucleophilic catalyst, forming a highly reactive Boc-pyridinium intermediate that accelerates the protection of sterically hindered amines, though it requires careful addition to prevent violently rapid gas evolution[5].

BocProtection Amine Free Amine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Tetrahedral Nucleophilic Attack Byproducts tert-Butyl Carbonate Leaving Group Tetrahedral->Byproducts Cleavage Protected N-Boc Protected Amine Tetrahedral->Protected Elimination CO2 CO2 Gas (Entropy Driver) Byproducts->CO2 Decarboxylation tBuOH tert-Butanol Byproducts->tBuOH Proton Transfer

Reaction workflow and thermodynamic drivers of N-Boc protection.

Mechanistic Foundations of Acidic Deprotection

The hallmark of the Boc group is its stability to strong bases and nucleophiles, contrasted by its extreme lability to mild and strong acids[1]. Standard deprotection employs trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1][6].

The Causality of Cleavage: Deprotection initiates with the protonation of the carbamate carbonyl oxygen by the acid[2][7]. This protonation weakens the adjacent C-O bond, leading to fragmentation that yields a tert-butyl cation and a carbamic acid intermediate[4][7]. The carbamic acid spontaneously decarboxylates, releasing CO2 and leaving behind the free amine (typically as a protonated salt)[2][7].

The Cation Challenge: The generation of the highly reactive tert-butyl cation presents a significant synthetic challenge. If left unchecked, this electrophile can alkylate electron-rich moieties within the substrate (e.g., the indole ring of tryptophan or the phenol of tyrosine in peptides)[1][6]. To mitigate this, nucleophilic scavengers such as anisole, thioanisole, or triisopropylsilane (TIPS) are routinely added to the cleavage cocktail to trap the cation before it can cause detrimental side reactions[6]. Alternatively, the cation can deprotonate to form isobutylene gas[7].

BocDeprotection Protected N-Boc Protected Amine Protonated Protonated Carbamate Protected->Protonated Protonation Acid Acid (TFA / HCl) Acid->Protonated Fragmentation C-O Bond Cleavage Protonated->Fragmentation tBuCation tert-Butyl Cation (Reactive Electrophile) Fragmentation->tBuCation Carbamic Carbamic Acid Fragmentation->Carbamic Trapped Alkylated Scavenger tBuCation->Trapped Trapping Isobutylene Isobutylene Gas tBuCation->Isobutylene Deprotonation CO2 CO2 Gas Carbamic->CO2 FreeAmine Free Amine Salt Carbamic->FreeAmine Decarboxylation Scavenger Scavenger (e.g., Anisole) Scavenger->Trapped

Acid-catalyzed Boc deprotection mechanism and intermediate fates.

Advanced and Alternative Deprotection Strategies

While TFA-mediated cleavage is the industry standard, sensitive substrates may require alternative methodologies.

  • Mild Chemical Deprotection: Recent advancements have demonstrated that oxalyl chloride in methanol can selectively remove N-Boc groups under extremely mild, room-temperature conditions (1–4 hours)[8]. This method is highly tolerant of acid-sensitive functional groups and avoids the use of harsh, corrosive acids[8].

  • Thermal Deprotection in Continuous Flow: For large-scale or reagent-free applications, thermal deprotection has proven highly effective. Heating N-Boc amines in trifluoroethanol (TFE) or methanol at 150–240 °C in a continuous flow reactor achieves rapid deprotection (20–60 minutes) by exploiting solvent-assisted thermolysis[9].

Quantitative Data: Comparison of Deprotection Modalities

The following table summarizes the operational parameters and quantitative outcomes of various deprotection strategies, allowing researchers to select the optimal method based on substrate sensitivity.

MethodReagents / SolventTemperatureTimeYield RangeKey Advantage
Standard Acidic TFA in DCM (1:1)20–25 °C1–3 h>95%Highly reliable, fast kinetics; industry standard.
Mild Chemical Oxalyl Chloride / MeOH20–25 °C1–4 hUp to 90%Tolerates acid-sensitive scaffolds; avoids strong acids.
Thermal (Flow) TFE or MeOH150–240 °C20–60 min49–98%Reagent-free; ideal for continuous manufacturing scale-up.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure experimental success and safety.

Protocol A: Standard N-Boc Protection

Objective: Protect a primary or secondary amine using Boc2O.

  • Preparation: Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., THF or DCM) at 0.1–0.5 M concentration. Causality: Solubilizes the starting material and provides a heat sink for the exothermic reaction.

  • Base Addition: If the amine is an HCl or TFA salt, add Triethylamine (TEA) (1.2–2.0 equiv). Causality: Neutralizes the salt to liberate the nucleophilic free amine.

  • Reagent Addition: Cool the mixture to 0 °C. Add Boc2O (1.1 equiv) dropwise. Causality: Cooling controls the initial exothermic reaction and prevents violently rapid CO2 evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 2–12 hours. Monitor via TLC or LC-MS. Validation Check: The reaction should bubble slightly as CO2 is released. Ensure the flask is vented (e.g., via a needle in the septum) to prevent pressure buildup[3].

  • Workup: Quench with water. Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

Protocol B: Standard Acidic Deprotection (TFA/DCM)

Objective: Cleave the N-Boc group to yield the free amine salt.

  • Preparation: Dissolve the N-Boc protected amine (1.0 equiv) in DCM (approx. 0.2 M).

  • Scavenger Addition: If the molecule contains electron-rich aromatic rings, add Anisole or Thioanisole (2.0–5.0 equiv). Causality: Acts as a sacrificial nucleophile to trap the generated tert-butyl cation, preventing substrate alkylation[6].

  • Acid Addition: Cool to 0 °C and slowly add an equal volume of Trifluoroacetic Acid (TFA) so the final ratio is 1:1 TFA:DCM. Causality: 50% TFA provides a high enough dielectric constant and acidity to drive rapid cleavage.

  • Reaction: Stir at room temperature for 1–3 hours. Validation Check: CO2 and isobutylene gas will evolve. Do not run this reaction in a sealed, closed system[7].

  • Isolation: Concentrate the mixture in vacuo. To remove residual TFA, resuspend the crude oil in toluene and concentrate again (repeat 2–3 times). Causality: Toluene forms an azeotrope with TFA, allowing for efficient removal of the acid without requiring a basic aqueous workup, which could cause side reactions in sensitive molecules[1].

Protocol C: Mild Deprotection using Oxalyl Chloride

Objective: Cleave the N-Boc group on acid-sensitive substrates.

  • Preparation: Dissolve the N-Boc substrate (1.0 equiv) in dry Methanol.

  • Reagent Addition: Add Oxalyl Chloride (2.0–3.0 equiv) dropwise at room temperature. Causality: Oxalyl chloride acts as a mild electrophilic activator, facilitating the cleavage without the extreme pH drop associated with TFA[8].

  • Reaction: Stir at room temperature for 1–4 hours.

  • Isolation: Concentrate under reduced pressure to yield the deprotected amine hydrochloride salt.

References

1.[1] Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. total-synthesis.com. 1 2.[7] Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. 7 3. tert-Butyloxycarbonyl protecting group. wikipedia.org. 6 4.[3] Boc Protection Mechanism (Boc2O). commonorganicchemistry.com. 3 5. BOC Protection and Deprotection. jk-sci.com. 4 6.[5] Boc Protection Mechanism (Boc2O + DMAP). commonorganicchemistry.com.5 7.[2] Amine Protection and Deprotection. masterorganicchemistry.com. 2 8.[8] Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. rsc.org. 8 9.[9] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. acs.org. 9

Sources

The Cysteine Renaissance: A Technical Guide to the Discovery and Evolution of Thiol-Reactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: From Serendipity to Rational Design

For over a century, covalent drugs have made a profound impact on human health. The majority of early successful covalent drugs, such as penicillin, aspirin, and omeprazole, were discovered entirely through serendipity in phenotypic screens[1]. These early molecules exerted their activity by mimicking a substrate transition state to enable the covalent modification of a catalytic amino acid residue[2]. However, due to historical concerns regarding idiosyncratic toxicity, haptenization (immune responses), and off-target reactivity, the pharmaceutical industry remained highly reluctant to pursue covalent inhibitors in a systematic way[1].

This dogma has been completely overturned in the last two decades by the advent of Targeted Covalent Inhibitors (TCIs) . TCIs are rationally designed inhibitors that first bind non-covalently to a specific target pocket, placing a weakly electrophilic "warhead" in close proximity to a poorly conserved nucleophilic amino acid to form an irreversible bond[1].

Because of its unique electronic properties, cysteine has emerged as the premier target for TCIs. Cysteine is one of the least abundant amino acids in the proteome, yet its thiol group possesses the ability to perform nucleophilic and redox-active functions that are not feasible for other natural amino acids[3]. By targeting non-catalytic cysteines, researchers can achieve unprecedented selectivity and potency, effectively drugging targets previously considered "undruggable"[4].

Mechanistic Grounding: The Chemistry of Thiol-Reactive Warheads

The success of a TCI relies on the precise tuning of its electrophilic warhead. The goal is to minimize intrinsic chemical reactivity to prevent promiscuous off-target labeling, while maximizing the proximity-driven reaction once bound to the target.

Currently, targeting non-catalytic cysteine residues with α, β-unsaturated carbonyl compounds is the dominant strategy in TCI development[3]. The acrylamide group is the most successful Michael acceptor because it is only weakly electrophilic; it strictly requires the microenvironment and proximity provided by the target protein's binding pocket to react with a cysteine residue[3].

Other warheads, such as haloacetamides (e.g., iodoacetamide) or vinyl sulfones, possess higher intrinsic reactivity. While generally too reactive for safe systemic therapeutics, they are indispensable as broad-spectrum chemical probes in chemoproteomic workflows[5]. The reactivity of these fragments can be quantified computationally; reaction energies and barriers have been computed to quantify the reactivity of Michael acceptors, correlating strongly with glutathione (GSH) half-life assays[6].

The "Bind-and-Bond" Mechanism

The kinetics of TCIs are governed by a two-step process: initial reversible binding (


) followed by irreversible covalent bond formation (

).

G Target Target Protein (Cys-SH) Complex Non-Covalent Complex Target->Complex Ki (Binding) Inhibitor TCI (Acrylamide) Inhibitor->Complex Covalent Covalent Adduct (Irreversible) Complex->Covalent kinact (Bonding)

Caption: Two-step "Bind-and-Bond" mechanism of targeted covalent inhibitors.

Historical Milestones & Quantitative Data

The transition from serendipitous discovery to structure-based rational design is best illustrated by the evolution of FDA-approved covalent drugs. The approval of the EGFR inhibitor afatinib and the BTK inhibitor ibrutinib in 2013 validated the acrylamide-cysteine TCI approach[3]. More recently, the 2021 approval of sotorasib successfully targeted the KRAS G12C mutation—a target deemed undruggable for 40 years—by exploiting a mutant cysteine residue[6].

Table 1: Evolution and Quantitative Metrics of Landmark Covalent Drugs

Drug NameTargetIndicationWarhead ChemistryTargeted ResidueApproval YearTypical Potency (IC50)
Omeprazole H+/K+ ATPaseAcid RefluxSulfenamide (Prodrug)Cys813 / Cys8221989~0.5 µM
Afatinib EGFRNSCLCAcrylamideCys77320130.5 nM
Ibrutinib BTKMantle Cell LymphomaAcrylamideCys48120130.5 nM
Sotorasib KRAS G12CNSCLCAcrylamideCys12202148 nM

Activity-Based Protein Profiling (ABPP): The Discovery Engine

The rational design of TCIs requires a comprehensive map of ligandable cysteines across the proteome. This is achieved through Activity-Based Protein Profiling (ABPP) . The modern era of ABPP began in the 1990s, establishing a framework for systematic functional proteomics[7].

ABPP utilizes reactive probes to directly evaluate protein functionality within complex proteomes[4]. By employing an alkyne-tagged iodoacetamide (IA-alkyne) probe, researchers can covalently trap reactive cysteines. When combined with isotopic labeling and mass spectrometry (isoTOP-ABPP), this platform allows for the precise quantification of cysteine reactivity and the evaluation of TCI target engagement[4].

G Step1 1. Proteome Labeling (IA-Alkyne Probe) Step2 2. CuAAC Click Chemistry (Biotin-Azide Tagging) Step1->Step2 Step3 3. Streptavidin Enrichment & Trypsin Digestion Step2->Step3 Step4 4. LC-MS/MS Analysis & Peptide ID Step3->Step4

Caption: Workflow for isotopic tandem orthogonal activity-based protein profiling.

Experimental Protocol: High-Throughput isoTOP-ABPP for Cysteine Reactivity

As an application scientist, I emphasize that a robust chemoproteomic assay must be a self-validating system. The following competitive ABPP protocol is designed to validate the target engagement and proteome-wide selectivity of a novel acrylamide-based TCI.

Objective: To map target engagement and off-target reactivity of a novel TCI in a native cellular proteome.

Step 1: Proteome Preparation & Competitive Incubation
  • Action: Lyse target cells using probe-sonication in PBS (pH 7.4). Clarify by centrifugation at 100,000 x g.

  • Causality: Maintaining a physiological pH is critical. Cysteine nucleophilicity is strictly dictated by its local pKa; altering the pH will artificially protonate or deprotonate thiols, destroying the biological relevance of the assay.

  • Validation Control: Split the proteome into three cohorts: Vehicle (DMSO), TCI-treated (e.g., 1 µM), and a Heat-Denatured control (boiled at 95°C for 10 mins). The heat-denatured control distinguishes structurally activated cysteines from non-specific chemical background noise.

Step 2: Broad-Spectrum Probe Labeling
  • Action: Incubate the native and TCI-treated proteomes with 100 µM IA-alkyne for 1 hour at room temperature.

  • Causality: IA-alkyne acts as a universal electrophilic trap. If the TCI has successfully engaged a specific cysteine during Step 1, it will sterically and chemically block the IA-alkyne probe from labeling that exact site.

Step 3: Bioorthogonal CuAAC Click Chemistry
  • Action: Append a biotin reporter tag via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Add Biotin-azide (100 µM), TCEP (1 mM, reducing agent), TBTA (100 µM, stabilizing ligand), and CuSO4 (1 mM). React for 1 hour.

  • Causality: CuAAC is chosen for its absolute bioorthogonality. The azide and alkyne groups are inert to native biological functionalities, ensuring that the biotin tag is exclusively conjugated to probe-modified proteins without cross-reactivity.

Step 4: Enrichment and On-Bead Digestion
  • Action: Precipitate proteins using cold methanol/chloroform to remove excess click reagents. Resuspend in 1.2% SDS and enrich using Streptavidin-agarose beads. Perform on-bead trypsin digestion overnight.

  • Causality: On-bead digestion is a critical separation step. It releases all non-modified, non-cysteine peptides into the supernatant, leaving only the biotinylated, probe-bound cysteine peptides covalently anchored to the beads for subsequent elution and MS analysis.

Step 5: LC-MS/MS and Data Analysis
  • Action: Elute the modified peptides and analyze via high-resolution LC-MS/MS.

  • Interpretation: A highly selective TCI will show a >75% reduction in MS signal intensity for its specific target peptide in the TCI-treated cohort compared to the DMSO control, while the rest of the cysteine proteome remains unperturbed.

Future Perspectives

The discovery of thiol-reactive compounds has evolved from a feared toxicological liability into one of the most powerful paradigms in modern drug discovery. As we look to the future, the field is expanding beyond irreversible acrylamides. The development of reversible covalent inhibitors (e.g., cyanoacrylamides) offers the prolonged target engagement of covalent drugs while mitigating the risks of permanent protein modification[6]. Furthermore, chemoproteomic technologies are now pushing the boundaries beyond cysteine, developing novel warheads to target less nucleophilic residues like lysine, tyrosine, and histidine, promising to unlock the next generation of "undruggable" targets.

References

1.1 2.3 3. 7 4. 6 5.4 6.2 7.5

Sources

Methodological & Application

Application Note & Protocol: Site-Directed Protein Modification Using[Bis(t-Boc)amino]methyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Methanethiosulfonate (MTS) reagents are foundational tools in structural biology and bioconjugation, widely employed in the Substituted-Cysteine Accessibility Method (SCAM) to map protein topography, probe ion channel dynamics, and execute targeted modifications[1]. Among these, [Bis(t-Boc)amino]methyl Methanethiosulfonate (CAS: 1190009-49-4) is a highly specialized derivative. Unlike standard charged MTS reagents (e.g., MTSEA or MTSET), this compound introduces a sterically demanding, neutrally charged, and highly lipophilic Bis-Boc-protected aminomethyl group via a rapid, reversible disulfide linkage.

Chemical Causality & Experimental Logic

The architectural design of this reagent serves two distinct experimental paradigms:

  • Hydrophobic & Steric Probing: The bulky Bis(t-Boc) group acts as a neutral steric plug. When reacted with engineered cysteines in ion channel pores or enzyme active sites, it allows researchers to measure spatial constraints and the hydrophobicity of the microenvironment without introducing confounding electrostatic artifacts[1].

  • Orthogonal Bioconjugation: The dual tert-butoxycarbonyl (Boc) protection completely passivates the primary amine. This prevents unwanted nucleophilic side reactions (e.g., cross-reactivity with NHS-esters) during complex multi-step syntheses[2]. Post-conjugation, the Boc groups can be removed under acidic conditions to yield a reactive primary amine, enabling a powerful "label-then-deprotect" workflow for solid-phase peptide synthesis (SPPS) or acid-stable protein scaffolds[3].

Physicochemical Properties & Reaction Optimization

To ensure reproducibility, it is critical to understand the physical limits of the reagent. The methanesulfonyl leaving group (


) ensures rapid, quantitative reaction with sulfhydryls at physiological pH, but it is susceptible to aqueous hydrolysis.

Table 1: Physicochemical Properties

Property Specification
CAS Number 1190009-49-4
Molecular Formula C₁₂H₂₃NO₆S₂
Molecular Weight 341.45 g/mol
Target Reactivity Chemoselective for free sulfhydryls (-SH)

| Solubility | DMSO, DMF, Acetonitrile (Insoluble in water) |

Table 2: Reaction Optimization & Causality

Parameter Recommended Range Causality / Mechanistic Effect
pH 7.0 – 8.0 Balances the formation of the reactive thiolate anion (Protein-S⁻) with the hydrolytic stability of the MTS reagent. High pH (>8.5) accelerates reagent degradation.
Molar Excess 10x – 50x Drives pseudo-first-order kinetics to ensure complete labeling, overcoming competitive hydrolysis of the methanethiosulfonate group in aqueous media.
Co-solvent 1% – 5% DMSO [Bis(t-Boc)amino]methyl MTS is highly lipophilic. DMSO maintains reagent solubility without denaturing the target protein scaffold.

| Temperature | 4°C to 25°C | Room temperature accelerates conjugation (typically 30 mins). 4°C is preferred for thermally unstable proteins, requiring longer incubation (2-4 hours). |

Workflow Visualization

G cluster_0 Phase 1: Chemoselective MTS Reaction cluster_1 Phase 2: Orthogonal Deprotection P_SH Protein-Cys-SH (Target Thiol) Intermediate Protein-S-S-CH2-N(Boc)2 (Protected Intermediate) P_SH->Intermediate Thiol-Disulfide Exchange (pH 7.0-8.5) MTS [Bis(t-Boc)amino]methyl MTS (Reagent) MTS->Intermediate Leaves CH3SO2H Final Protein-S-S-CH2-NH2 (Reactive Primary Amine) Intermediate->Final - 2x CO2 - 2x Isobutylene Deprotect Acidic Cleavage (e.g., 95% TFA) Deprotect->Final Removes Bis-Boc

Reaction pathway of MTS-mediated thiol modification and subsequent orthogonal Boc deprotection.

Experimental Protocols

Protocol A: Chemoselective Cysteine Modification

Note: This protocol assumes the target protein contains a free, solvent-accessible cysteine.

  • Protein Preparation: Ensure the target protein (1–10 mg/mL) is in a thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Causality: If reducing agents like DTT or TCEP were used to break native disulfides, they must be completely removed via size exclusion chromatography (SEC) prior to the reaction, as they will aggressively consume the MTS reagent.

  • Reagent Preparation: Dissolve[Bis(t-Boc)amino]methyl MTS in anhydrous DMSO to a stock concentration of 100 mM immediately before use.

    • Causality: MTS reagents hydrolyze in water; anhydrous organic solvents preserve the sulfonylthioester bond until the moment of reaction.

  • Reaction Initiation: Add the MTS reagent to the protein solution at a 20-fold molar excess. Ensure the final DMSO concentration remains ≤5% (v/v) to prevent protein precipitation.

  • Incubation: Mix gently and incubate at room temperature for 30–60 minutes in the dark.

  • Quenching & Purification: Remove unreacted reagent and the methanesulfinic acid byproduct using a desalting column (e.g., Zeba Spin) pre-equilibrated with your downstream buffer.

Protocol B: Acidic Deprotection (For Peptides or Acid-Stable Scaffolds)

Warning: Standard folded proteins will denature under these conditions. This is intended for peptide synthesis or highly stable scaffolds[3].

  • Lyophilization: Lyophilize the modified peptide/protein to remove all ambient water.

  • Cleavage Cocktail: Resuspend the dry powder in a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water.

    • Causality: TFA cleaves the Boc groups. TIPS acts as a vital carbocation scavenger, neutralizing the highly reactive tert-butyl cations generated during cleavage to prevent irreversible re-alkylation of the peptide backbone.

  • Incubation: Incubate for 1 hour at room temperature.

  • Precipitation: Precipitate the deprotected, aminomethylated product using cold diethyl ether (-20°C). Centrifuge at 10,000 x g for 5 minutes, decant the ether, and dry the pellet under a stream of nitrogen.

Trustworthiness: Self-Validating Systems

To ensure the integrity of your experimental data, every modification workflow must be treated as a self-validating system. Execute the following quality assurance checks:

  • Pre-Reaction Validation (Ellman’s Assay): Use DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to quantify free sulfhydryls before the reaction. A strong absorbance at 412 nm confirms cysteines are reduced and accessible.

  • Post-Reaction Validation (Capping Efficiency): Post-purification, repeat the DTNB assay. A >95% reduction in the 412 nm signal confirms complete capping of the thiols.

  • Intact Mass Spectrometry (ESI-LC-MS): Analyze the intact protein.

    • Phase 1 Product: Look for an exact mass shift of +244.1 Da (addition of the Bis-Boc-aminomethyl group).

    • Phase 2 Product (Deprotected): Look for a mass shift of +44.0 Da (addition of the aminomethyl group) compared to the unmodified protein.

  • Negative Control: Perform the protocol on a cysteine-free mutant (or a protein where cysteines are pre-alkylated with iodoacetamide). Zero mass shift confirms the absolute chemoselectivity of the MTS reagent.

References

  • [Bis(t-Boc)
  • Probing Protein Packing Surrounding the Residues in and Flanking the Nicotinic Acetylcholine Receptor M2M3 Loop.Journal of Neuroscience (Texas Tech University Health Sciences Center). Verify Source
  • Glycosyl phenylthiosulfonates (Glyco-PTS): novel reagents for glycoprotein synthesis.J. Chem. Soc., Perkin Trans. 1 (Oxford University). Verify Source
  • HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization.ResearchGate (Demonstration of milder cleavage conditions for Boc SPPS). Verify Source

Sources

Application Note: Advanced Bioconjugation and Structural Probing Utilizing [Bis(t-Boc)amino]methyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[Bis(t-Boc)amino]methyl Methanethiosulfonate (CAS: 1190009-49-4) is a highly specialized, heterobifunctional methanethiosulfonate (MTS) reagent designed for advanced bioconjugation and structural biology applications[1]. By exploiting the ultra-fast, highly selective reactivity of the thiosulfonate group toward sulfhydryls, this reagent facilitates the stoichiometric conversion of free thiols into mixed disulfides[2]. Uniquely, it introduces a sterically demanding, uncharged bis-Boc-protected aminomethyl group. This dual-purpose chemical architecture makes it an invaluable tool for synthesizing reversibly cleavable bioconjugates (e.g., Antibody-Drug Conjugates) and for mapping membrane protein topology via the Substituted Cysteine Accessibility Method (SCAM)[3].

Physicochemical Profiling & Mechanistic Advantages

Unlike traditional maleimide or iodoacetamide chemistries, MTS reagents react via a thiol-disulfide exchange mechanism. This reaction is exceptionally rapid—with intrinsic rate constants on the order of 10⁵ M⁻¹s⁻¹—allowing for complete modification in seconds to minutes, even at low micromolar concentrations[4][5].

The inclusion of the bis-tert-butoxycarbonyl (bis-Boc) protecting group provides three distinct mechanistic advantages:

  • Prevention of Auto-reactivity: The primary amine is completely shielded, preventing nucleophilic attack on the thiosulfonate core during storage or initial conjugation.

  • Latent Functionalization: Following disulfide formation, the Boc groups can be cleaved under acidic conditions to reveal a highly reactive primary amine, enabling secondary conjugation with NHS-esters or isothiocyanates.

  • Steric and Electrostatic Probing: In SCAM applications, the intact bis-Boc group acts as a bulky, neutral steric block. If deprotected in situ, it converts to a positively charged primary amine, allowing researchers to probe the electrostatic environment of ion channel pores[3].

Table 1: Physicochemical & Kinetic Profile
ParameterValue / DescriptionOperational Rationale
CAS Number 1190009-49-4Unique identifier for procurement and QA/QC tracking.
Molecular Weight 341.44 g/mol Required for precise stoichiometric and molar excess calculations.
Intrinsic Reaction Rate ~10⁵ M⁻¹s⁻¹Enables ultra-fast labeling; minimizes required incubation times[4].
Solubility DMSO, DMF, DCM, EtOAcHighly lipophilic; requires an anhydrous organic co-solvent for aqueous reactions[2][6].
Linker Type Mixed DisulfideReversible under reducing conditions (e.g., cytosolic glutathione or DTT)[2].

Reaction Pathway Visualization

Pathway SH Peptide-SH (Reduced Thiol) Disulfide Peptide-S-S-CH2-N(Boc)2 (Sterically Shielded) SH->Disulfide pH 7.0-8.0 Thiol-Disulfide Exchange MTS [Bis(t-Boc)amino]methyl MTS (CAS: 1190009-49-4) MTS->Disulfide Amine Peptide-S-S-CH2-NH2 (Reactive Amine) Disulfide->Amine Acidic Cleavage (TFA) Final Cleavable Bioconjugate (Targeted Delivery) Amine->Final pH 7.5-8.5 Amine Coupling Payload NHS-Fluorophore/Drug (Amine Reactive) Payload->Final

Reaction pathway for synthesizing cleavable bioconjugates using[Bis(t-Boc)amino]methyl MTS.

Experimental Protocols

Self-Validation Note: The following protocols are designed as self-validating systems. In-process quality control (QC) steps, such as the Ellman's assay, are embedded to ensure causality and experimental integrity.

Protocol A: Site-Specific Thiol Modification (Formation of the Mixed Disulfide)

This protocol is optimized for peptides or resilient protein scaffolds.

Step 1: Thiol Preparation (Reduction)

  • Action: Reduce the target peptide using Immobilized TCEP Disulfide Reducing Gel for 1 hour at room temperature. Centrifuge to remove the gel.

  • Causality: Soluble reducing agents (e.g., DTT, BME) contain thiols that will aggressively outcompete the target for the MTS reagent[2]. Immobilized TCEP ensures complete reduction without leaving reactive residues in the solution.

Step 2: Reagent Preparation

  • Action: Dissolve[Bis(t-Boc)amino]methyl Methanethiosulfonate in anhydrous DMSO to create a 50 mM stock solution immediately prior to use.

  • Causality: The bis-Boc group renders the molecule highly hydrophobic. Anhydrous conditions prevent the premature hydrolysis of the thiosulfonate group, which degrades rapidly in aqueous environments[4].

Step 3: Conjugation Reaction

  • Action: Add the MTS stock to the peptide solution (buffered at pH 7.0–7.5 with PBS or HEPES) at a 5- to 10-fold molar excess. Ensure the final DMSO concentration does not exceed 5% (v/v). Incubate for 30 minutes at room temperature.

  • Causality: The intrinsic reactivity of MTS allows for rapid conversion even at near-neutral pH, where the highly reactive thiolate anion concentration is relatively low[5]. Capping the organic solvent prevents precipitation.

Step 4: In-Process Validation

  • Action: Perform an Ellman's Reagent (DTNB) assay on an aliquot of the reaction mixture.

  • Causality: A successful reaction is validated by the complete disappearance of free thiols (lack of yellow absorbance at 412 nm).

Protocol B: Boc Deprotection and Secondary Amine Functionalization

Caution: Standard Boc deprotection requires high concentrations of trifluoroacetic acid (TFA), which will denature natively folded proteins. This step is strictly intended for solid-phase peptide synthesis (SPPS), small-molecule linker construction, or highly resilient scaffolds.

Step 1: Acidic Deprotection

  • Action: Treat the lyophilized, MTS-conjugated peptide with a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water for 1 hour at room temperature.

  • Causality: Strong acid is required to cleave the bis-Boc groups. TIS acts as a highly effective carbocation scavenger, preventing the cleaved tert-butyl cations from re-alkylating the peptide backbone[1].

Step 2: Secondary Conjugation

  • Action: Precipitate the deprotected peptide in cold diethyl ether, lyophilize, and resuspend in a slightly basic buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). Add a 3-fold molar excess of an NHS-ester functionalized payload (e.g., a fluorophore).

  • Causality: The newly liberated primary amine must be unprotonated (pH > pKa) to act as a potent nucleophile against the NHS-ester.

Structural Biology Application: SCAM Workflow

In addition to bioconjugation, this reagent is heavily utilized in the Substituted Cysteine Accessibility Method (SCAM).

SCAM_Workflow Mut 1. Site-Directed Mutagenesis (Introduce Cys in Target) Exp 2. Protein Expression (In vitro or Cellular Model) Mut->Exp Label 3. Apply Bis-Boc MTS Reagent (Bulky, Neutral Probe) Exp->Label Assay1 4. Measure Functional Blockade (Electrophysiology) Label->Assay1 Deprotect 5. in situ Boc Deprotection (Reveal Positive Charge) Assay1->Deprotect Assay2 6. Re-assess Function (Electrostatic Mapping) Deprotect->Assay2

SCAM workflow utilizing Bis-Boc MTS for steric and electrostatic mapping of membrane proteins.

Quantitative Troubleshooting Matrix

Table 2: Experimental Troubleshooting
ObservationCausalityCorrective Action
Incomplete Thiol Labeling MTS reagent hydrolyzed in aqueous buffer prior to reaction[4].Prepare MTS stock in anhydrous DMSO immediately before use; do not store aqueous aliquots.
Target Precipitation Excessive organic solvent concentration during labeling.Keep final DMSO/DMF concentration strictly below 5% (v/v).
Premature Disulfide Cleavage Residual DTT/BME from the initial protein reduction step[2].Transition to Immobilized TCEP or perform rigorous desalting (e.g., Zeba spin columns) prior to MTS addition.
Failed Boc Deprotection Acid concentration too low or reaction time too short.Ensure the use of 95% TFA and include carbocation scavengers (TIS) to prevent side reactions.

References

  • [Bis(t-Boc)amino]methyl Methanethiosulfonate - e-biochem.
  • [Bis(t-Boc)
  • Source: ttuhsc.
  • Source: interchim.
  • Source: nih.
  • Source: rsc.

Sources

Application Note: Site-Directed Spin Labeling (SDSL) with Methanethiosulfonate (MTSL) Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Principles

Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy is a cornerstone biophysical technique for elucidating the structure, conformational dynamics, and interactions of biomolecules in solution[1]. Unlike X-ray crystallography, which provides static snapshots, SDSL-EPR captures the dynamic flexibility of proteins under physiological conditions, making it particularly invaluable for studying membrane proteins and intrinsically disordered proteins (IDPs)[2].

The technique relies on the covalent attachment of a paramagnetic probe to a specific site within the protein. The industry standard for this application is the Methanethiosulfonate Spin Label (MTSL) , chemically known as S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate[3].

The Causality of MTSL Selection: MTSL is preferred over other labels due to its highly specific reactivity and minimal steric footprint. The methanethiosulfonate group reacts selectively with the sulfhydryl (-SH) group of a cysteine residue via a thiol-disulfide exchange, tethering a stable nitroxide radical to the protein backbone[3]. This creates the well-characterized "R1" side chain[4]. Because the continuous-wave (CW) X-band EPR spectrum of the R1 side chain is exquisitely sensitive to rotational motions on the nanosecond timescale—the exact timescale of protein side-chain dynamics—researchers can precisely map local steric restrictions, solvent accessibility, and conformational shifts[5].

Experimental Logic and Workflow

The success of an SDSL experiment depends on a rigorously controlled, self-validating workflow. The presence of off-target cysteines or residual reducing agents will instantly compromise the integrity of the EPR data[6].

SDSL_Workflow N1 1. Site-Directed Mutagenesis N2 2. Protein Purification N1->N2 N3 3. Thiol Reduction (DTT/TCEP) N2->N3 N4 4. Reductant Removal N3->N4 N5 5. MTSL Labeling Reaction N4->N5 N6 6. Free Label Removal N5->N6 N7 7. EPR Spectroscopy N6->N7

Caption: Workflow for Site-Directed Spin Labeling using MTSL and EPR analysis.

Step-by-Step Methodology: The SDSL-MTSL Protocol

Phase 1: Protein Engineering (Mutagenesis)

To ensure the EPR signal originates exclusively from the site of interest, the protein must be engineered to contain only a single, strategically placed cysteine[7].

  • Eliminate Native Cysteines: Use site-directed mutagenesis to mutate all native, non-disulfide-bonded cysteines to structurally benign residues (typically Serine or Alanine)[7].

  • Introduce Target Cysteine: Mutate the target residue to a Cysteine (codon TGC or TGT)[3].

  • Self-Validation Checkpoint (The Cys-less Control): Always express and purify the "cys-less" background mutant alongside your target mutant. This acts as a critical negative control during the labeling phase[5].

Phase 2: Thiol Reduction and Preparation

Proteins purified from standard expression systems often suffer from spontaneous oxidation, leading to intermolecular disulfide dimerization or sulfenic acid formation at the target cysteine.

  • Reduction: Incubate the purified protein (typically 0.5–1.0 mg/mL) with a 10-fold molar excess of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1–2 hours at room temperature[6]. Causality: This ensures the thiol is fully reduced and available for nucleophilic attack on the MTSL reagent.

  • Reductant Removal (Critical Step): Immediately remove the DTT/TCEP using a PD-10 desalting column or rapid dialysis against a degassed, reductant-free buffer (e.g., 50 mM HEPES, pH 7.4)[6]. Causality: DTT and TCEP are potent nucleophiles. If left in the solution, they will rapidly consume the MTSL reagent in a competing reaction, resulting in zero protein labeling[6].

MTSL_Logic Start Purified Protein Check Native Cys present? Start->Check Mutate Mutate to Ala/Ser Check->Mutate Yes Intro Introduce Target Cys Check->Intro No Mutate->Intro Reduce Reduce with DTT Intro->Reduce Remove Remove DTT Immediately Reduce->Remove Label Add MTSL Reagent Remove->Label

Caption: Logical decision tree for cysteine engineering and MTSL labeling preparation.

Phase 3: The MTSL Labeling Reaction
  • Prepare MTSL Stock: Dissolve MTSL powder in a dry organic solvent such as acetonitrile or dimethylformamide (DMF) to create a 200 mM stock[3]. Note: MTSL is light-sensitive; store in amber tubes at -20°C[6].

  • Labeling: Add a 10- to 50-fold molar excess of MTSL to the reduced protein. Ensure the final concentration of organic solvent does not exceed 1-2% (v/v) to prevent protein denaturation[5].

  • Incubation: Nutate the reaction mixture gently for 4 hours at 4°C, or 1–2 hours at room temperature, protected from light[6].

Phase 4: Purification and EPR Sample Preparation
  • Quenching (Optional): Stop the reaction by adding excess free cysteine or DTT[6].

  • Free Label Removal: Remove unreacted MTSL via extensive dialysis or size-exclusion chromatography (SEC)[7]. Causality: Free MTSL is highly mobile and will produce a massive, sharp triplet signal in the EPR spectrum, completely masking the broader, protein-bound R1 signal[3].

  • Concentration: Concentrate the labeled protein to 50–200 µM for CW-EPR analysis[3].

Data Interpretation and Quantitative Analysis

The power of SDSL lies in translating raw EPR spectra into structural models. The shape of the CW-EPR spectrum is dictated by the rotational correlation time (


) of the nitroxide radical[2].

Table 1: CW-EPR Spectral Lineshape Interpretation (R1 Side Chain)[2]

Motional RegimeRotational Correlation Time (

)
Spectral CharacteristicsStructural Implication
Highly Mobile < 1 nsSharp, narrow, isotropic triplet linesDisordered loops, unfolded IDP regions, or highly flexible termini
Moderately Restricted 2 - 5 nsIntermediate line broadeningSurface-exposed

-helices or

-strands
Highly Immobilized > 10 nsBroad, highly asymmetric lines (powder-like)Buried hydrophobic cores or tight protein-protein interfaces

For distance measurements between two distinct domains, researchers introduce two cysteines and perform Double Electron-Electron Resonance (DEER) spectroscopy. DEER measures the magnetic dipolar interactions between two spin labels, accurately determining distances in the 20 to 80 Å range[7].

Table 2: Comparison of Common Spin Labeling Reagents[2][4]

Reagent TypeLinkage TypePrimary AdvantagesPrimary Disadvantages
MTSL (Nitroxide) Disulfide (Reversible)Small size (minimal perturbation), highly specific to CysSensitive to reducing biological environments
Maleimido-Proxyl Thioether (Irreversible)Highly stable in reducing environmentsLarger size, potential off-target amine reactivity
Iodoacetamide-Proxyl Thioether (Irreversible)Highly stable in reducing environmentsSlower reaction kinetics, less specific than maleimide

Self-Validation and Troubleshooting

To ensure the trustworthiness of your SDSL data, apply the following self-validating checks:

  • The Cys-less Control Test: Run the exact labeling protocol (Phase 2 through 4) on your purified cys-less mutant. Record the EPR spectrum. If the signal intensity is >10% of your target mutant's signal, MTSL is nonspecifically binding to other residues (e.g., histidines or lysines) or you have failed to remove the free label[5].

  • Free Label Contamination: If your target mutant spectrum shows a superimposed, extremely sharp triplet, free MTSL is still present. Repeat the SEC or dialysis step[7].

  • Labeling Efficiency: Measure the spin concentration using double integration of the CW-EPR spectrum and compare it against a known standard (e.g., TEMPOL). Divide this by the protein concentration (determined via UV-Vis/BCA) to calculate labeling efficiency. A successful reaction should yield >80% efficiency.

References

1.1.3 1.2.6 1.3. 5 1.6.1 1.7.2 1.11. 4 1.12. 7

Sources

Application Notes and Protocols for Site-Specific Installation of Primary Amines in Proteins using [Bis(t-Boc)amino]methyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Handle for Precise Bioconjugation

The precise chemical modification of proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The ability to attach payloads such as drugs, imaging agents, or other biomolecules to a specific site on a protein allows for the creation of highly functional and targeted therapeutics and research tools.[1][2] While several amino acid residues can be targeted for modification, the sulfhydryl group of cysteine is particularly attractive due to its relatively low abundance and high nucleophilicity, which allows for highly selective modification.[3][4][5]

This application note describes a two-step strategy to introduce a primary amine, a versatile functional group for subsequent bioconjugation, onto a protein with high site-specificity. This is achieved using [Bis(t-Boc)amino]methyl Methanethiosulfonate , a heterobifunctional reagent that targets cysteine residues. The methanethiosulfonate (MTS) moiety reacts specifically with the thiol group of cysteine to form a stable disulfide bond.[6] The reagent carries a payload: a methylamine group that is temporarily masked with two tert-butoxycarbonyl (Boc) protecting groups. Following the initial modification, these acid-labile Boc groups are efficiently removed to unveil a primary amine, ready for subsequent conjugation reactions.

This method provides a robust platform for advanced bioconjugation strategies, enabling the creation of well-defined protein conjugates with controlled stoichiometry and site of attachment.

Principle of the Method

The overall workflow involves three key stages:

  • Thiol-Specific Modification: The protein is treated with [Bis(t-Boc)amino]methyl Methanethiosulfonate. The MTS group reacts with a free cysteine residue, forming a disulfide linkage and covalently attaching the protected aminomethyl group.

  • Deprotection: The Boc protecting groups are removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the primary amine.[7]

  • Bioconjugation: The newly installed primary amine is now available as a nucleophilic handle for conjugation with a molecule of interest, for example, an N-hydroxysuccinimide (NHS) ester-activated dye or drug.[8][9]

G cluster_0 Step 1: Cysteine Modification cluster_1 Step 2: Deprotection cluster_2 Step 3: Bioconjugation P_SH Protein-SH (Free Cysteine) P_S_S_Linker_Boc Protein-S-S-CH2-N(Boc)2 (Protected Amine) P_SH->P_S_S_Linker_Boc Disulfide Bond Formation Reagent [Bis(t-Boc)amino]methyl Methanethiosulfonate Reagent->P_S_S_Linker_Boc P_S_S_Linker_Boc_2 Protein-S-S-CH2-N(Boc)2 P_S_S_Linker_NH2 Protein-S-S-CH2-NH2 (Primary Amine Exposed) P_S_S_Linker_NH2_2 Protein-S-S-CH2-NH2 P_S_S_Linker_Boc_2->P_S_S_Linker_NH2 TFA TFA TFA->P_S_S_Linker_NH2 Acidic Cleavage Final_Conjugate Protein-S-S-CH2-NH-Payload (Final Conjugate) P_S_S_Linker_NH2_2->Final_Conjugate Amide Bond Formation NHS_Payload NHS-Ester Payload (e.g., Dye, Drug) NHS_Payload->Final_Conjugate

Fig 1. Overall workflow for aminomethylthiolation and subsequent bioconjugation.

Materials and Reagents

  • Protein of interest: Containing at least one free cysteine residue. If necessary, disulfide bonds can be reduced to generate free thiols.

  • [Bis(t-Boc)amino]methyl Methanethiosulfonate: (MW: 341.44 g/mol )[10]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.

  • Reagent Solvent: Anhydrous Dimethyl sulfoxide (DMSO).

  • Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Quenching Solution: 2-Mercaptoethanol or Dithiothreitol (DTT).

  • Purification: Desalting columns (e.g., PD-10) or dialysis cassettes appropriate for the protein size.

  • Analytical Tools: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (MALDI-TOF or ESI-MS).[11]

Experimental Protocols

Part 1: Modification of Protein Cysteine Residues

This protocol describes the covalent attachment of the protected aminomethyl group to a free cysteine on the target protein.

Rationale: The reaction is performed at a neutral to slightly alkaline pH (7.2-7.5) to ensure the cysteine thiol is sufficiently nucleophilic while minimizing side reactions with other residues like lysine.[4] A molar excess of the MTS reagent is used to drive the reaction to completion.

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Reagent Preparation:

    • Prepare a fresh 50 mM stock solution of [Bis(t-Boc)amino]methyl Methanethiosulfonate in anhydrous DMSO. MTS reagents can be sensitive to hydrolysis, so immediate use is recommended.[6]

  • Modification Reaction:

    • Add a 10- to 20-fold molar excess of the [Bis(t-Boc)amino]methyl Methanethiosulfonate stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a thiol-containing reagent like 2-mercaptoethanol to a final concentration of 50 mM to react with any excess MTS reagent.

    • Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against the Reaction Buffer.

  • Characterization:

    • Confirm the modification by mass spectrometry. The covalent attachment of the S-CH2-N(Boc)2 group results in a specific mass increase.

Modification StepMoiety AddedTheoretical Mass Increase (Da)
Cysteine Modification -S-CH2-N(Boc)2247.13
Deprotection -S-S-CH2-NH276.98 (Net from original thiol)
Bioconjugation (Example) -S-S-CH2-NH-CO-Payload76.98 + Mass of Payload

Table 1. Expected mass shifts for each step of the modification and conjugation process.

Part 2: Deprotection of the Boc Groups

This protocol details the removal of the two Boc protecting groups to expose the primary amine.

Rationale: Trifluoroacetic acid (TFA) is a strong acid commonly used for the efficient and clean cleavage of Boc protecting groups from amines.[7] The reaction is typically fast and proceeds at room temperature.

G start Modified Protein Protein-S-S-CH2-N(Boc)2 step1 Add Trifluoroacetic Acid (TFA) (e.g., 50% in H2O) start->step1 step2 Incubate at Room Temperature (30-60 minutes) step1->step2 step3 Purify by Desalting/Dialysis to remove TFA step2->step3 end Deprotected Protein Protein-S-S-CH2-NH2 step3->end

Fig 2. Workflow for the deprotection of Boc groups.
  • Reaction Setup:

    • To the purified, modified protein solution, add an equal volume of a chilled aqueous solution of TFA. A final TFA concentration of 50% is generally effective. Caution: TFA is corrosive and should be handled in a fume hood.

  • Deprotection Reaction:

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Purification:

    • Immediately purify the protein to remove the TFA, which can cause denaturation over prolonged exposure. Use a desalting column or dialysis, exchanging the buffer to a suitable one for the subsequent bioconjugation step (e.g., PBS pH 7.4).

  • Characterization:

    • Verify the successful deprotection via mass spectrometry. The removal of two Boc groups corresponds to a mass decrease of 200.12 Da from the modified protein. The net mass addition to the original protein will be 76.98 Da.

Part 3: Bioconjugation to the Introduced Amine

This protocol provides a general method for conjugating an NHS-ester activated molecule to the newly installed primary amine.

Rationale: NHS esters are widely used for their reactivity towards primary amines at physiological pH, forming stable amide bonds.[8][9]

  • Reagent Preparation:

    • Dissolve the NHS-ester activated payload (e.g., a fluorescent dye) in an anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • To the deprotected protein in a suitable buffer (e.g., PBS, pH 7.4), add a 5- to 20-fold molar excess of the NHS-ester stock solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent probe.

  • Purification:

    • Remove the excess, unreacted payload using a desalting column or dialysis.

  • Final Characterization:

    • Determine the final concentration of the protein conjugate using a suitable protein assay.

    • Characterize the final product by mass spectrometry to confirm the mass of the added payload.

    • If a chromophore was added, the degree of labeling can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein and the chromophore at their respective maxima.

Troubleshooting and Key Considerations

  • Protein Precipitation: During the modification or deprotection steps, some proteins may be prone to precipitation. It is advisable to work with chilled solutions and to perform these steps as quickly as possible. The concentration of organic solvents (like DMSO) and TFA should be optimized for the specific protein.

  • Incomplete Reaction: If mass spectrometry indicates incomplete modification or deprotection, increase the molar excess of the reagent or the reaction time. Ensure that the protein's cysteine residues are accessible and reduced.

  • Reagent Hydrolysis: Methanethiosulfonate reagents can hydrolyze in aqueous solutions.[6] Always prepare fresh stock solutions in an anhydrous solvent immediately before use.

  • Mass Spectrometry Analysis: Due to the introduced modifications, the ionization efficiency of the protein may change. It is important to compare the spectra of the unmodified, modified, and deprotected protein to accurately interpret the results.[10][12]

Conclusion

The use of [Bis(t-Boc)amino]methyl Methanethiosulfonate provides a powerful and precise method for introducing a versatile primary amine functional group at a specific cysteine residue within a protein. This two-step modification and deprotection strategy opens the door to a wide array of subsequent bioconjugation chemistries, facilitating the construction of well-defined and homogeneous protein conjugates for therapeutic and research applications.

References

  • Francis, M. B., & Carrico, I. S. (2010). Three-Component Protein Modification. Accounts of Chemical Research, 43(9), 1253–1263. [Link]

  • Al-Mugheiry, M. Q., & Al-Jamal, K. T. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences, 25(23), 13089. [Link]

  • Gunnoo, S. B., & Madder, A. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1339-1361. [Link]

  • ResearchGate. (n.d.). Conjugation of primary amine groups in targeted proteomics. ResearchGate. [Link]

  • Li, Z., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration, 3, 25. [Link]

  • Carroll, K. S., et al. (2016). Trapping Redox Partnerships in Oxidant-Sensitive Proteins with a Small, Thiol-Reactive Cross-Linker. Antioxidants & Redox Signaling, 25(13), 695-708. [Link]

  • Wang, Y., et al. (2013). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-Bond Linkers. Bioconjugate Chemistry, 24(9), 1562-1572. [Link]

  • Uptima. (n.d.). MTS reagents. Uptima. [Link]

  • Fu, A. J. (2024). Mass Spectrometric Analysis of Post-Translational Modifications in Human Proteins. Journal of Biochemistry and Physiology, 7(2). [Link]

  • Kim, J. Y., et al. (2017). Site-Specific Dual Functionalization of Cysteine Residue in Peptides and Proteins with 2-Azidoacrylates. Bioconjugate Chemistry, 28(3), 826-832. [Link]

  • Zhang, C., et al. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature Communications, 11(1), 939. [Link]

  • Fantasia, R. J., et al. (2022). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. Journal of Pharmacology and Experimental Therapeutics, 380(2), 127-137. [Link]

  • Medzihradszky, K. F. (2019). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. [Link]

  • Shimadzu. (n.d.). Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. Shimadzu. [Link]

  • Parker, B. L., & Corthals, G. L. (2014). Analysis of Post-translational Modifications by LC-MS/MS. Methods in Molecular Biology, 1156, 205-220. [Link]

  • The Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. The Royal Society of Chemistry. [Link]

  • Beli, P., & Choudhary, C. (2013). Post-Translational Modification Profiling – a high-content assay for identifying protein modifications in mammalian cellular systems. Journal of Visualized Experiments, (76), e50333. [Link]

  • Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses. [Link]

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Angewandte Chemie International Edition, 63(18), e202318818. [Link]

  • Creative Proteomics. (2018, May 30). Strategies for Post-translational Modifications (PTMs) [Video]. YouTube. [Link]

Sources

Application Note: Expanding the Proteome with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical 20

The central dogma of molecular biology describes a flow of information from DNA to RNA to protein, culminating in a proteome constructed from a set of 20 canonical amino acids. While this set provides the foundation for the vast majority of life's functions, its chemical diversity is inherently limited. The ability to move beyond this canonical set and site-specifically incorporate unnatural amino acids (Uaas) into proteins represents a paradigm shift in protein engineering, drug discovery, and fundamental biological research.[1][2]

By introducing Uaas with novel side chains, researchers can endow proteins with new or enhanced functionalities.[1] These include fluorescent probes for imaging, photo-crosslinkers to trap transient interactions, bio-orthogonal handles for specific conjugation, and post-translational modification mimics to dissect cellular signaling. In the realm of therapeutics, Uaas can improve the stability, efficacy, and targeting of protein-based drugs like antibody-drug conjugates (ADCs).[][4][5] This guide provides an in-depth overview of the core technologies for Uaa incorporation, detailed protocols for both in vivo and in vitro systems, and methods for verifying success.

Core Technology: The Principles of Genetic Code Expansion

The most powerful and widely used strategy for site-specific Uaa incorporation is genetic code expansion . This technique involves repurposing a codon that normally signals the termination of translation—most commonly the amber stop codon (UAG)—to instead encode a Uaa.[6][7][8]

Success hinges on the development and introduction of a new, independent translation pathway into the host organism or synthesis system. This pathway consists of two key components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An enzyme that specifically recognizes and attaches the desired Uaa to its partner tRNA.[9]

  • An Orthogonal tRNA (o-tRNA): A tRNA molecule that is not recognized by any of the host cell's endogenous synthetases but is a substrate for the o-aaRS. Its anticodon is mutated to recognize the repurposed codon (e.g., CUA for the UAG codon).[10][11]

The term "orthogonal" is critical: this new synthetase/tRNA pair must function independently of the host's endogenous pairs, neither charging host tRNAs with the Uaa nor being charged with canonical amino acids by host synthetases.[9][10] This ensures the high fidelity of Uaa incorporation at the designated site. The most popular and well-vetted orthogonal pairs are derived from the tyrosyl-tRNA synthetase (TyrRS) and pyrrolysyl-tRNA synthetase (PylRS) systems of Methanococcus jannaschii and Methanosarcina species, respectively.[12][13][14]

Diagram: Mechanism of Amber Stop Codon Suppression

The following diagram illustrates the competition between translation termination and Uaa incorporation at a repurposed UAG codon.

amber_suppression cluster_ortho ribosome Ribosome translating mRNA uag_codon UAG (Amber) Codon ribosome->uag_codon arrives at rf1 Release Factor 1 (RF1) uag_codon->rf1 recruits o_tRNA Uaa-tRNACUA uag_codon->o_tRNA binds to termination Translation Termination (Truncated Protein) rf1->termination causes o_pair Orthogonal System Components incorporation Uaa Incorporation (Full-Length Protein) o_tRNA->incorporation results in o_aaRS Orthogonal aaRS o_aaRS->o_tRNA charges uaa Unnatural Amino Acid (Uaa) uaa->o_aaRS recognized by

Caption: Workflow of amber codon suppression for Uaa incorporation.

Methodology I: In Vivo Uaa Incorporation via Amber Suppression

Incorporating Uaas in living cells, most commonly E. coli, is a robust and scalable method for producing modified proteins.

Application Note: Keys to In Vivo Success
  • Host Strain Selection: Standard expression strains like BL21(DE3) can be used, but success is often limited by competition from Release Factor 1 (RF1), which recognizes the UAG codon and terminates translation.[7] For higher efficiency, use of engineered strains where the prfA gene (encoding RF1) has been deleted (e.g., C321.ΔA) is highly recommended. These strains reassign all 321 UAG codons to the UAA codon, making suppression more efficient.[15]

  • Plasmid System: A two-plasmid system is typically employed.

    • Expression Plasmid: Carries the gene of interest (GOI) with an in-frame amber (TAG) codon at the desired site of incorporation. It's crucial that this plasmid has a compatible origin of replication and a different antibiotic resistance marker than the second plasmid.

    • Orthogonal Pair Plasmid: Carries the genes for the o-aaRS and the o-tRNA. The expression of these components should be driven by constitutive or tightly regulated promoters.

  • Uaa Concentration and Uptake: The Uaa must be supplied in the growth medium and be able to cross the cell membrane. A typical starting concentration is 1-2 mM, but this may require optimization. A "minus-Uaa" control culture is essential to assess the level of background suppression by endogenous tRNAs, which should be minimal.

  • Expression Conditions: Low-temperature induction (e.g., 18-25°C) overnight often improves protein folding and increases the yield of full-length, Uaa-containing protein.

Detailed Protocol: Site-Specific Uaa Incorporation in E. coli

This protocol assumes the use of a pEVOL-based plasmid for the orthogonal pair (expressing a PylRS variant and tRNAPyl) and a pET-based plasmid for the target protein in an RF1-knockout E. coli strain.

1. Plasmid Transformation: a. Co-transform the chemically competent E. coli cells (e.g., C321.ΔA) with the expression plasmid (containing GOI-TAG) and the pEVOL plasmid (containing the o-aaRS/o-tRNA pair). b. Plate on LB agar containing the appropriate antibiotics for both plasmids (e.g., chloramphenicol for pEVOL and ampicillin for pET). c. Incubate overnight at 37°C.

2. Starter Culture: a. Inoculate a single colony into 5 mL of LB medium with both antibiotics. b. Grow overnight at 37°C with shaking (220 rpm).

3. Expression Culture (Test Expression): a. Prepare two 10 mL cultures in a rich medium like 2xYT supplemented with both antibiotics. b. Label one "+Uaa" and the other "-Uaa" (this is the negative control). c. Inoculate each tube with 200 µL of the overnight starter culture. d. To the "+Uaa" tube, add the Uaa from a sterile stock solution to a final concentration of 1 mM. e. Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

4. Induction: a. Induce the expression of the o-aaRS/o-tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v) to both cultures. b. Immediately induce expression of the target protein by adding IPTG to a final concentration of 0.5 mM to both cultures. c. Transfer the cultures to a shaker at 20°C and grow for 16-18 hours.

5. Harvest and Analysis: a. Harvest the cells by centrifugation (4000 x g, 10 min, 4°C). b. Resuspend the cell pellets in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease inhibitors). c. Lyse the cells (e.g., by sonication). d. Clarify the lysate by centrifugation (16,000 x g, 20 min, 4°C). e. Analyze the soluble fractions from both "+Uaa" and "-Uaa" cultures by SDS-PAGE and Coomassie staining or Western blot (if the protein has a tag). f. Expected Result: A band corresponding to the full-length protein should be prominent in the "+Uaa" lane and absent or very faint in the "-Uaa" lane. The "-Uaa" lane may show a truncated product if the TAG codon is near the C-terminus.

6. Scale-Up and Purification: a. Based on successful test expression, scale up the culture volume as needed. b. Purify the Uaa-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Methodology II: In Vitro Uaa Incorporation with Cell-Free Systems

Cell-Free Protein Synthesis (CFPS) offers a powerful alternative to in vivo methods.[1][16] In a CFPS system, the cellular machinery for transcription and translation (e.g., ribosomes, tRNAs, enzymes) is extracted from cells (typically E. coli) and used in a test tube environment.[17]

Application Note: Why Choose a Cell-Free System?
  • Open Environment: The lack of a cell wall allows for direct addition and precise control over reaction components, including the Uaa, DNA template, and orthogonal pair components. This is ideal for Uaas that are toxic to cells or have poor membrane permeability.[16]

  • Speed: CFPS reactions are rapid, often producing protein in just a few hours, making it an excellent platform for high-throughput screening of Uaa variants or incorporation sites.

  • Purity: As there is no cell growth, the resulting protein mixture is less complex, simplifying downstream purification.

  • Linear DNA Templates: CFPS systems can use linear expression templates (LETs) generated by PCR, bypassing the time-consuming need for cloning into plasmids.

Diagram: Cell-Free Protein Synthesis (CFPS) Workflow

This diagram outlines the streamlined process of Uaa incorporation using a CFPS system.

cfps_workflow dna DNA Template (Plasmid or PCR Product with TAG) reaction_mix Combine Components dna->reaction_mix extract Cell-Free Extract (Ribosomes, Factors, etc.) extract->reaction_mix energy Energy/Amino Acid Mix energy->reaction_mix uaa_components Uaa Incorporation Machinery (Uaa, o-aaRS, o-tRNA) uaa_components->reaction_mix incubation Incubate (e.g., 2-4 hours at 30°C) reaction_mix->incubation mix protein_product Purified Uaa-Protein incubation->protein_product synthesize & purify analysis Analysis (SDS-PAGE, Mass Spec) protein_product->analysis verify

Caption: General workflow for Uaa incorporation using a cell-free system.

Detailed Protocol: Uaa Incorporation using a Commercial E. coli CFPS Kit

This protocol is a general guideline; always refer to the manufacturer's specific instructions for your chosen CFPS kit.

1. Component Preparation: a. Thaw all kit components (cell extract, energy solution, amino acid mixes) on ice. b. Prepare the DNA template. If using a plasmid, ensure it is of high purity (e.g., endotoxin-free miniprep). Final concentration should be ~15 nM in the reaction. c. Prepare the Uaa incorporation machinery. The o-aaRS can be pre-purified and added, and the o-tRNA can be added as well. The Uaa should be dissolved in a suitable solvent (e.g., water or dilute NaOH) at a high stock concentration (e.g., 100 mM).

2. Reaction Assembly (for a 15 µL reaction): a. In a sterile microcentrifuge tube on ice, combine the components in the order specified by the kit manufacturer. A typical order is: i. Nuclease-free water ii. Energy/Buffer solution iii. Amino acid mix (lacking the canonical amino acid the Uaa is an analog of, if applicable) iv. Uaa stock solution (to a final concentration of 1-2 mM) v. Purified o-aaRS and o-tRNA (concentrations must be optimized, but ~2 µM is a starting point) vi. DNA Template vii. E. coli Cell Extract (add last) b. Set up a "-Uaa" control reaction that is identical but replaces the Uaa stock with water. c. Gently mix by pipetting. Do not vortex the cell extract.

3. Incubation: a. Incubate the reaction at the recommended temperature (typically 25-30°C) for 2-6 hours. Some systems benefit from gentle shaking.

4. Analysis: a. After incubation, analyze a small aliquot (e.g., 2 µL) of the reaction mixture directly by SDS-PAGE and Western blot. b. Expected Result: A strong band for the full-length protein should be visible in the "+Uaa" reaction, with little to no full-length product in the "-Uaa" control. c. The remainder of the reaction can be used for purification or functional assays.

Verification: Confirming Successful Incorporation

Visualizing a band on a gel is strong evidence, but not definitive proof of Uaa incorporation. Rigorous verification is essential.

Technique Principle Application & Insights
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules. Intact protein analysis or peptide mapping after protease digestion (e.g., trypsin) can confirm the precise mass change corresponding to the Uaa.[][19]Gold Standard. Unambiguously confirms the identity and location of the incorporated Uaa.[] Tandem MS (MS/MS) on the peptide containing the Uaa provides definitive proof of site-specificity.
Western Blotting Uses antibodies to detect the protein. Comparing "+Uaa" and "-Uaa" samples confirms the synthesis of full-length protein is dependent on the Uaa.Routine Check. Excellent for initial screening and optimizing expression conditions. Does not confirm Uaa identity, only full-length protein expression.
Bio-orthogonal Chemistry If the Uaa contains a unique reactive handle (e.g., an azide or alkyne), it can be selectively labeled with a fluorescent probe or biotin via "click chemistry".[]Functional Verification. Confirms that the incorporated Uaa is chemically accessible and reactive. The protein can then be visualized by in-gel fluorescence or detected with streptavidin conjugates.[]
Functional Assays Assess the biological or biochemical activity of the modified protein.Ultimate Proof. Demonstrates that the incorporation of the Uaa has produced the desired functional change (e.g., altered enzyme kinetics, novel binding properties).

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Low or No Full-Length Protein Yield 1. Inefficient suppression (low o-aaRS/o-tRNA activity). 2. Uaa is toxic or not taken up by cells (in vivo). 3. RF1 competition (in vivo). 4. Suboptimal Uaa or inducer concentration.1. Use a proven, highly active orthogonal pair. 2. Switch to a CFPS system. 3. Use an RF1-knockout E. coli strain. 4. Titrate Uaa (0.5-5 mM) and inducers (e.g., IPTG, arabinose).
High Background in "-Uaa" Control 1. "Leaky" expression of the target protein before induction. 2. Mis-acylation of the o-tRNA by an endogenous synthetase with a natural amino acid.1. Use a tightly regulated promoter (e.g., pBAD). 2. Ensure your orthogonal pair is truly orthogonal in your host system. Test a different o-pair if necessary.
Protein is Insoluble 1. Uaa incorporation has disrupted protein folding. 2. Expression rate is too high.1. Choose a less disruptive Uaa or a different incorporation site on the protein surface. 2. Lower the induction temperature (e.g., 16-18°C) and reduce inducer concentration.
Mass Spec shows a mix of Uaa and natural amino acid 1. Incomplete suppression. 2. Mis-acylation of the o-tRNA.1. Optimize expression conditions (see above). 2. Increase the concentration of Uaa in the medium. 3. Verify the fidelity of your orthogonal pair.

Conclusion and Future Outlook

The site-specific incorporation of unnatural amino acids has transitioned from a niche technology to a cornerstone of modern protein science. The continued discovery and engineering of new orthogonal pairs, coupled with the increasing accessibility of robust cell-free systems, is pushing the boundaries of what is possible.[11] From creating novel biologics and antibody-drug conjugates with enhanced therapeutic windows to designing smart biomaterials and probing complex biological pathways in real-time, the expansion of the genetic code provides an unprecedented toolkit for researchers, scientists, and drug development professionals.[][15]

References

  • Dumas, A., et al. (2015). Designing logical codon reassignment - Expanding the chemistry of life. Chemical Science. [Link]

  • Wan, W., et al. (2014). “Not-so-popular” orthogonal pairs in genetic code expansion. Protein Science. [Link]

  • O'Donoghue, P., et al. (2021). Identification and Evolution of New Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Genetic Code Expansion. Apollo - University of Cambridge Repository. [Link]

  • Lang, K., & Chin, J. W. (2012). Performance Analysis of Orthogonal Pairs Designed for an Expanded Eukaryotic Genetic Code. PLOS One. [Link]

  • Italia, J. S., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. Nature Biotechnology. [Link]

  • Jewett, M. C., & Swartz, J. R. (2014). Incorporation of Unnatural Amino Acids for Synthetic Biology. ResearchGate. [Link]

  • Sakimoto, T., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research. [Link]

  • Lu, Y., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Molecules. [Link]

  • Vargas-Rodriguez, O., et al. (2018). Upgrading aminoacyl-tRNA synthetases for genetic code expansion. Current Opinion in Chemical Biology. [Link]

  • de Ruiter, A., et al. (2013). Future applications of unnatural amino acid incorporation for the development of proteins with therapeutic value. ResearchGate. [Link]

  • Goerke, A. R., & Swartz, J. R. (2008). High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites. Biotechnology and Bioengineering. [Link]

  • Profacgen. (2025). Incorporation of Unnatural Amino Acids into protein Service. Profacgen.com. [Link]

  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]

  • Coin, I., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research. [Link]

  • Hohsaka, T., & Sisido, M. (2002). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology. [Link]

  • Chen, Y., et al. (2019). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]

  • Singh, Y., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Liu, H., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods. [Link]

  • Ibba, M., & Söll, D. (2001). Proteins Carrying One or More Unnatural Amino Acids. Landes Bioscience. [Link]

  • Hunt, J. P., et al. (2018). Cell-free Unnatural Amino Acid Incorporation with Alternative Energy Systems and Linear Expression Templates. BYU ScholarsArchive. [Link]

  • van der Veen, S., et al. (2013). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry. [Link]

  • Oza, J. P., et al. (2015). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry. [Link]

  • Chen, Y., et al. (2017). Schematic illustration of Uaa incorporation through the amber stop codon suppression. ResearchGate. [Link]

  • Aerni, H.-R., et al. (2017). Incorporation of various non-natural amino acids by cell-free protein synthesis. ResearchGate. [Link]

  • Taira, H., et al. (2006). Development of amber suppressor tRNAs appropriate for incorporation of nonnatural amino acids. Nucleic Acids Symposium Series. [Link]

  • Profacgen. (2025). Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems. Profacgen.com. [Link]

  • Mordret, E., et al. (2019). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Journal of Proteomics & Bioinformatics. [Link]

Sources

Navigating the Landscape of Lysine Modification: A Detailed Guide to Selective Protein Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Lysine in Protein Bioconjugation

For researchers, scientists, and drug development professionals, the ability to selectively modify proteins is a cornerstone of modern biological and therapeutic innovation. Among the canonical amino acids, lysine stands out as a frequent and accessible target for chemical modification. Its primary ε-amino group, typically located on the protein surface, offers a reactive handle for the attachment of a diverse array of functional moieties, including fluorophores, biotin, polyethylene glycol (PEG), and cytotoxic drugs for antibody-drug conjugates (ADCs).[1][2] The choice of labeling strategy is paramount, as it directly impacts the homogeneity, stability, and functionality of the final conjugate. A non-specific or poorly controlled reaction can lead to a heterogeneous mixture of products with varying degrees of labeling and unpredictable biological activity.[3][4]

This comprehensive guide provides an in-depth exploration of the most robust and widely adopted methods for the selective labeling of lysine residues. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offers field-proven insights into experimental design, and presents detailed, self-validating protocols. We will explore the workhorse of random lysine modification, N-hydroxysuccinimide (NHS) ester chemistry, the nuanced approach of reductive amination, and the precision of site-specific enzymatic ligation using Sortase A. Each section is designed to equip you with the knowledge to not only execute these protocols effectively but also to make informed decisions about which method is best suited for your specific research goals.

I. Amine-Reactive Labeling with N-Hydroxysuccinimide (NHS) Esters: The Versatile Workhorse

N-hydroxysuccinimide (NHS) esters are the most common and readily available class of reagents for labeling primary amines on proteins.[5][6] The reaction is straightforward and results in the formation of a stable amide bond between the label and the lysine residue.[7]

A. The Chemical Principle: Nucleophilic Acyl Substitution

The labeling reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of a lysine residue acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly dependent on pH, with optimal conditions typically falling between pH 7.2 and 8.5. At lower pH values, the primary amines are protonated and thus less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[5]

Diagram: NHS Ester Reaction with Lysine

Caption: Mechanism of NHS ester reaction with a primary amine on a protein.

B. Water-Soluble Sulfo-NHS Esters

A significant advancement in NHS ester chemistry is the development of N-hydroxysulfosuccinimide (Sulfo-NHS) esters. These reagents contain a sulfonate group on the succinimide ring, which imparts water solubility.[8] This allows the reaction to be performed entirely in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF, which can be detrimental to some proteins. Furthermore, the charged nature of Sulfo-NHS esters prevents them from crossing cell membranes, making them ideal for the specific labeling of cell surface proteins.[8][9]

C. Protocol: Labeling a Protein with an NHS Ester

This protocol provides a general procedure for labeling a protein with a fluorescent dye or biotin conjugated to an NHS or Sulfo-NHS ester.

1. Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • NHS or Sulfo-NHS ester of the desired label

  • Anhydrous DMSO or DMF (for non-sulfonated NHS esters)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

2. Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the amine-free reaction buffer. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete for reaction with the NHS ester.[9]

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester. For non-sulfonated NHS esters, dissolve in anhydrous DMSO or DMF. For Sulfo-NHS esters, dissolve directly in the reaction buffer. The concentration will depend on the desired molar excess.

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein (a 10-20 fold molar excess is a good starting point).

    • Add the NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The longer incubation at a lower temperature can help to minimize hydrolysis of the NHS ester.

  • Quenching the Reaction: Add the quenching solution to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted label and byproducts using a desalting column or dialysis.

D. Critical Parameters and Troubleshooting
ParameterRecommendationRationale & Troubleshooting
pH 7.2 - 8.5Low pH: Protonated amines are poor nucleophiles, leading to low labeling efficiency. High pH: Increased rate of NHS ester hydrolysis competes with the labeling reaction.
Buffer Composition Amine-free (e.g., PBS, HEPES, Bicarbonate)Amine-containing buffers (Tris, glycine) will react with the NHS ester, reducing labeling efficiency.
Molar Excess of NHS Ester 10-50 foldToo low: Incomplete labeling. Too high: Potential for over-labeling and protein precipitation. Optimize for each protein.
Protein Concentration 1-10 mg/mLHigher protein concentrations can improve labeling efficiency by favoring the bimolecular reaction over hydrolysis.
Reaction Time & Temperature 1-4h at RT or overnight at 4°CLower temperatures can reduce hydrolysis but may require longer incubation times.

II. Reductive Amination: A Stable and Uncharged Linkage

Reductive amination offers an alternative to NHS ester chemistry for labeling lysine residues. This two-step process forms a stable secondary amine linkage that, importantly, does not alter the overall charge of the modified lysine residue.[10]

A. The Chemical Principle: Schiff Base Formation and Reduction

The reaction begins with the nucleophilic attack of a primary amine on an aldehyde or ketone to form a Schiff base (an imine). This intermediate is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a stable secondary amine.[11][12] The reaction is typically performed at a slightly acidic to neutral pH (6.5-7.5) to facilitate both the formation of the Schiff base and the subsequent reduction.[13]

Diagram: Reductive Amination Workflow

Reductive_Amination cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction Protein Protein-NH₂ Schiff_Base Protein-N=CH-Label (Schiff Base) Protein->Schiff_Base Aldehyde Label-CHO Aldehyde->Schiff_Base Final_Product Protein-NH-CH₂-Label (Stable Secondary Amine) Schiff_Base->Final_Product Reducing_Agent NaBH₃CN Reducing_Agent->Final_Product

Caption: The two-step process of reductive amination for protein labeling.

B. Protocol: Protein Labeling via Reductive Amination

This protocol describes a general procedure for labeling a protein with an aldehyde- or ketone-containing label.

1. Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • Reaction Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0-7.5)

  • Aldehyde- or ketone-containing label

  • Reducing Agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

2. Procedure:

  • Protein and Label Preparation:

    • Dissolve or dialyze the protein into the reaction buffer.

    • Prepare a stock solution of the aldehyde- or ketone-containing label in a compatible solvent.

  • Reaction Mixture:

    • Combine the protein and the label in the reaction buffer. A 20- to 50-fold molar excess of the label is a common starting point.

    • Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.[12]

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add the quenching buffer to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the labeled protein using a desalting column or dialysis to remove excess reagents.

C. Critical Parameters and Troubleshooting
ParameterRecommendationRationale & Troubleshooting
pH 6.5 - 7.5Too low: Protonation of the amine reduces its nucleophilicity. Too high: Can lead to side reactions and instability of some proteins.
Reducing Agent NaBH₃CN, 2-picoline boraneNaBH₃CN is effective but toxic. 2-picoline borane is a milder, less toxic alternative. Avoid strong reducing agents like sodium borohydride which can reduce the aldehyde.
Molar Excess of Label 20-100 foldHigher excess may be needed due to less efficient reaction kinetics compared to NHS esters.
Buffer Composition Avoid primary amine buffersBuffers like Tris or glycine will compete with the protein for reaction with the aldehyde.

III. Sortase-Mediated Ligation: Precision Engineering of Protein Conjugates

For applications demanding absolute control over the labeling site, enzymatic methods offer unparalleled specificity. Sortase A, a transpeptidase from Staphylococcus aureus, is a powerful tool for site-specific protein modification.[14]

A. The Enzymatic Principle: A Molecular "Cut and Paste"

Sortase A recognizes a specific pentapeptide motif, LPXTG (where X can be any amino acid), and cleaves the peptide bond between the threonine (T) and glycine (G).[14] This cleavage results in the formation of a thioester intermediate between the threonine and a cysteine residue in the sortase active site.[15] This intermediate is then resolved by a nucleophilic attack from an N-terminal oligoglycine (Gly)n motif (n=3-5) on another molecule, creating a new, native peptide bond.[16] By genetically encoding the LPXTG motif at the C-terminus of a protein of interest and providing a label with an N-terminal (Gly)n tag, precise, stoichiometric labeling can be achieved.[10][17][18][19]

Diagram: Sortase-Mediated Ligation Workflow

Sortase_Ligation Protein_LPXTG Protein-LPXTG Acyl_Enzyme Protein-LPXT-S-Sortase (Acyl-Enzyme Intermediate) Protein_LPXTG->Acyl_Enzyme Sortase_A Sortase A Sortase_A->Acyl_Enzyme Labeled_Protein Protein-LPXTG-(Gly)n-Label Sortase_A->Labeled_Protein Label_Gly Label-(Gly)n Label_Gly->Labeled_Protein Acyl_Enzyme->Labeled_Protein

Caption: The enzymatic mechanism of sortase-mediated protein ligation.

B. Protocol: In Vitro Sortase-Mediated Labeling

This protocol outlines the steps for labeling a protein containing a C-terminal LPXTG motif with a (Gly)n-functionalized label.

1. Materials:

  • Purified protein of interest with a C-terminal LPXTG tag

  • Purified, active Sortase A (wild-type or an engineered, more active pentamutant)[20][21]

  • Label functionalized with an N-terminal (Gly)₃₋₅ tag

  • Sortase Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Purification system (e.g., Ni-NTA affinity chromatography if Sortase A is His-tagged, or size-exclusion chromatography)

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Protein-LPXTG (e.g., to a final concentration of 50 µM)

    • (Gly)n-Label (e.g., to a final concentration of 250 µM, a 5-fold molar excess)

    • Sortase A (e.g., to a final concentration of 2.5-5 µM)

    • Add Sortase Reaction Buffer to the final desired volume.

  • Incubation: Incubate the reaction for 1-4 hours at 37°C. The reaction progress can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein.

  • Purification:

    • If using a His-tagged Sortase A, the enzyme can be removed by passing the reaction mixture over a Ni-NTA resin.

    • Alternatively, the labeled protein can be purified from the enzyme and excess label by size-exclusion chromatography.

C. Critical Parameters and Troubleshooting
ParameterRecommendationRationale & Troubleshooting
Sortase A Activity Use a highly active mutant (e.g., pentamutant)Wild-type Sortase A can have slow kinetics. Engineered variants offer significantly improved efficiency.[20][21]
Recognition Motifs C-terminal LPXTG on protein, N-terminal (Gly)₃₋₅ on labelThese are the canonical recognition sequences for S. aureus Sortase A. Ensure they are correctly engineered and accessible.
Molar Ratios 5-10 fold excess of (Gly)n-labelThe sortase reaction is reversible.[22] A molar excess of the nucleophile drives the reaction towards product formation.
Calcium 5-10 mM CaCl₂Calcium is a required cofactor for many Sortase A variants. Some engineered mutants are calcium-independent.[23]
Reaction Time & Temperature 1-4h at 37°COptimize for your specific protein and enzyme variant. Some reactions may proceed well at lower temperatures for longer times.

IV. Comparative Analysis of Lysine Labeling Methods

Choosing the right labeling strategy requires a careful consideration of the experimental goals and the properties of the protein being modified.

FeatureNHS EstersReductive AminationSortase-Mediated Ligation
Selectivity Randomly labels accessible primary amines (N-terminus and lysines)Randomly labels accessible primary amines (N-terminus and lysines)Site-specific at a genetically encoded LPXTG motif
Degree of Labeling (DOL) Heterogeneous, can be controlled by molar excessHeterogeneous, can be controlled by molar excessHomogeneous (typically DOL = 1)
Linkage Chemistry Stable amide bondStable secondary amine bondNative peptide bond
Effect on Charge Neutralizes the positive charge of lysinePreserves the positive charge of lysineNo change in charge
Reaction Conditions pH 7.2-8.5pH 6.5-7.5Physiological pH (typically ~7.5)
Reagent Requirements Commercially available NHS-ester labeled compoundsAldehyde/ketone-labeled compounds and a reducing agentGenetically engineered protein, purified Sortase A, and (Gly)n-labeled compound
Complexity Simple, one-step reactionTwo-step reaction, requires a reducing agentRequires molecular biology, protein expression, and purification of three components
Best For... General purpose labeling, when site-specificity is not criticalApplications where preserving the charge of the protein is importantApplications requiring a homogeneous, precisely defined conjugate (e.g., ADCs, FRET studies)

V. Validation and Quality Control: Ensuring the Integrity of Your Labeled Protein

A successful labeling experiment does not end with the purification of the conjugate. It is essential to validate the outcome to ensure the reliability of downstream applications.

A. Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule.[24][25] An optimal DOL is crucial; under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential loss of protein function.[26] For most applications, a DOL between 2 and 10 for antibodies is considered optimal.[26]

1. UV-Visible Spectrophotometry:

This is the most common method for determining the DOL of fluorescently labeled proteins.[27][28] It relies on the Beer-Lambert law to calculate the concentrations of the protein and the attached dye from their absorbance at specific wavelengths.

  • Procedure:

    • After purification, measure the absorbance of the labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (Aₘₐₓ).

    • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm using a correction factor.

    • Calculate the dye concentration.

    • The DOL is the molar ratio of the dye to the protein.

  • Formula: DOL = (Aₘₐₓ * ε_protein) / ((A₂₈₀ - (Aₘₐₓ * CF)) * ε_dye) Where:

    • Aₘₐₓ = Absorbance of the labeled protein at the dye's λₘₐₓ

    • A₂₈₀ = Absorbance of the labeled protein at 280 nm

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

    • ε_dye = Molar extinction coefficient of the dye at its λₘₐₓ

    • CF = Correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye)

2. Mass Spectrometry:

Mass spectrometry provides a more precise determination of the DOL and can reveal the distribution of different labeled species.

  • Intact Mass Analysis (LC-MS): This method measures the mass of the intact protein.[29]

    • Procedure: Analyze both the unlabeled and labeled protein by LC-MS.

    • Analysis: The mass difference between the labeled and unlabeled protein corresponds to the mass of the attached labels. The presence of multiple peaks in the labeled sample indicates a distribution of species with different numbers of labels.

  • Peptide Mapping (LC-MS/MS): This technique can identify the specific lysine residues that have been modified.

    • Procedure: Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.

    • Analysis: Search the data for peptides with a mass shift corresponding to the label to identify the sites of modification.

B. Assessing the Functional Integrity of the Labeled Protein

It is critical to confirm that the labeling process has not adversely affected the biological activity of the protein.[1][4] The choice of functional assay is dependent on the protein's specific function.

  • Enzyme Kinetics: For enzymes, compare the Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) of the labeled and unlabeled enzyme. Significant changes indicate that the label has interfered with substrate binding or catalysis.[1]

  • Binding Assays: For proteins like antibodies or receptors, assess their binding affinity to their target using techniques such as ELISA, Surface Plasmon Resonance (SPR), or Bio-Layer Interferometry (BLI).

  • Cell-Based Assays: If the protein's function is to elicit a cellular response (e.g., a growth factor), use a relevant cell-based assay to compare the activity of the labeled and unlabeled protein.[30]

VI. Advanced Strategies and Future Outlook

The field of protein labeling is continuously evolving, with new methods being developed to offer greater control and versatility.

  • Kinetically Controlled Labeling: This approach exploits the subtle differences in the pKa and solvent accessibility of different lysine residues to achieve site-selective modification of the most reactive lysine under carefully controlled conditions.[2][3][31][32][33][34]

  • Orthogonal Labeling: This involves using multiple, non-cross-reacting labeling chemistries to attach different labels to different sites on the same protein. For example, a protein could be labeled at a specific lysine residue using one chemistry and at a cysteine residue using another.[16]

  • Unnatural Amino Acids: The genetic incorporation of unnatural amino acids with unique chemical handles (e.g., azides, alkynes) provides a powerful tool for site-specific labeling via bioorthogonal chemistry.[14]

The continued development of these and other novel labeling strategies will undoubtedly expand the toolkit available to researchers, enabling ever more sophisticated studies of protein function and the creation of next-generation protein therapeutics.

VII. References

  • Chen, X., Muthoosamy, K., Pfisterer, A., Neumann, B., & Weil, T. (2012). Site-selective lysine modification of native proteins and peptides via kinetically controlled labeling. Bioconjugate chemistry, 23(3), 500–508. [Link]

  • Guimaraes, C. P., Witte, M. D., Theile, C. S., Bozkurt, G., Kundrat, L., Ploegh, H. L., & Ploegh, H. (2013). Site-specific N-terminal labeling of proteins using sortase-mediated reactions. Nature protocols, 8(9), 1787–1799. [Link]

  • Site-specific N-terminal labeling of proteins using sortase-mediated reactions. (2013). Nature Protocols, 8(9), 1800-1807. [Link]

  • Degree of labeling (DOL) step by step. (n.d.). Abberior Instruments. [Link]

  • How To Determine Degree of Protein Labeling. (2015, November 10). G-Biosciences. [Link]

  • Antos, J. M., & Ploegh, H. L. (2014). Site-specific protein labeling via sortase-mediated transpeptidation. Current protocols in protein science, 78(1), 15.3.1–15.3.14. [Link]

  • Degree-of-labeling (DOL). (n.d.). NanoTemper Technologies. [Link]

  • Selective chemical labeling of proteins. (2016). Organic & Biomolecular Chemistry, 14(12), 3223-3234. [Link]

  • Degree of Labeling Explanation. (n.d.). Setareh-Bio. [Link]

  • Site-selective lysine modification of native proteins and peptides via kinetically controlled labeling. (2012). Bioconjugate Chemistry, 23(3), 500-508. [Link]

  • Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation. (2014). Current Protocols in Protein Science, 78, 15.3.1-15.3.14. [Link]

  • Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation. (2014). Current Protocols in Protein Science, 78, 15.3.1-15.3.14. [Link]

  • Site-specific Labeling of a Protein Lysine Residue By Novel Kinetic Labeling Combinatorial Libraries. (2014). Journal of visualized experiments : JoVE, (93), e51522. [Link]

  • Protein Labeling via a Specific Lysine-Isopeptide Bond using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae. (2015). Angewandte Chemie (International ed. in English), 54(48), 14502–14507. [Link]

  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. (2010). Bioconjugate chemistry, 21(11), 2076–2083. [Link]

  • Protein Labeling via a Specific Lysine-Isopeptide Bond Using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae. (2015). Angewandte Chemie International Edition, 54(48), 14502-14507. [Link]

  • Protein labeling methods. (n.d.). MCS - Medicinal Chemistry & Synthesis - IQAC-CSIC. [Link]

  • Purification and characterization of sortase, the transpeptidase that cleaves surface proteins of Staphylococcus aureus at the LPXTG motif. (1999). Proceedings of the National Academy of Sciences of the United States of America, 96(22), 12424–12429. [Link]

  • Site-Selective Lysine Modification of Native Proteins and Peptides via Kinetically Controlled Labeling. (2012). Bioconjugate Chemistry, 23(3), 500-508. [Link]

  • Recent Advances in Sortase-Catalyzed Ligation Methodology. (2016). Current opinion in chemical biology, 34, 118–125. [Link]

  • SiMPLe Protein Labeling Kit (Sortase Mediated Protein Ligation). (n.d.). BPS Bioscience. [Link]

  • Sodium Cyanoborohydride. (n.d.). G-Biosciences. [Link]

  • Functional in vitro assessment of modified antibodies: Impact of label on protein properties. (2021). mAbs, 13(1), 1974955. [Link]

  • Recent Advances in Sortase-Catalyzed Ligation Methodology. (2016). Current Opinion in Chemical Biology, 34, 118-125. [Link]

  • Functional Assays for Lead Candidates. (n.d.). Integral Molecular. [Link]

  • NHS and Sulfo-NHS. (n.d.). ResearchGate. [Link]

  • Quantifying Proteins by Mass Spectrometry. (2013). LCGC International, 26(11), 26-33. [Link]

  • Sortase A Pentamutant, S. aureus, His-tag Recombinant. (n.d.). BPS Bioscience. [Link]

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (2019). Methods in enzymology, 625, 137–155. [Link]

  • Labeling of proteins by reductive methylation using sodium cyanoborohydride. (1979). Journal of Biological Chemistry, 254(11), 4359-4365. [Link]

  • Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. (2019). Mass Spectrometry, 1-21. [Link]

  • Effect of buffer pH on the reductive amination of TMP. Reaction conditions. (2021). Molecules, 26(22), 6825. [Link]

  • Optimization of sortase A ligation for flexible engineering of complex protein systems. (2017). The Journal of biological chemistry, 292(37), 15464–15474. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). Journal of the American Society for Mass Spectrometry, 34(11), 2445–2459. [Link]

  • NEt3 BH3CN. (n.d.). Biotage. [Link]

  • Protein Reduction, Alkylation, Digestion. (2011, October 4). University of Washington's Proteomics Resource. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2019). Journal of proteome research, 18(1), 329–337. [Link]

  • A beginner's guide to mass spectrometry–based proteomics. (2020). Essays in Biochemistry, 64(5), 777-787. [Link]

  • Data Sheet Sortase A, Pentamutant, His-tag Quality Assurance. (n.d.). AMSBIO. [Link]

Sources

Application Note:[Bis(t-Boc)amino]methyl Methanethiosulfonate in Target-Directed Drug Discovery and Membrane Protein Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, mapping the topology of membrane proteins (such as GPCRs, ion channels, and aquaporins) and identifying druggable allosteric pockets are critical but challenging tasks. The Substituted Cysteine Accessibility Method (SCAM), pioneered by Dr. Arthur Karlin and colleagues, revolutionized this field by utilizing Methanethiosulfonate (MTS) reagents to probe protein structure[1][2]. MTS reagents react rapidly and selectively with the sulfhydryl groups of engineered cysteine residues to form mixed disulfides[1][3].

While traditional MTS reagents like MTSEA (positively charged) and MTSES (negatively charged) are invaluable for mapping water-accessible surfaces[4][5], their charged nature renders them membrane-impermeable[5]. [Bis(t-Boc)amino]methyl Methanethiosulfonate (CAS: 1190009-49-4) solves this limitation. By masking the primary amine with two bulky, lipophilic tert-butyloxycarbonyl (Boc) groups, this reagent is uncharged and highly membrane-permeable.

The Causality of Experimental Choice: Using[Bis(t-Boc)amino]methyl Methanethiosulfonate allows researchers to label deeply buried hydrophobic pockets or intracellular domains that standard charged MTS reagents cannot reach. Once the covalent disulfide bond is formed, the Boc groups can be removed via mild acidic cleavage. This unmasks a highly reactive primary amine (-CH₂NH₂) directly within the binding pocket. This amine can then be used to introduce a localized positive charge to test electrostatic gating mechanisms, or it can serve as a precise chemical anchor for Fragment-Based Drug Discovery (FBDD) and tethering methodologies[6][7].

Quantitative Data & Physicochemical Properties

To select the correct MTS reagent for a SCAM or tethering workflow, one must compare their steric bulk, charge at physiological pH, and membrane permeability.

Table 1: Comparative Properties of Common MTS Reagents in Drug Discovery

Reagent NameCAS NumberMolecular WeightCharge (pH 7.4)Membrane PermeabilityPrimary Application
[Bis(t-Boc)amino]methyl MTS 1190009-49-4[8][9]341.44 g/mol [9][10]Neutral (0)HighIntracellular labeling, FBDD tethering, pro-amine delivery
MTSEA (2-Aminoethyl MTS)16238-41-8256.16 g/mol Positive (+1)LowExtracellular aqueous pore mapping[3][4]
MTSES (2-Sulfonatoethyl MTS)16238-40-7242.27 g/mol Negative (-1)ImpermeableExtracellular surface mapping, charge repulsion assays[4][5]
MTSET (Trimethylammonium MTS)16238-42-9278.22 g/mol Positive (+1)ImpermeableBulky extracellular pore blocking[1][5]

Visualizing the Chemical Workflow

The following diagram illustrates the mechanistic logic of utilizing [Bis(t-Boc)amino]methyl Methanethiosulfonate for site-directed bioconjugation and drug fragment tethering.

G A Target Protein (Engineered Cys-SH) C Disulfide Intermediary (Protein-S-S-CH2-N(Boc)2) A->C Labeling B [Bis(t-Boc)amino]methyl Methanethiosulfonate B->C Thiol-disulfide exchange D Mild Acid Deprotection (e.g., 1-5% TFA) C->D E Reactive Primary Amine (Protein-S-S-CH2-NH2) D->E G Conjugated Target (FBDD / Tethering) E->G Bioconjugation F NHS-Ester Drug Fragment or Fluorophore F->G

Caption: Workflow of target protein labeling with Bis-Boc MTS, subsequent deprotection, and fragment tethering.

Experimental Protocols

Protocol 1: Substituted Cysteine Accessibility Method (SCAM) Labeling

This protocol outlines the use of[Bis(t-Boc)amino]methyl Methanethiosulfonate to label a specific transmembrane domain of a target GPCR or ion channel expressed in HEK293 cells[11].

Self-Validating System Design: To ensure trustworthiness, this protocol mandates the parallel use of a "Cys-less" background mutant [5]. If the MTS reagent alters the function of the Cys-less mutant, it indicates non-specific binding or reaction with native residues, invalidating the targeted SCAM data.

Materials:

  • HEK293 cells expressing single-Cys mutant protein (and Cys-less control)[5][11].

  • [Bis(t-Boc)amino]methyl Methanethiosulfonate (Store desiccated at -20°C)[1][4].

  • Anhydrous DMSO[3][4].

  • Extracellular recording buffer (pH 7.4).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve[Bis(t-Boc)amino]methyl Methanethiosulfonate in anhydrous DMSO to create a 100 mM stock. Causality: MTS reagents hydrolyze rapidly in aqueous solutions containing nucleophiles[1][3]. Preparing stocks in anhydrous DMSO prevents premature degradation[3].

  • Working Solution: Immediately prior to application, dilute the stock in extracellular buffer (pH 7.4) to a final concentration of 100 µM to 1 mM[1][12].

  • Cell Incubation: Apply the working solution to the HEK293 cells for 1 to 5 minutes at room temperature[1][4]. Causality: The intrinsic reactivity of MTS reagents with thiols is extremely high (~10⁵ M⁻¹ sec⁻¹)[1][3]. A short incubation ensures complete stoichiometric alkanethiolation while minimizing off-target toxicity[3][12].

  • Washout: Rapidly wash the cells 3 times with fresh extracellular buffer to remove unreacted MTS reagent.

  • Functional Readout: Perform patch-clamp electrophysiology or radioligand binding assays (e.g., [³H]CP55940 for CB2 receptors[11]) to determine if the bulky Bis-Boc group has blocked the channel pore or ligand-binding crevice.

SCAM N1 Cys-less Background Mutant Generation N2 Site-Directed Mutagenesis (Introduce Single Cys) N1->N2 N3 Apply Bis-Boc MTS (100 µM - 1 mM) N2->N3 N4 Functional Assay (Patch-Clamp / Binding) N3->N4 N5 Readout: Activity Blocked? N4->N5 N6 Residue is Accessible (Lining Binding Pocket) N5->N6 Yes N7 Residue is Buried (No Labeling) N5->N7 No

Caption: Logical decision tree for interpreting SCAM functional assay readouts using MTS reagents.

Protocol 2: Boc Deprotection and FBDD Tethering

Once the target protein is labeled with the Bis-Boc protected moiety, the Boc groups can be removed to expose the primary amine for secondary conjugation.

Step-by-Step Methodology:

  • Membrane Isolation: Isolate the cell membranes containing the labeled protein to remove cytosolic buffering agents.

  • Deprotection: Treat the labeled membranes with a mild acidic buffer (e.g., 1-5% Trifluoroacetic acid in a compatible detergent micelle solution) for 15-30 minutes at 4°C. Causality: Standard Boc deprotection uses neat TFA, which would denature the protein. Using a controlled, mild acidic environment in micelles allows for deprotection while maintaining the tertiary structure of the membrane protein.

  • Neutralization: Gradually neutralize the solution back to pH 7.5 using a Tris-based buffer.

  • Secondary Conjugation: Introduce an NHS-ester functionalized drug fragment or fluorophore (e.g., TAMRA-NHS) at a 10-fold molar excess. Incubate for 1 hour at room temperature. Causality: The unmasked primary amine (-CH₂NH₂) acts as a highly localized nucleophile, reacting selectively with the NHS-ester to covalently tether the drug fragment directly into the allosteric pocket.

  • Reversibility Check (Validation): To prove the tethering occurred specifically at the engineered cysteine, treat a control aliquot with 10 mM Dithiothreitol (DTT)[3][12]. Causality: DTT reduces the mixed disulfide bond, releasing the tethered fragment and restoring wild-type protein function, thereby self-validating the specificity of the covalent modification[3][12].

References

  • Pharmaffiliates. "CAS No : 1190009-49-4 | Product Name : [Bis(t-Boc)amino]methyl Methanethiosulfonate". Pharmaffiliates. URL: [Link]

  • Karlin, A., & Akabas, M. H. (1998). "Substituted-cysteine accessibility method". Methods in Enzymology, 293, 123-145. URL:[Link]

  • Bio-Protocol. "Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method". Bio-Protocol. URL: [Link]

  • MDPI. "Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins". MDPI. URL:[Link]

  • ACS Publications. "Designing Chimeric Molecules for Drug Discovery by Leveraging Chemical Biology". Journal of Medicinal Chemistry. URL:[Link]

  • NIH PMC. "Residues accessible in the binding site crevice of transmembrane helix 6 of the CB2 cannabinoid receptor". PubMed Central. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Boc-SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist’s guide to mastering Boc (tert-butyloxycarbonyl) Solid-Phase Peptide Synthesis (SPPS). While the Boc/Bzl strategy is the gold standard for synthesizing complex, aggregation-prone, or highly modified peptides, the harsh acidic conditions required for deprotection and cleavage can induce severe side reactions.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the mechanistic causality behind each failure and providing self-validating protocols to ensure your synthesis succeeds.

Quantitative Diagnostic Summary

Before diving into specific mechanisms, use this quantitative diagnostic table to correlate your analytical data (LC-MS/HPLC) with the underlying chemical failure.

Side ReactionSusceptible ResiduesDiagnostic Mass ShiftTypical Yield LossPrimary Prevention Strategy
Alkylation Trp, Met, Cys, Tyr+56 Da (t-butyl), +90 Da (benzyl)30% - 80%HF Cleavage with Scavenger Cocktail
Diketopiperazine (DKP) Proline, D-Amino Acids (Pos 1, 2)Truncated sequence (-Aa1-Aa2)50% - 100%In situ Neutralization Protocol
Aspartimide Formation Asp-Gly, Asp-Ala, Asp-Ser-18 Da (Dehydration)20% - 60%Boc-Asp(OcHex)-OH Protection
Racemization His, CysIdentical Mass (HPLC shift)10% - 40%DIC/Oxyma Activation, Low Temp

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I seeing a +56 Da or +90 Da mass adduct on my purified peptide?

The Causality: You are observing electrophilic alkylation . In the Boc/Bzl strategy, N-alpha deprotection relies on Trifluoroacetic Acid (TFA), and final cleavage utilizes anhydrous Hydrogen Fluoride (HF). These strong acids generate highly reactive tert-butyl cations (+56 Da) and benzyl cations (+90 Da) [5]. Without intervention, these carbocations act as potent electrophiles, irreversibly alkylating nucleophilic side chains like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) [3].

The Solution: You must implement a self-validating scavenger system. By adding nucleophilic scavengers (e.g., anisole, p-cresol, or ethanedithiol) to your cleavage cocktail, you provide a preferential target for the carbocations, kinetically sparing your peptide [5]. For Trp-containing peptides, utilizing Nin-formyltryptophan (Boc-Trp(For)-OH) prevents alkylation during synthesis, with the formyl group later removed during HF cleavage in the presence of thiols [5].

Scavenger_Mechanism A Boc/Bzl Protected Peptide (Trp, Met, Tyr, Cys) B HF Cleavage / TFA A->B C Highly Reactive Cations (t-Butyl+, Benzyl+) B->C Generates D No Scavengers: Alkylation of Peptide C->D Attacks Nucleophilic Side Chains E With Scavengers: (Anisole, p-Cresol, EDT) C->E Preferential Reaction F Cations Quenched (Safe Deprotection) E->F

Carbocation generation during acid cleavage and the protective quenching mechanism of scavengers.

Q2: My synthesis failed at the dipeptide stage, and I recovered a cyclic byproduct. What happened?

The Causality: You have encountered Diketopiperazine (DKP) formation . This deletion side reaction occurs when the free N-terminal amine of a dipeptide-resin undergoes an intramolecular nucleophilic attack on the C-terminal ester linkage, cleaving the dipeptide from the resin as a stable six-membered ring [1]. This is exceptionally prevalent when Proline or D-amino acids are at the first or second position, as their cyclic/steric nature forces a cis-amide bond conformation that perfectly aligns the nucleophile and electrophile [1].

The Solution: Unlike Fmoc chemistry, Boc SPPS has a natural defense: TFA deprotection leaves the N-terminus as a protonated, non-nucleophilic TFA salt [1]. DKP only occurs during the subsequent neutralization step. To prevent this, abandon separate neutralization steps and adopt an in situ neutralization protocol [2]. By adding the protonated resin directly to the pre-activated third amino acid in the presence of a non-nucleophilic base (DIEA), the amine is neutralized and immediately acylated, kinetically outcompeting DKP cyclization [1].

DKP_Mechanism A Boc-Dipeptide-Resin (e.g., Boc-Pro-Xaa-Resin) B TFA Deprotection (Protonated Amine) A->B TFA/DCM C Standard Neutralization (Free Amine) B->C DIEA/Wash E In Situ Neutralization + Activated Aa3 B->E Direct Addition D Intramolecular Attack (DKP Formation) C->D Spontaneous Cyclization F Successful Coupling (Tripeptide-Resin) E->F Rapid Amide Bond Formation

Mechanism of Diketopiperazine (DKP) formation vs. prevention via in situ neutralization.

Q3: I am synthesizing an Asp-Gly sequence and observing mass shifts indicating dehydration (-18 Da). How do I stop this?

The Causality: This is Aspartimide formation . Under repetitive acid/base cycles, the deprotected alpha-nitrogen of the adjacent residue (often Gly, Ala, or Ser) attacks the beta-carboxyl ester of Aspartic Acid, forming a five-membered succinimide (aspartimide) ring [4]. This ring can subsequently hydrolyze to form a mixture of alpha- and beta-peptides.

The Solution: The standard Boc-Asp(OBzl)-OH is highly susceptible. Switch to the sterically hindered beta-cyclohexyl ester derivative, Boc-Asp(OcHex)-OH. The bulky cyclohexyl group severely restricts the conformational flexibility required for the intramolecular attack, effectively suppressing aspartimide formation [2].

Q4: How do I prevent racemization when coupling sterically hindered Boc-amino acids like Histidine?

The Causality: Racemization during coupling typically proceeds via the formation of a 5(4H)-oxazolone intermediate. Upon activation of the carboxyl group, the oxygen of the adjacent amide bond attacks the activated carbonyl, forming the oxazolone, which easily loses its alpha-proton to become planar, leading to epimerization [3].

The Solution: Minimize pre-activation times and utilize coupling reagents that suppress oxazolone formation. The combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure is highly recommended over traditional HOBt, as it provides superior suppression of racemization and higher coupling efficiency for hindered residues [3].

Validated Experimental Protocols

Protocol A: In Situ Neutralization Coupling (DKP Prevention)

Purpose: To kinetically favor chain elongation over intramolecular DKP cyclization at the dipeptide stage.

  • Deprotection: Treat the Boc-dipeptide-resin with 50% TFA in Dichloromethane (DCM) for 2 x 10 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x). Critical: Do not add any base during this step. The N-terminus must remain a protonated TFA salt.

  • Pre-activation: In a separate vial, dissolve the 3rd Boc-amino acid (4.0 eq) and coupling reagent (e.g., HATU, 3.8 eq) in minimal DMF. Add DIEA (8.0 eq) to activate. Allow exactly 1-2 minutes for activation.

  • Coupling: Immediately add the activated mixture to the protonated resin. The DIEA in the mixture will neutralize the TFA salt in situ, and the highly reactive activated ester will instantly couple the third amino acid, bypassing the DKP pathway [1].

  • Validation: Perform a quantitative Ninhydrin (Kaiser) test. A colorless/yellow bead result validates >99% coupling completion.

Protocol B: High-HF Cleavage with Scavenger Cocktail (Alkylation Prevention)

Purpose: To safely cleave the peptide from the resin and remove side-chain protecting groups while quenching reactive carbocations.

  • Preparation: Place the thoroughly dried peptide-resin in a specialized Teflon HF cleavage reaction vessel.

  • Scavenger Addition: Add a scavenger cocktail based on sequence composition. A standard "High-HF" cocktail is: 1.0 mL p-cresol and 1.0 mL p-thiocresol (essential for Met/Cys containing peptides) per 0.5 g of resin [5].

  • Cleavage: Condense 10 mL of anhydrous HF into the vessel at -78°C using a dry ice/ethanol bath.

  • Reaction: Stir the mixture at 0°C for 45-60 minutes. The scavengers will preferentially react with the generated tert-butyl and benzyl cations.

  • Evaporation & Precipitation: Evaporate the HF under a steady stream of N2. Precipitate the crude peptide using cold anhydrous diethyl ether. Wash the pellet 3x with ether to remove the organic scavengers and validate the crude mass.

References

1.1, BenchChem. 2. 2, AAPPTec. 3. 3, BenchChem. 4. 4, ACS Publications. 5.5, AAPPTec.

Sources

Technical Support Center: Purification of Proteins Modified with [Bis(t-Boc)amino]methyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the unique biochemical challenges associated with[Bis(t-Boc)amino]methyl Methanethiosulfonate (Bis-Boc-AMTS) protein modifications.

Methanethiosulfonate (MTS) reagents are powerful tools that1[1]. However, the addition of a Bis-Boc-protected aminomethyl group introduces extreme localized hydrophobicity and a highly sensitive disulfide linkage. This guide provides field-proven causal explanations, a self-validating protocol, and troubleshooting strategies to ensure your purification workflows succeed.

Mechanistic Workflow & System Architecture

Understanding the causality of the modification is critical. The reaction forms a neutral, mixed disulfide bond between the protein's free thiol and the bulky Bis-Boc aminomethyl group. Because this bond is2[2], the entire purification strategy must be executed under strictly non-reducing conditions.

Workflow N1 Native Protein (Free Cys-SH) N2 Reduction Phase (TCEP / DTT) N1->N2 N3 Desalting Phase (Remove Reductant) N2->N3 Critical: Prevent Disulfide Cleavage N4 MTS Reaction (Bis-Boc-AMTS Addition) N3->N4 N5 Chromatographic Purification (SEC / IEX) N4->N5 Remove Excess Hydrophobic Tag N6 Purified Modified Protein (Stable Disulfide) N5->N6 N7 Acidic Deprotection (TFA - Denaturing) N6->N7 Optional (Solid Phase/Peptides) N8 Aminomethyl Protein (-S-CH2-NH2) N7->N8

Workflow for the modification and purification of proteins using Bis-Boc MTS reagents.

Quantitative Data: Chromatographic Purification Strategies

The extreme hydrophobicity of the two tert-butyloxycarbonyl (Boc) groups drastically alters the chromatographic behavior of the modified protein. Use the table below to select the appropriate purification modality.

Purification StrategyCompatibilityCausality / Mechanistic RationaleRecommended Buffer System
Size Exclusion (SEC) Excellent Separates the large globular protein from the small (but highly hydrophobic) unreacted MTS reagent based on Stokes radius.PBS (pH 7.2–7.4), 1 mM EDTA. Strictly no reductants.
Ion Exchange (IEX) Good The modification neutralizes the potentially negative thiolate and adds a bulky neutral mass. IEX easily resolves modified from unmodified species.50 mM Tris or HEPES (pH 7.5), gradient to 1M NaCl.
IMAC (Ni-NTA) Excellent If the protein is His-tagged, the MTS modification does not interfere with chelation. Allows rapid wash-out of excess reagent.50 mM Tris, 300 mM NaCl, 20-250 mM Imidazole (pH 7.4).
Hydrophobic Interaction (HIC) Poor The Bis-Boc group binds irreversibly to HIC resins under high-salt conditions. Elution often requires denaturing solvents.Not recommended for intact globular proteins.
Reversed-Phase (RPC) Denaturing Excellent for peptides or proteins destined for mass spectrometry, but the organic solvents (Acetonitrile/TFA) will denature folded proteins.0.1% TFA in Water / 0.1% TFA in Acetonitrile.

Frequently Asked Questions (FAQs)

Q1: Why does my protein precipitate immediately after adding the Bis-Boc-AMTS reagent? A: The [Bis(t-Boc)amino]methyl group is exceptionally bulky and hydrophobic. When attached to a surface-exposed cysteine, it acts as a hydrophobic patch, driving intermolecular aggregation to shield the Boc groups from the aqueous solvent. Solution: Introduce 5–10% DMSO or DMF into your reaction buffer. If the protein remains unstable, add a mild, non-ionic detergent (e.g., 0.05% Tween-20) to mask the hydrophobic patch during purification.

Q2: Can I use TCEP during purification to prevent my protein from forming non-specific dimers? A: Absolutely not. The modification is tethered to the protein via a mixed disulfide bond. MTS reagents 3[3], but this bond is highly susceptible to reduction. Introducing TCEP or DTT will instantly cleave the modification off your protein. You must rely on the rapid reaction kinetics of the MTS reagent to outcompete dimerization.

Q3: How do I remove the Boc protecting groups after purification? A: Boc deprotection requires highly acidic conditions (e.g., 50–95% Trifluoroacetic acid). Because these conditions irreversibly denature most folded globular proteins, in-solution deprotection is rarely performed on functional enzymes. This step is typically reserved for solid-phase peptide synthesis or applications where the protein will be analyzed via mass spectrometry.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: each phase contains a checkpoint to ensure mechanistic integrity before proceeding to the next step.

Phase 1: Thiol Liberation (Preparation)

Causality: Cysteines must be fully reduced to the reactive thiolate anion, but the reductant must be entirely removed before MTS addition to prevent reagent consumption.

  • Reduction: Dilute your target protein to 1–5 mg/mL in Degassed Reaction Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2). Add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.

  • Reductant Removal: Pass the mixture through a desalting column (e.g., Zeba Spin) pre-equilibrated with the Degassed Reaction Buffer.

    • Validation Checkpoint: Test the flow-through with Ellman's Reagent (DTNB). A strong yellow color confirms the presence of free sulfhydryls on your protein.

Phase 2: Site-Specific Modification

Causality: MTS reagents hydrolyze rapidly at high pH and are moisture-sensitive. They must be prepared freshly in anhydrous solvent. 3. Reagent Preparation: Dissolve Bis-Boc-AMTS in anhydrous DMSO to a concentration of 100 mM immediately before use. 4. Conjugation: Add the MTS reagent to the desalted protein at a 10- to 20-fold molar excess. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein unfolding. 5. Incubation: React for 60 minutes at room temperature in the dark.

Phase 3: Chromatographic Purification

Causality: Unreacted Bis-Boc-AMTS is hydrophobic and can form micelles or adhere to plasticware. SEC physically separates the macromolecule from these small hydrophobic aggregates. 6. Separation: Load the reaction mixture onto a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75 Increase) equilibrated in PBS, pH 7.4 (Strictly no DTT/TCEP). 7. Elution & Collection: Monitor absorbance at 280 nm. Collect the primary protein peak.

  • Validation Checkpoint: Analyze the purified fractions via intact LC-MS. You should observe a mass shift corresponding to the exact mass of the [Bis(t-Boc)amino]methyl adduct minus the displaced methanesulfinic acid leaving group.

References

  • A "Tag-and-Modify" Approach to Site-Selective Protein Modification Accounts of Chemical Research, ACS Publications URL:[1]

  • ProFound™ Mts-Atf-Biotin Label Transfer Reagents Thermo Fisher Scientific URL:[2]

  • Glycomethanethiosulfonates: powerful reagents for protein glycosylation Tetrahedron: Asymmetry, Oxford University URL:[3]

Sources

improving the efficiency of cysteine modification with MTS reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiol Modification. As a Senior Application Scientist, I frequently guide researchers through the nuances of the Substituted Cysteine Accessibility Method (SCAM) and targeted thiol labeling. Methanethiosulfonate (MTS) reagents are indispensable tools for probing protein topology, ion channel gating, and spatial distances within membrane proteins[1].

However, their high reactivity is a double-edged sword: the same electrophilic properties that make them efficient modifiers also render them highly susceptible to aqueous hydrolysis and off-target reactions. MTS reagents react specifically and rapidly with free sulfhydryl groups (cysteines) to form mixed disulfides, with intrinsic reaction rates often on the order of 10⁵ M⁻¹ sec⁻¹[2]. To harness this efficiency, your experimental design must account for the chemical causality behind reagent degradation, steric hindrance, and membrane permeability.

Below, you will find quantitative data, self-validating protocols, and a causal troubleshooting guide to ensure your cysteine modification experiments succeed.

Quantitative Data: MTS Reagent Properties

To select the correct reagent, you must balance the desired charge insertion against the reagent's aqueous stability. The table below summarizes the physical properties and hydrolysis rates of commonly used MTS reagents[3].

ReagentChemical NatureNet Charge (pH 7)Half-Life (pH 7.0, 20°C)Typical Working Conc.
MMTS Methyl-MTSNeutral> 10 hours1 - 5 mM
MTSEA Ethylammonium-MTSPositive (+1)~12.0 min1 - 2.5 mM
MTSET Trimethylammonium-MTSPositive (+1)~11.2 min0.1 - 1 mM
MTSES Sulfonatoethyl-MTSNegative (-1)~370.0 min5 - 10 mM

SCAM Experimental Workflow

Workflow A 1. Site-Directed Mutagenesis (Generate Cys-less & Single-Cys) B 2. Protein Expression (Intact Cells or Membranes) A->B D 4. Cysteine Modification (Apply MTS for 1-5 mins) B->D C 3. MTS Reagent Prep (Dissolve just before use) C->D Immediate Use E 5. Functional/Structural Assay (Electrophysiology, Mass Spec) D->E

Workflow for Substituted Cysteine Accessibility Method (SCAM) using MTS reagents.

Self-Validating Protocol: High-Efficiency MTS Labeling

This protocol is designed as a self-validating system: each step contains an internal checkpoint to ensure causality between your experimental action and the chemical outcome.

Step 1: Preparation of the Biological System

  • Action: Express the single-cysteine mutant (in a cys-less background) in your model system (e.g., Xenopus oocytes, HEK293 cells, or purified liposomes)[4].

  • Causality: Removing endogenous cysteines ensures that any functional or structural change observed post-labeling is exclusively due to the modification of the introduced target site.

Step 2: Reagent Reconstitution (Critical Step)

  • Action: Dissolve the MTS reagent in anhydrous DMSO (for neutral reagents) or ice-cold distilled water (for charged reagents) immediately before use[2],[3].

  • Causality: MTS reagents, particularly MTSET, undergo rapid hydrolysis in the presence of nucleophiles and water. Pre-mixing leads to the application of inert breakdown products.

Step 3: Buffer Equilibration

  • Action: Wash the cells/membranes thoroughly with a reducing-agent-free buffer (e.g., ND96 or HEPES-buffered saline).

  • Causality: Residual DTT or β-mercaptoethanol will instantly scavenge the MTS reagent, dropping the effective concentration to zero.

Step 4: The Labeling Reaction

  • Action: Apply the freshly prepared MTS reagent (e.g., 1 mM MTSET) to the sample for 1 to 5 minutes at room temperature[2],[3].

  • Causality: The high second-order rate constant of MTS reagents means that accessible cysteines will be fully modified within seconds to minutes. Prolonged incubation only increases the risk of off-target effects and cell toxicity.

Step 5: Quenching and Verification

  • Action: Wash out the reagent with a buffer containing 1% BSA or a thiol scavenger (if applicable). Verify modification via downstream assays (e.g., patch-clamp electrophysiology or MTSEA-biotin western blotting)[4].

Troubleshooting Logic & FAQs

Troubleshooting Start Issue: Low Modification Efficiency Q1 Is reagent hydrolyzed? Start->Q1 S1 Prepare fresh on ice. Apply immediately. Q1->S1 Yes Q2 Is the site sterically hindered? Q1->Q2 No S2 Use smaller MTS (e.g., MMTS). Q2->S2 Yes Q3 Are reducing agents present? Q2->Q3 No S3 Remove DTT/BME before MTS. Q3->S3 Yes

Logical troubleshooting pathway for resolving low cysteine modification efficiency.

Q1: Why is my labeling efficiency extremely low despite using high concentrations of MTSET? A1: Reagent Hydrolysis. The causality here is strictly chemical: MTS reagents are highly unstable in aqueous environments at physiological pH. MTSET has a half-life of merely ~10 minutes at pH 7.5[2]. If you prepare your working solutions in advance or store them on the benchtop, the reagent will hydrolyze into unreactive sulfonates before reaching your protein. Self-Validating Fix: Weigh out dry aliquots in advance. Reconstitute in ice-cold water or DMSO immediately (<1 minute) before adding to your reaction chamber.

Q2: I am observing modification on the intracellular side when applying membrane-impermeant MTS reagents extracellularly. How do I prevent this? A2: "Trans" Modification via Membrane Leak. Even classically "impermeant" reagents like MTSET can cross the lipid bilayer if there are transient electrical leaks, endocytosis, or membrane damage during patching[3]. Self-Validating Fix: Introduce a thiol scavenger on the trans side. Applying 20 mM free cysteine to the intracellular compartment (e.g., inside the patch pipette or inside the liposome) will rapidly neutralize any MTS reagent that crosses the membrane, creating a barrier that ensures only extracellularly facing cysteines are modified[2],[3].

Q3: My target cysteine is predicted to be pore-lining, but it does not react with MTSET or MTSES. Is the structural model wrong? A3: Steric Hindrance or Electrostatic Repulsion. The lack of reactivity does not necessarily mean the residue is buried. The pore may be too narrow to accommodate the bulky trimethylammonium headgroup of MTSET, or the local electrostatic potential may repel charged reagents[5]. Self-Validating Fix: Probe the site with a smaller, uncharged reagent like MMTS. Methylthiosulfonate-based modifiers are excellent alternatives that can access restricted spaces and provide size-dependent blockage[6]. If MMTS reacts but MTSET does not, you have successfully validated that the site is accessible but sterically or electrostatically restricted.

Q4: The modification is successful in functional assays, but the signal disappears during SDS-PAGE analysis. A4: Disulfide Reduction. MTS reagents form a mixed disulfide bond with the target cysteine. This covalent bond is stable under physiological conditions but is highly susceptible to reducing agents[3]. Self-Validating Fix: You must omit DTT, β-mercaptoethanol, and TCEP from your sample loading buffer. Run your gels under strictly non-reducing conditions to preserve the label.

References

  • [1] Title: Application of Methanethiosulfonate (MTS) Reagents ... - Benchchem | Source: benchchem.com | URL: 1

  • [5] Title: Probing the Pore of ClC-0 by Substituted Cysteine Accessibility Method Using Methane Thiosulfonate Reagents | Source: rupress.org | URL: 5

  • [2] Title: Fluorescent MTS - Interchim | Source: interchim.fr | URL: 2

  • [4] Title: Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC | Source: nih.gov | URL: 4

  • [6] Title: Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - MDPI | Source: mdpi.com | URL: 6

  • [3] Title: MTS reagents | Source: ttuhsc.edu | URL:3

Sources

stability of [Bis(t-Boc)amino]methyl Methanethiosulfonate in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of bioconjugation and protein labeling. [Bis(t-Boc)amino]methyl Methanethiosulfonate (CAS: 1190009-49-4) is a highly specialized, lipophilic, amine-protected thiol-reactive probe. While its methanethiosulfonate (MTS) warhead offers exquisite selectivity for cysteine residues, it is notoriously susceptible to base-catalyzed hydrolysis in aqueous environments[1].

To ensure the success and reproducibility of your experiments, this guide bypasses generic advice to focus on the exact physicochemical causalities dictating MTS stability, complete with self-validating protocols and quantitative troubleshooting.

The Logical Pathway of MTS Reactivity

Understanding the competing kinetic pathways of your reagent is the first step in troubleshooting. In an aqueous buffer, the MTS probe faces a race between engaging the target protein thiol and being destroyed by hydroxide ions[2][3].

MTS_Hydrolysis_Pathway MTS [Bis(t-Boc)amino]methyl Methanethiosulfonate Thiol Protein Thiol (-SH) Target Nucleophile MTS->Thiol Fast Engagement (k ~ 10^4 M^-1 s^-1) Water Aqueous Buffer (OH-) Competing Nucleophile MTS->Water Base-Catalyzed Hydrolysis (t1/2 ~ 15 min at pH 7.0) Labeled Mixed Disulfide (Stable Covalent Label) Thiol->Labeled Specific Modification Hydrolyzed Sulfinic/Sulfenic Acids (Inactive Byproducts) Water->Hydrolyzed Reagent Degradation

Logical pathway of MTS reagent reactivity: target thiol engagement vs. aqueous hydrolysis.

Quantitative Stability Data

The half-life (


) of MTS reagents drops exponentially as buffer pH increases. Use the following table to select the optimal reaction window[1][2][4].
Solvent / Buffer SystempHNucleophile PresenceApprox. Half-Life (

)
Reaction Rate with Thiols
Anhydrous DMSO / DMFN/ANone> 6 months (-20°C)N/A
HEPES / Phosphate6.0None~90 minutes

HEPES / Phosphate7.0None~12 - 15 minutes

HEPES / Phosphate7.5None< 10 minutes

Tris / Glycine7.0Primary Amines< 1 minuteCompetitively inhibited

Frequently Asked Questions (FAQs)

Q1: Why does the reagent precipitate immediately upon addition to my aqueous buffer? A1: The bis(t-Boc) protecting groups render this specific MTS derivative highly hydrophobic.

  • Causality: When introduced into a high-dielectric aqueous environment without sufficient organic co-solvent, the hydrophobic effect forces the non-polar Boc groups to aggregate, causing the reagent to crash out of solution before it can react.

  • Solution: Prepare a 50 mM stock in anhydrous DMSO. Add this to the aqueous buffer to achieve a final organic solvent concentration of 2-5% (v/v) under rapid vortexing.

Q2: My protein labeling efficiency is very low (<10%), even with a 10-fold molar excess. What went wrong? A2: The most common culprit is reagent hydrolysis prior to target engagement.

  • Causality: The electrophilic sulfur of the thiosulfonate group is attacked by hydroxide ions (OH-) in the buffer, cleaving the S-S bond and yielding unreactive sulfinic acid byproducts[3]. If you diluted the reagent in buffer and left it on the bench for 20 minutes, it is entirely degraded[1].

  • Solution: Always prepare the aqueous working solution immediately (within 10 seconds) before addition to the protein. Lowering the reaction pH from 7.5 to 6.5 extends the reagent's half-life significantly while still allowing the highly reactive thiolate to attack[4].

Q3: Can I use Tris or glycine buffers for my labeling reaction? A3: Absolutely not.

  • Causality: While MTS reagents are highly selective for thiols, primary amines in Tris or glycine act as competing hard nucleophiles. At high buffer concentrations (e.g., 50 mM Tris), the pseudo-first-order reaction with the amine will outcompete the protein thiol, rapidly consuming the probe[3].

  • Solution: Use strictly non-nucleophilic buffers such as HEPES, MOPS, or Sodium Phosphate.

Troubleshooting Guide

  • Issue: Complete Loss of Reagent Activity Over Time in Storage

    • Diagnostic: Reagent fails to label even positive control proteins.

    • Causality: MTS reagents are highly hygroscopic. Repeatedly opening a cold vial introduces atmospheric moisture, leading to slow solid-state hydrolysis[1].

    • Correction: Store solid reagent in a desiccator at -20°C. Crucially , allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation[1].

  • Issue: Loss of Label During Downstream Processing

    • Diagnostic: Labeling is confirmed immediately post-reaction, but lost after buffer exchange or boiling for SDS-PAGE.

    • Causality: The reaction forms a mixed disulfide bond. This bond is fully reversible upon the addition of reducing agents like Dithiothreitol (DTT) or

      
      -mercaptoethanol (BME)[2].
      
    • Correction: Omit DTT/BME from your SDS-PAGE loading dye. Use non-reducing conditions for downstream analysis.

Step-by-Step Methodology: Self-Validating Labeling Protocol

To ensure absolute trustworthiness in your data, this protocol is designed as a self-validating system . It incorporates internal controls to definitively prove that any observed modification is specific to your target cysteine and not an artifact of background reactivity.

Phase 1: Anhydrous Reagent Preparation

  • Remove the[Bis(t-Boc)amino]methyl Methanethiosulfonate vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

  • Dissolve the solid in anhydrous DMSO to create a 50 mM stock solution. Do not use aqueous buffers for the stock.

Phase 2: The Self-Validating Reaction

  • Prepare Protein Sample: Dilute your target protein to 20 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 6.8).

    • Causality: pH 6.8 perfectly balances the need for reactive protein thiolates with the need to minimize base-catalyzed MTS hydrolysis.

  • Set up Internal Controls:

    • Control A (Vehicle): 20 µM Protein + 2% DMSO (Validates baseline mass and stability).

    • Control B (Specificity): Pre-incubate 20 µM Protein with 1 mM N-Ethylmaleimide (NEM) for 15 mins to permanently block all free thiols.

  • Initiate Reaction: Add the 50 mM MTS stock to the Sample and Control B to achieve a final concentration of 200 µM (10x molar excess). Mix immediately by rapid pipetting.

  • Incubation: Incubate at room temperature for exactly 10 minutes.

    • Causality: The intrinsic reactivity of MTS with thiols is

      
      [2]. The reaction reaches completion in seconds. Prolonged incubation only invites off-target amine modification and reagent degradation.
      

Phase 3: Quenching and Validation

  • Quench: Immediately remove unreacted probe and byproducts using a pre-equilibrated size-exclusion desalting column (e.g., Zeba Spin).

    • Critical Warning: Do NOT quench with DTT or BME, as these will reduce the newly formed mixed disulfide bond and strip the label from your protein[1].

  • Validate via LC-MS:

    • The Sample must show a mass shift corresponding to the [Bis(t-Boc)amino]methylthio addition (+341.4 Da minus leaving group mass).

    • Control B must show no MTS-related mass shift, definitively validating that the probe only engaged free thiols.

References

  • [1] MTS reagents: Storage and Handling. Texas Tech University Health Sciences Center (TTUHSC). Available at: [Link]

  • [2] MTS reagents. Interchim. Available at: [Link]

  • [3] CHAPTER 4: Thiol–Thiosulfonate Chemistry in Polymer Science. Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Technical Support Center: Troubleshooting [Bis(t-Boc)amino]methyl Methanethiosulfonate Solubility & Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when applying hydrophobic methanethiosulfonate (MTS) reagents in Substituted Cysteine Accessibility Method (SCAM) experiments.

[Bis(t-Boc)amino]methyl Methanethiosulfonate (CAS: 1190009-49-4) is a highly specialized, uncharged MTS reagent. While traditional MTS reagents (like MTSEA or MTSES) are relatively hydrophilic, the addition of two bulky, non-polar tert-butyloxycarbonyl (t-Boc) protecting groups renders this specific compound virtually insoluble in aqueous buffers. This extreme hydrophobicity creates a kinetic race in your reaction vessel: the reagent must find and react with the target cysteine thiolate before it either hydrolyzes in water or undergoes hydrophobic collapse (precipitation).

This guide provides field-proven causality, quantitative parameters, and self-validating protocols to ensure stoichiometric labeling without compromising protein or cell viability.

Part 1: Quantitative Parameters & Operational Limits

To design a successful experiment, you must respect the physicochemical boundaries of both the reagent and your biological system. The table below synthesizes the critical operational parameters for handling highly hydrophobic MTS reagents.

ParameterOperational Limit / ValueCausality & Scientific Rationale
Primary Solvent Anhydrous DMSO or DMF (>10 mg/mL)Water contamination initiates rapid hydrolysis of the thiosulfonate group into sulfinic acid and volatile thiols[1].
Aqueous Half-Life ~10–15 minutes (at pH 7.0, 20°C)Hydrolysis is base-catalyzed. Higher pH increases target cysteine thiolate (RS⁻) availability but exponentially accelerates reagent degradation[2].
Reaction Rate (

)

Intrinsic reactivity with free thiols is extremely high. If kept in solution, modification occurs in seconds[3].
Max in vitro DMSO < 0.5% – 1.0% (v/v)DMSO concentrations >1% induce caspase-3 independent apoptosis and alter cell membrane permeability, confounding functional assays[4][5].
Optimal pH Range 7.0 – 7.5Balances the pKa of the target cysteine (typically ~8.3, but lower in microenvironments) with the hydrolysis rate of the MTS reagent.
Part 2: Mechanistic Pathways of MTS Reagents

Understanding the competing chemical pathways is critical. When you introduce the DMSO-solubilized reagent into an aqueous environment, three distinct pathways compete simultaneously.

G Start [Bis(t-Boc)amino]methyl MTS in DMSO Aqueous Addition to Aqueous Buffer (pH 7.0 - 7.5) Start->Aqueous Dilution Target Target Cysteine (Thiolate RS⁻) Aqueous->Target Rapid Mixing (k ~ 10⁵ M⁻¹s⁻¹) Water H₂O / Nucleophiles Aqueous->Water Slow Mixing / High pH Aggregation Hydrophobic Collapse (Precipitation) Aqueous->Aggregation Low Co-solvent % No Detergent Success Successful Disulfide Formation (SCAM) Target->Success Hydrolysis Rapid Hydrolysis (Sulfinic Acid + Thiol) Water->Hydrolysis

Caption: Competing kinetic pathways of hydrophobic MTS reagents upon introduction to aqueous media.

Part 3: Troubleshooting FAQs

Q1: Why does my reagent precipitate immediately upon addition to the reaction buffer, forming a cloudy suspension? Causality: The two t-Boc groups create a massive hydrophobic surface area. When the DMSO stock is introduced to water, the local DMSO concentration drops rapidly. The hydrophobic effect forces water molecules into an unfavorable clathrate cage around the t-Boc groups, driving the reagent molecules to aggregate and precipitate (hydrophobic collapse) before they can reach the target protein. Solution: You must prevent local concentration gradients.

  • Rapid Dispersion: Add the reagent dropwise directly into the vortex of a rapidly stirring solution.

  • Micellar Solubilization: If working with membrane proteins, the inclusion of a non-ionic detergent (e.g., 0.1% DDM or Triton X-100) creates micelles that can harbor the hydrophobic reagent, keeping it in the aqueous phase long enough to react[6].

Q2: How do I prepare a stable stock solution without losing reactivity? Causality: All methanethiosulfonates are highly hygroscopic and susceptible to nucleophilic attack by water[7]. Even atmospheric moisture condensing inside a cold vial will rapidly hydrolyze the active thiosulfonate group into unreactive sulfinic acid. Solution:

  • Equilibrate the sealed vial to room temperature for at least 30 minutes before opening to prevent condensation.

  • Dissolve the powder in fresh, anhydrous, research-grade DMSO (sealed under argon)[8].

  • Aliquot immediately into single-use tubes and store at -20°C in a desiccator. Never freeze-thaw MTS working stocks.

Q3: I am performing SCAM on live cells. How do I balance reagent solubility with cell viability? Causality: To keep [Bis(t-Boc)amino]methyl MTS soluble, you might be tempted to increase the final DMSO concentration in your cell media. However, DMSO concentrations above 0.5% – 1.0% alter lipid bilayer fluidity, induce pore formation, and trigger apoptosis[4][5]. This will confound any electrophysiological or functional readout you are attempting to measure. Solution: Limit final DMSO to


. To achieve this while maintaining reagent solubility, utilize a stepwise dilution method . Dilute your high-concentration DMSO stock into an intermediate buffer containing a carrier (like 0.1% BSA or a mild surfactant) immediately before applying it to the cells. The intrinsic reactivity of MTS with thiols is so fast (

)[9] that the reaction will reach completion before the reagent has time to fully precipitate.

Q4: My labeling efficiency is low, even though the reagent remains in solution. What is going wrong? Causality: You are likely experiencing competitive hydrolysis. If your buffer pH is too high (>7.5) or if you prepared your aqueous working solution too far in advance, the reagent has already hydrolyzed. Solution: Prepare the final aqueous dilution seconds before application. Ensure your buffer is strictly free of primary amines (no Tris buffer) and reducing agents (no DTT or


-mercaptoethanol), as these will instantly destroy the MTS reagent[2]. Use Phosphate or HEPES buffer at pH 7.0.
Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Each phase contains a built-in verification check to ensure the chemical integrity of the[Bis(t-Boc)amino]methyl Methanethiosulfonate before proceeding to the next step.

Workflow Step1 Step 1: Stock Preparation Dissolve in anhydrous DMSO Store at -20°C with desiccant Step2 Step 2: Buffer Optimization Use pH 7.0 to balance thiolate formation & hydrolysis Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Rapid Application Vortex while adding reagent to prevent local precipitation Step3->Step4 Step5 Step 5: Quenching & Wash Remove unreacted MTS Wash with fresh buffer Step4->Step5

Caption: Standard Operating Procedure for labeling with highly hydrophobic MTS reagents.

Phase 1: Reagent Preparation
  • Temperature Acclimation: Remove the sealed vial of [Bis(t-Boc)amino]methyl MTS from -20°C storage. Place it in a desiccator at room temperature for 30 minutes.

  • Solubilization: Inject anhydrous DMSO directly into the vial to create a 100 mM master stock. Vortex vigorously for 30 seconds.

    • Validation Check: The solution must be perfectly clear. Any turbidity indicates water contamination in your DMSO.

Phase 2: Target Preparation
  • Buffer Exchange: Ensure your protein/cells are in a compatible buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.0). Strictly avoid Tris, DTT, and EDTA (unless metal chelation is strictly required, as EDTA can sometimes carry trace contaminants that affect pH).

  • Micelle Formation (For purified proteins): If working with purified membrane proteins, ensure the buffer contains a critical micelle concentration (CMC) of a compatible detergent (e.g., 0.1% DDM).

Phase 3: Rapid Labeling Execution
  • Dilution & Application: Do not pre-mix the MTS reagent in water. Instead, while your protein solution is under gentle vortexing (or rapid magnetic stirring), pipette the required volume of the 100 mM DMSO stock directly into the center of the vortex to achieve a final concentration of 100 µM to 1 mM (Final DMSO

    
    ).
    
    • Validation Check: Observe the solution for 5 seconds. If a milky cloudiness appears, the reagent has precipitated. You must discard the sample, decrease the final MTS concentration, or increase the detergent concentration.

  • Incubation: Allow the reaction to proceed for 2 to 5 minutes at room temperature. Because of the high reaction rate constant[9], prolonged incubation only increases the risk of non-specific labeling and DMSO-induced denaturation.

Phase 4: Quenching and Cleanup
  • Termination: Immediately remove unreacted reagent by rapid buffer exchange (using a desalting column like a PD-10 for proteins) or by washing the cells 3x with fresh, MTS-free buffer.

  • Verification: Proceed to your downstream functional assay (e.g., patch-clamp recording or mass spectrometry) to verify the attachment of the Bis-Boc-aminomethyl group.

References
  • rx-8.com - CAS:1190009-49-4 | [Bis(t-Boc)amino]methyl Methanethiosulfonate Product Specifications.[10] URL: [Link]

  • Texas Tech University Health Sciences Center (TTUHSC) - MTS Reagents: Storage, Handling, and Protocols.[1][9] URL: [Link]

  • Interchim - MTS Reagents Technical Data Sheet (FT-996180).[3][7] URL:[Link]

  • PubMed / NIH - Unexpected low-dose toxicity of the universal solvent DMSO (2013).[4] URL:[Link]

  • PubMed Central / NIH - Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes (2022).[5] URL:[Link]

  • PubMed Central / NIH - State-dependent Accessibility and Electrostatic Potential in the Channel of the Acetylcholine Receptor (Stauffer and Karlin, 1994).[2][11] URL:[Link]

  • PubMed Central / NIH - Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method (2018).[6] URL:[Link]

Sources

Technical Support Center: Boc-Amino Acid Coupling & Racemization Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for peptide chemists, researchers, and drug development professionals seeking to troubleshoot and eliminate racemization (epimerization) during the solid-phase peptide synthesis (SPPS) of Boc-protected amino acids.

Part 1: Core FAQs - The Mechanics of Racemization

Q: What are the primary mechanisms driving racemization during Boc-amino acid coupling? A: Racemization during Boc-SPPS predominantly occurs via two distinct pathways: oxazolone formation and direct enolization[1],[2].

  • Oxazolone Formation (Predominant): Upon activation of the carboxyl group by a coupling reagent (e.g., DIC), the highly reactive O-acylisourea intermediate can undergo intramolecular cyclization. The oxygen atom of the Boc carbonyl attacks the activated carboxyl carbon, forming a 5-membered oxazol-5(4H)-one (oxazolone) ring. The

    
    -proton of this oxazolone is highly acidic. Mild bases can easily abstract this proton, leading to a planar, achiral enolate that reprotonates randomly to form a racemic mixture before aminolysis occurs[1].
    
  • Direct Enolization: In the presence of strong bases, the

    
    -proton can be directly abstracted from the activated amino acid, forming a planar enolate intermediate without the need for cyclization[2].
    

Q: Why are specific residues like Histidine and Cysteine notoriously prone to racemization? A: The side chains of these amino acids actively participate in the racemization process, lowering the activation energy for proton abstraction[2].

  • Histidine (His): The basic imidazole ring (specifically the

    
    -nitrogen) acts as an internal base, facilitating the abstraction of the 
    
    
    
    -proton[3].
  • Cysteine (Cys): The electron-withdrawing nature of the protected thiol group increases the acidity of the

    
    -proton, making it highly susceptible to base-catalyzed direct enolization[2].
    
Part 2: Troubleshooting Guide - Mitigating Loss of Chiral Integrity

Issue: Significant D-amino acid impurities (diastereomers) detected in the cleaved peptide.

Step 1: Evaluate the Activation Strategy and Additives

  • Causality: Using carbodiimides (like DCC or DIC) alone leads to a long-lived O-acylisourea intermediate, maximizing the timeframe for oxazolone formation[1],[4].

  • Solution: Always utilize nucleophilic additives such as HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), or Oxyma Pure. These additives rapidly react with the O-acylisourea to form an active ester (e.g., OBt ester). Active esters are highly reactive toward amines but possess a significantly lower tendency to cyclize into oxazolones, thereby suppressing racemization[4],[5].

Step 2: Optimize Base Selection and Concentration

  • Causality: In protocols requiring a base (such as uronium/aminium couplings with HATU or HBTU), the choice of base dictates the rate of ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    -proton abstraction. Unhindered or excessively strong bases (like DIPEA) accelerate direct enolization[2],.
    
  • Solution: Replace standard N,N-Diisopropylethylamine (DIPEA) with a weaker, sterically hindered base such as sym-collidine (2,4,6-trimethylpyridine) when coupling highly susceptible residues. sym-collidine provides sufficient basicity to drive the coupling but is too bulky and weak to efficiently abstract the ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    -proton.
    

Step 3: Implement Targeted Protecting Groups

  • Causality: Standard side-chain protection may leave reactive nodes exposed to intramolecular catalysis.

  • Solution: For Histidine, utilize Boc-His(Boc)-OH instead of Boc-His(Tos)-OH. Protecting the

    
    -nitrogen of the imidazole ring sterically and electronically suppresses its ability to act as an internal base[3].
    
Part 3: Quantitative Data & Matrices

Table 1: Comparison of Coupling Additives for Racemization Suppression

AdditiveReactivity RateRacemization SuppressionRecommended Use Case
None (DIC alone) SlowPoorNot recommended for chiral amino acids.
HOBt ModerateGoodStandard Boc-SPPS routine couplings[5].
6-Cl-HOBt HighVery GoodDifficult sequences; improved leaving group[5].
HOAt Very HighExcellentSterically hindered couplings; highly prone residues[5].
Oxyma Pure Very HighExcellentSafer alternative to explosive benzotriazoles[2].

Table 2: High-Risk Amino Acids and Mitigation Strategies

Amino AcidPrimary Mechanism of RacemizationOptimal Protecting Group StrategyRecommended Coupling Condition
Histidine (His) Intramolecular base catalysis (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

-nitrogen)
Boc-His(Boc)-OH[3]DIC/HOAt or HATU/sym-collidine
Cysteine (Cys) Direct enolization (electron-withdrawing side chain)Boc-Cys(4-MeBzl)-OHDIC/HOBt (Base-free conditions)
Aspartic Acid (Asp) Aspartimide formation leading to epimerizationBoc-Asp(OcHex)-OH[5]Minimize base exposure time
Part 4: Self-Validating Experimental Protocols
Protocol 1: Optimized Boc-Amino Acid Coupling (Base-Free Activation)

This protocol utilizes DIC and Oxyma Pure to create a base-free activation environment, preventing base-catalyzed direct enolization[2],[4].

  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected (TFA treatment) and thoroughly neutralized and washed (DMF/DCM).

  • Pre-activation (In a separate vessel):

    • Dissolve 3-5 equivalents of the desired Boc-amino acid in minimal DMF.

    • Add 3-5 equivalents of Oxyma Pure (or HOBt) to the solution[2].

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC)[2].

  • Incubation: Allow the mixture to pre-activate for exactly 2-3 minutes at room temperature to form the active ester. Crucial Causality Step: Prolonged pre-activation increases the risk of oxazolone formation even with additives.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 1-2 hours at room temperature[2].

  • Validation: Perform a quantitative Ninhydrin (Kaiser) test. A clear/yellow resin indicates >99% coupling efficiency.

Protocol 2: Quantification of Racemization via Chiral HPLC

To validate the stereochemical integrity of your synthesis, perform acid hydrolysis followed by chiral chromatography[2],[3].

  • Peptide Hydrolysis: Place 1 mg of the purified peptide into a heavy-walled hydrolysis tube. Add 500 µL of 6 M HCl[3].

  • Vacuum Sealing: Freeze the sample in liquid nitrogen, evacuate the tube to <50 mTorr, and seal it under vacuum to prevent oxidative degradation[3].

  • Heating: Incubate the sealed tube at 110°C for 24 hours[3].

  • Sample Preparation: Cool the tube, break the seal, and evaporate the HCl under a gentle stream of nitrogen. Re-dissolve the resulting amino acid mixture in the appropriate chiral HPLC mobile phase (e.g., aqueous buffer/methanol)[2].

  • Analysis: Inject the sample onto a Chiral Stationary Phase (CSP) HPLC column. Integrate the peaks corresponding to the L- and D-enantiomers of the target amino acid to calculate the %D-isomer[2].

Part 5: Mechanistic & Diagnostic Visualizations

OxazoloneMechanism AA Boc-Amino Acid (L-Enantiomer) Act Activated Intermediate (O-Acylisourea) AA->Act Coupling Reagent (DIC/DCC) Ox Oxazol-5(4H)-one (Chiral) Act->Ox Intramolecular Cyclization ProdL Desired Peptide (L-Isomer) Act->ProdL Aminolysis (Fast) Enol Planar Enolate (Achiral) Ox->Enol Base-Catalyzed α-Proton Abstraction RacOx Racemized Oxazolone (D/L Mixture) Enol->RacOx Reprotonation RacOx->ProdL Aminolysis ProdD Epimerized Peptide (D-Isomer Impurity) RacOx->ProdD Aminolysis

Figure 1: Mechanism of base-catalyzed racemization via the oxazolone intermediate during coupling.

TroubleshootingWorkflow Start High Racemization Detected in Final Peptide CheckAA Is the problematic residue His, Cys, or Asp? Start->CheckAA UseProtect Use specialized protecting groups (e.g., Boc-His(Boc)-OH) CheckAA->UseProtect Yes CheckReagent Are you using carbodiimides (DIC/DCC) alone? CheckAA->CheckReagent No AddHOBt Add nucleophilic suppressors (HOBt, HOAt, Oxyma) CheckReagent->AddHOBt Yes CheckBase Is a strong/unhindered base (e.g., DIPEA) present? CheckReagent->CheckBase No UseCollidine Switch to weaker/hindered base (e.g., sym-collidine) CheckBase->UseCollidine Yes Temp Is the coupling temperature too high? CheckBase->Temp No LowerTemp Perform coupling at 0°C or room temperature Temp->LowerTemp Yes

Figure 2: Diagnostic workflow for identifying and resolving racemization in Boc-SPPS.

References

Sources

Navigating the Labyrinth of Boc Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of tert-butyloxycarbonyl (Boc) group deprotection, especially in the presence of sensitive functional groups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this critical synthetic transformation. Here, we provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you achieve clean, selective, and high-yielding deprotection of Boc-protected amines.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during Boc deprotection and offers actionable solutions based on established chemical principles.

Issue 1: Incomplete or Slow Deprotection

  • Question: My Boc deprotection is sluggish, or the reaction stalls, leaving significant amounts of starting material even after extended reaction times. What's going on?

  • Answer: Incomplete deprotection is a common hurdle. Several factors can contribute to this issue:

    • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1] For sterically hindered substrates, a higher concentration of acid or a stronger acid system may be necessary.[2][3]

    • Steric Hindrance: Substrates with bulky groups near the Boc-protected amine can hinder the approach of the acid, slowing down the reaction.[3]

    • Electronic Effects: Electron-withdrawing groups on the substrate can destabilize the carbocation intermediate formed during deprotection, thereby slowing the reaction rate.[3]

    • Poor Solubility: If your starting material is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.[3]

  • Solutions:

    • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%.[2]

    • Switch to a Stronger Acid System: Consider using 4M HCl in dioxane, which can be more effective for certain substrates.[2][4]

    • Increase Reaction Temperature: Gentle warming (e.g., to 40°C) can sometimes accelerate a slow reaction, but be mindful of potential side reactions with sensitive substrates.[2]

    • Improve Solubility: Choose a solvent system in which your substrate is fully soluble. You may need to screen different solvents or use a co-solvent.

Issue 2: Undesired Cleavage of Other Acid-Labile Groups

  • Question: My molecule contains other acid-sensitive groups like tert-butyl esters, trityl (Trt), or tetrahydropyranyl (THP) ethers, which are being cleaved along with the Boc group. How can I achieve selective Boc deprotection?

  • Answer: This is a classic selectivity challenge. The key is to use milder conditions that are just sufficient to cleave the Boc group while leaving other, more robust acid-labile groups intact.[1][4][5]

  • Solutions & Alternative Reagents:

    • Milder Acidic Conditions:

      • HCl in Dioxane: A solution of HCl in dioxane is often more selective for Boc deprotection over tert-butyl esters compared to TFA.[4]

      • Aqueous Phosphoric Acid: This can be an effective and mild reagent for deprotecting Boc groups while tolerating other sensitive functionalities.[6][7]

    • Lewis Acid Catalysis: Lewis acids offer an alternative pathway that can be milder than strong Brønsted acids.[6][8]

      • Zinc Bromide (ZnBr₂): This reagent can be used for the selective removal of Boc groups, particularly from secondary amines, in a solvent like DCM.[9][10][11]

      • Iron(III) Chloride (FeCl₃): Catalytic amounts of FeCl₃ can facilitate selective Boc deprotection, even in the presence of a Cbz group.[12]

    • Non-Acidic Methods:

      • Thermal Deprotection: Heating the substrate in a suitable solvent, sometimes even just water, can effect Boc removal without any acid.[4][6]

      • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a very mild method for deprotecting a wide range of N-Boc protected amines at room temperature, showing tolerance for acid-labile esters.[8][13][14][15]

Issue 3: Formation of Side Products via tert-Butylation

  • Question: I'm observing side products with a mass increase of +56 Da in my LC-MS analysis. What is this, and how can I prevent it?

  • Answer: This mass increase is a tell-tale sign of tert-butylation.[16] The acidic deprotection of the Boc group generates a reactive tert-butyl cation intermediate.[1][2][16] This electrophile can then alkylate nucleophilic sites on your molecule, such as the indole ring of tryptophan, the thioether of methionine, or the thiol of cysteine.[1][2][16]

  • Solutions:

    • Use Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[1][3][17]

      • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, and even water can be effective.[3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

A1: The Boc group is cleaved under acidic conditions. The reaction is initiated by the protonation of the carbamate oxygen by an acid like TFA or HCl. This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[2][18][19]

Q2: How can I effectively monitor the progress of my Boc deprotection reaction?

A2:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with a ninhydrin solution is highly recommended as it produces a colored spot (usually purple) with primary and secondary amines, confirming the formation of your product.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more definitive analysis by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[3]

Q3: Are there any "green" or more environmentally friendly methods for Boc deprotection?

A3: Yes, several methods aim to reduce the use of harsh acids and organic solvents.

  • Water-mediated Deprotection: Simply refluxing the Boc-protected amine in water can be a surprisingly effective and green method for certain substrates.[6][18]

  • Catalytic Methods: Using catalytic amounts of reagents like iron(III) chloride reduces the overall reagent waste.[12]

  • Solid Acid Catalysts: In a continuous flow setup, solid acid catalysts like H-BEA zeolite can be used for efficient deprotection, simplifying product isolation.[20]

Experimental Protocols

Here are detailed, step-by-step protocols for some of the key deprotection strategies discussed.

Protocol 1: Standard Boc Deprotection with TFA in DCM

This is a general-purpose protocol for robust substrates.

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (repeat 3 times).[2] The resulting TFA salt of the amine can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

Protocol 2: Selective Boc Deprotection with HCl in Dioxane

This method is often preferred for substrates containing other acid-labile groups like tert-butyl esters.[4]

  • Reaction Setup: Dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous dioxane (5 mL).

  • Reagent Addition: Add a 4M solution of HCl in dioxane (2.0 mL, 8.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine. The product can be purified by crystallization or chromatography if necessary.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol [8][15]

This is an excellent choice for highly sensitive substrates.

  • Reaction Setup: Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (5 mL).

  • Reagent Addition: To this solution, add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent.

Protocol 4: Lewis Acid-Catalyzed Deprotection with Zinc Bromide [10][18]

This method is particularly useful for the selective deprotection of secondary N-Boc groups.

  • Reaction Setup: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous DCM under an inert atmosphere.

  • Reagent Addition: Add Zinc Bromide (ZnBr₂) (2-3 equiv.).

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction can be slow, sometimes requiring 24-72 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃ or NH₄OH).

    • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

Visualizations

Decision-Making Workflow for Boc Deprotection

BocDeprotectionWorkflow start Start: N-Boc Protected Substrate check_sensitivity Are other acid-sensitive groups present? start->check_sensitivity standard_conditions Standard Conditions: TFA in DCM check_sensitivity->standard_conditions No mild_conditions Mild Conditions Required check_sensitivity->mild_conditions Yes check_completion Reaction Complete? standard_conditions->check_completion select_mild_method Select Mild Method: - HCl/Dioxane - Lewis Acid (ZnBr2) - (COCl)2/MeOH - Thermal mild_conditions->select_mild_method check_side_products Side Products Observed? (e.g., +56 Da) check_completion->check_side_products Yes troubleshoot_incomplete Troubleshoot: Increase acid conc., temp., or change solvent check_completion->troubleshoot_incomplete No add_scavengers Add Scavengers (e.g., TES, Thioanisole) check_side_products->add_scavengers Yes end_product Deprotected Amine check_side_products->end_product No add_scavengers->end_product troubleshoot_incomplete->check_completion select_mild_method->check_completion

Caption: A decision tree for selecting the appropriate Boc deprotection strategy.

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: The general mechanism for acid-catalyzed Boc deprotection.

Comparative Summary of Deprotection Reagents

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
TFA/DCM 20-50% TFA in DCM, 0°C to RTFast, reliable for many substratesNon-selective, can cleave other acid-labile groups, generates reactive t-Bu⁺
HCl/Dioxane 4M HCl in dioxane, RT[4]More selective than TFA for Boc vs. t-Bu esters[4]Still strongly acidic
ZnBr₂/DCM 2-3 equiv. ZnBr₂, DCM, RT[18]Mild Lewis acid, good for secondary amines[10][11]Can be slow (24-72h), requires stoichiometric amounts[18]
(COCl)₂/MeOH 3 equiv. (COCl)₂, MeOH, RT[13][15]Very mild, tolerates acid-labile esters[13][15]Reagents are toxic and moisture-sensitive
Aqueous H₃PO₄ H₃PO₄ in THF/H₂O[6][7]Mild, environmentally benignSubstrate dependent efficacy
Thermal (Water) Reflux in H₂O[6][18]Green, acid-freeRequires thermally stable substrate, may not be broadly applicable
FeCl₃ (catalytic) Catalytic FeCl₃, CH₃CN[12]Catalytic, mild conditionsWorkup can be complicated by iron salts

References

  • Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23785–23792. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Awuah Research Laboratory. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky. [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). [Link]

  • Williams, L. J., & Zhang, X. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]

  • Request PDF. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. [Link]

  • Nigam, S. C., et al. (n.d.). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Common Organic Chemistry. (n.d.). Zinc Bromide - Common Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of [Bis(t-Boc)amino]methyl Methanethiosulfonate Adducts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and drug development, the precise and reliable analysis of protein modifications is paramount. Cysteine, with its reactive thiol group, is a frequent target for chemical modification to probe protein structure, function, and reactivity. While a variety of reagents exist for cysteine alkylation, [Bis(t-Boc)amino]methyl Methanethiosulfonate (MTS) presents a unique, albeit less commonly documented, option. This guide provides an in-depth comparison of the mass spectrometric analysis of [Bis(t-Boc)amino]methyl MTS adducts with other widely used cysteine-modifying reagents, offering insights into its potential advantages and challenges.

The Chemistry of Cysteine Modification: A Comparative Overview

The choice of a cysteine-modifying reagent is dictated by the experimental goals, including the desired stability of the modification and the analytical method to be employed. Here, we compare the reaction mechanisms of [Bis(t-Boc)amino]methyl MTS with the gold standard, iodoacetamide (IAM).

[Bis(t-Boc)amino]methyl Methanethiosulfonate belongs to the class of methanethiosulfonate reagents that react with thiols via a thiol-disulfide exchange mechanism. This reaction is generally rapid and highly specific for cysteine residues. A key feature of MTS reagents is the potential for reversibility of the modification under reducing conditions, which can be advantageous in certain experimental contexts.

Iodoacetamide (IAM) , in contrast, reacts with the thiolate anion of cysteine through an SN2 nucleophilic substitution. This forms a stable and irreversible S-carboxamidomethyl-cysteine adduct.[1] While highly effective, IAM can exhibit off-target reactivity with other nucleophilic residues such as lysine, histidine, and methionine, particularly at higher pH and concentrations.[1]

Mass Spectrometry Analysis of Cysteine Adducts: What to Expect

The chemical nature of the cysteine adduct directly influences its behavior in the mass spectrometer, particularly its fragmentation pattern upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Understanding these fragmentation patterns is crucial for confident peptide identification and localization of the modification.

Fragmentation of [Bis(t-Boc)amino]methyl-Cysteine Adducts: A Predicted Profile

Direct experimental data on the fragmentation of peptides modified with [Bis(t-Boc)amino]methyl Methanethiosulfonate is not extensively available in peer-reviewed literature. However, based on the known fragmentation of tert-butoxycarbonyl (t-Boc) protected compounds, a predictable fragmentation pattern can be proposed.[2]

The t-Boc group is notoriously labile in the gas phase and is expected to be a dominant feature of the MS/MS spectrum. Key predicted fragmentation pathways include:

  • Neutral loss of isobutylene (C4H8, 56.06 Da): This is a very common fragmentation pathway for t-Boc protected amines.

  • Neutral loss of tert-butanol (C4H9OH, 74.07 Da): Another characteristic loss from the t-Boc group.

  • Neutral loss of both Boc groups: Resulting in a significant mass shift.

  • Formation of a stable tert-butyl cation (C4H9+, m/z 57.07): This would likely be a prominent reporter ion in the low m/z region of the spectrum.

The presence of two t-Boc groups in the [Bis(t-Boc)amino]methyl moiety would likely lead to sequential or concerted losses, providing a highly specific signature for this modification.

Comparative Performance: [Bis(t-Boc)amino]methyl MTS vs. Alternatives

The ideal cysteine-modifying reagent should be highly specific, react to completion, and facilitate unambiguous identification by mass spectrometry. Here, we compare the expected performance of [Bis(t-Boc)amino]methyl MTS with established reagents.

Feature[Bis(t-Boc)amino]methyl MTSIodoacetamide (IAM)Methyl Methanethiosulfonate (MMTS)
Reaction Mechanism Thiol-disulfide exchangeSN2 Nucleophilic SubstitutionThiol-disulfide exchange
Modification S-[Bis(t-Boc)amino]methyl-cysteineS-carboxamidomethyl-cysteineS-methylthio-cysteine
Reversibility ReversibleIrreversible[1]Reversible[3]
Specificity High for thiolsHigh for cysteine, with some off-target reactions[1]High for thiols[3]
Predicted MS/MS Signature Prominent neutral losses (C4H8, C4H9OH) and reporter ion (m/z 57)Stable modification, typical b- and y-ion seriesStable modification, typical b- and y-ion series
Potential Advantages Reversibility, potentially unique MS/MS signatureWell-characterized, irreversible modificationReversibility, smaller mass modification
Potential Disadvantages Large mass addition, limited literature data, potential for in-source fragmentationOff-target reactions, irreversibleCan promote disulfide shuffling

Experimental Protocols: A Roadmap for Comparison

To objectively evaluate the performance of [Bis(t-Boc)amino]methyl MTS, a head-to-head comparison with a standard reagent like iodoacetamide is essential. Below is a generalized workflow for such a comparison.

Sample Preparation Workflow

Sample Preparation Workflow cluster_0 Protein Extraction & Reduction cluster_1 Alkylation (Parallel Reactions) cluster_2 Digestion & Cleanup cluster_3 Mass Spectrometry Analysis Protein Protein Sample Lysis Lysis & Denaturation Protein->Lysis Reduction Reduction (e.g., DTT, TCEP) Lysis->Reduction Alkylation_MTS Alkylation with [Bis(t-Boc)amino]methyl MTS Reduction->Alkylation_MTS Alkylation_IAM Alkylation with Iodoacetamide (IAM) Reduction->Alkylation_IAM Quench_MTS Quench Reaction Alkylation_MTS->Quench_MTS Quench_IAM Quench Reaction Alkylation_IAM->Quench_IAM Digest_MTS Tryptic Digestion Quench_MTS->Digest_MTS Digest_IAM Tryptic Digestion Quench_IAM->Digest_IAM Desalt_MTS Desalting (e.g., C18) Digest_MTS->Desalt_MTS Desalt_IAM Desalting (e.g., C18) Digest_IAM->Desalt_IAM LCMS_MTS LC-MS/MS Analysis Desalt_MTS->LCMS_MTS LCMS_IAM LC-MS/MS Analysis Desalt_IAM->LCMS_IAM

Caption: Comparative workflow for cysteine alkylation.

Detailed Methodologies

Protein Reduction:

  • Resuspend protein pellet in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

  • Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

  • Incubate at 37°C for 1 hour.

Cysteine Alkylation (Parallel Reactions):

  • For [Bis(t-Boc)amino]methyl MTS: Add the reagent to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 1 hour.

  • For Iodoacetamide: Add IAM to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 1 hour.

Enzymatic Digestion:

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Add trypsin at a 1:50 (enzyme:protein) ratio.

  • Incubate overnight at 37°C.

Mass Spectrometry:

  • Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • Employ data-dependent acquisition (DDA) with both CID/HCD and, if available, Electron Transfer Dissociation (ETD) fragmentation. ETD can be particularly useful for localizing modifications on peptides as it tends to preserve labile post-translational modifications.[4][5]

Data Analysis and Interpretation: A Comparative Framework

A thorough comparison requires a multi-faceted data analysis approach.

Data Analysis Framework Data Raw MS Data DB_Search Database Search (with variable modifications) Data->DB_Search Validation Peptide/Protein Identification & Validation DB_Search->Validation Quantification Quantitative Analysis Validation->Quantification Frag_Analysis Fragmentation Pattern Analysis Validation->Frag_Analysis Off_Target Off-Target Modification Analysis Validation->Off_Target Conclusion Comparative Conclusion Quantification->Conclusion Frag_Analysis->Conclusion Off_Target->Conclusion

Caption: Framework for comparative data analysis.

Key metrics for comparison should include:

  • Alkylation Efficiency: The percentage of identified cysteine-containing peptides that are modified.

  • Peptide and Protein Identifications: The total number of unique peptides and proteins identified in each condition.

  • Specificity: The prevalence of off-target modifications on other amino acid residues.

  • Fragmentation Characteristics: A detailed analysis of the MS/MS spectra for each modification, noting any characteristic reporter ions or neutral losses.

Conclusion and Future Perspectives

[Bis(t-Boc)amino]methyl Methanethiosulfonate offers a potentially valuable alternative to traditional cysteine-modifying reagents, particularly due to its reversibility and the predicted unique fragmentation signature conferred by the bulky Bis(t-Boc)amino group. The prominent neutral losses and the tert-butyl reporter ion could be leveraged for targeted analysis, such as precursor ion scanning or neutral loss scans, to selectively detect modified peptides in complex mixtures.

However, the large mass addition of this reagent may impact peptide ionization and fragmentation efficiency. Furthermore, the lability of the t-Boc groups could lead to in-source fragmentation, potentially complicating data analysis.

Further systematic studies are required to fully characterize the performance of [Bis(t-Boc)amino]methyl MTS in proteomics workflows. By following the comparative framework outlined in this guide, researchers can make informed decisions about the most appropriate cysteine modification strategy for their specific research questions.

References

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC.
  • Successfully Identifying Proteins and Their Modifications Using Electron Transfer Dissociation Linear Ion Trap Mass Spectrometry. Spectroscopy Online. [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link]

  • Electron Transfer Dissociation of Modified Peptides and Proteins. PubMed. [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. [Link]

Sources

A Comparative Guide to Site-Specific Protein Amination: Validating [Bis(t-Boc)amino]methyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the ability to introduce specific chemical functionalities at precise locations within a protein is a cornerstone of modern chemical biology and biopharmaceutical development. This guide provides an in-depth technical comparison of [Bis(t-Boc)amino]methyl Methanethiosulfonate, a reagent designed for the site-specific introduction of a primary amine at cysteine residues. We will objectively evaluate its performance against other common thiol-reactive alternatives, supported by established chemical principles and experimental methodologies.

Introduction: The Strategic Importance of Site-Specific Amination

The introduction of a primary amine group onto a protein backbone offers a versatile handle for a wide array of subsequent modifications. This "tag-and-modify" approach allows for the attachment of payloads such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains to enhance therapeutic properties. While lysine residues offer abundant primary amines, their high frequency and distribution across the protein surface often lead to heterogeneous and difficult-to-characterize conjugates.[1][2] Cysteine, with its relatively low natural abundance and the unique reactivity of its thiol group, presents an ideal target for precise, site-specific modification.[3]

[Bis(t-Boc)amino]methyl Methanethiosulfonate emerges as a specialized tool for this purpose. It leverages the rapid and specific reaction of the methanethiosulfonate (MTS) group with cysteine thiols to form a disulfide bond, followed by the deprotection of a masked primary amine.[4][5] This two-step process allows for the clean and targeted installation of a primary amine at a genetically or endogenously available cysteine residue.

Mechanism of Action: A Two-Stage Approach to Cysteine Amination

The utility of [Bis(t-Boc)amino]methyl Methanethiosulfonate lies in its sequential reactivity. The process can be broken down into two key stages:

  • Thiol-Disulfide Exchange: The methanethiosulfonate (MTS) moiety is a highly reactive electrophile that specifically targets the nucleophilic thiolate anion of a cysteine residue. This reaction proceeds via a rapid thiol-disulfide exchange, forming a stable mixed disulfide bond between the protein and the reagent.[6] This initial step is highly selective for cysteine over other amino acid side chains under mild pH conditions.

  • Amine Deprotection: The "[Bis(t-Boc)amino]" portion of the reagent is a primary amine protected by two acid-labile tert-butyloxycarbonyl (Boc) groups.[5] Following the initial conjugation to the cysteine residue, these Boc groups can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the primary amine.[7][8] This orthogonal deprotection strategy ensures that the highly reactive amine is only exposed after the site-specific labeling is complete, preventing unwanted side reactions.[]

G cluster_0 Step 1: Cysteine Modification cluster_1 Step 2: Amine Deprotection Protein_Cys Protein with Cysteine Residue (Protein-SH) Modified_Protein Boc-Protected Amine-Modified Protein Protein_Cys->Modified_Protein Thiol-Disulfide Exchange (pH 6.5-7.5) Reagent [Bis(t-Boc)amino]methyl Methanethiosulfonate Reagent->Modified_Protein Final_Product Aminomethylated Protein (Protein-S-S-CH2-NH2) Modified_Protein->Final_Product Acidic Deprotection Acid Trifluoroacetic Acid (TFA) Acid->Final_Product

Figure 1: Workflow for site-specific amination using [Bis(t-Boc)amino]methyl Methanethiosulfonate.

Comparison with Alternative Thiol-Reactive Reagents

The choice of a thiol-reactive reagent is dictated by the specific experimental goals, including the desired stability of the linkage and the nature of the introduced functional group. Here, we compare [Bis(t-Boc)amino]methyl Methanethiosulfonate with two of the most common classes of cysteine modification reagents: maleimides and iodoacetamides.

Feature[Bis(t-Boc)amino]methyl MethanethiosulfonateMaleimidesIodoacetamides
Reaction Mechanism Thiol-Disulfide ExchangeMichael AdditionNucleophilic Substitution (SN2)
Resulting Linkage Reversible Disulfide BondThioether BondThioether Bond
Optimal pH 6.5 - 7.56.5 - 7.57.5 - 8.5
Reaction Rate Very FastFastModerate
Specificity for Thiols HighHigh at optimal pHModerate (can react with other nucleophiles at higher pH)
Linkage Stability Reversible with reducing agents (e.g., DTT, TCEP)Generally stable, but can undergo retro-Michael reactionHighly Stable
Introduced Functionality Primary Amine (after deprotection)Dependent on maleimide derivativeDependent on iodoacetamide derivative

Key Considerations for Reagent Selection:

  • Reversibility: The disulfide linkage formed by MTS reagents is reversible upon treatment with reducing agents like DTT or TCEP.[4] This can be an advantage for applications where the release of a payload is desired, but a disadvantage if a permanently stable linkage is required. Maleimide and iodoacetamide linkages are generally considered permanent.

  • Reaction Conditions: MTS reagents and maleimides react efficiently at near-neutral pH, which is often beneficial for maintaining protein stability.[3] Iodoacetamides typically require a slightly more alkaline pH for optimal reactivity.

  • Specificity: While all three classes of reagents are highly reactive towards thiols, iodoacetamides can exhibit off-target reactivity with other nucleophilic residues like histidine and methionine at higher pH.[10]

G Start Experimental Goal: Site-Specific Cysteine Modification Q1 Is a primary amine handle required? Start->Q1 Q2 Is a reversible linkage desired? Q1->Q2 Yes Other_Functional_Groups Select reagent based on desired functionality (e.g., Maleimide-PEG, Iodoacetamide-biotin) Q1->Other_Functional_Groups No MTS_Reagent [Bis(t-Boc)amino]methyl Methanethiosulfonate Q2->MTS_Reagent Yes Other_Amine_Reagents Other Cysteine-to-Amine Conversion Methods Q2->Other_Amine_Reagents No (stable linkage)

Figure 2: Decision tree for selecting a cysteine modification reagent.

Experimental Protocols

The following protocols provide a general framework for the site-specific amination of a protein using [Bis(t-Boc)amino]methyl Methanethiosulfonate and subsequent validation. Optimization may be required for specific proteins.

Part 1: Cysteine Modification with [Bis(t-Boc)amino]methyl Methanethiosulfonate

Materials:

  • Protein with an accessible cysteine residue

  • [Bis(t-Boc)amino]methyl Methanethiosulfonate

  • Reaction Buffer: 50 mM Tris, 150 mM NaCl, pH 7.2

  • Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetylcysteine

  • Desalting column

Procedure:

  • Protein Preparation:

    • If the target cysteine is in a disulfide bond, reduce the protein by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the excess reducing agent using a desalting column equilibrated with the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of [Bis(t-Boc)amino]methyl Methanethiosulfonate in an organic solvent such as DMSO. MTS reagents can be unstable in aqueous solutions.[5][11]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the [Bis(t-Boc)amino]methyl Methanethiosulfonate stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by mass spectrometry.

  • Quenching and Purification:

    • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

    • Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

Part 2: Deprotection of Boc Groups

Materials:

  • Boc-protected amine-modified protein from Part 1

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Buffer for exchange (e.g., PBS, pH 7.4)

Procedure:

  • Deprotection Reaction:

    • Lyophilize the purified protein from Part 1.

    • Resuspend the lyophilized protein in the chilled Deprotection Solution. The use of scavengers like TIS is crucial to prevent side reactions caused by the tert-butyl cation generated during deprotection.[7][12]

    • Incubate on ice for 1-2 hours.

  • Removal of TFA:

    • Remove the TFA by rotary evaporation or by precipitation of the protein with cold diethyl ether.

  • Protein Renaturation and Purification:

    • Resuspend the protein pellet in a suitable buffer for your downstream application.

    • Perform a final buffer exchange using a desalting column or dialysis to remove any residual TFA and allow the protein to refold.

Part 3: Validation of Primary Amine Incorporation

A self-validating system requires confirmation of the modification. Here are two common methods to quantify the newly introduced primary amines.

A. Ninhydrin Assay:

The ninhydrin assay provides a colorimetric method for the detection of primary amines.[1][13][14]

Procedure:

  • Prepare a standard curve using a known concentration of an amino acid (e.g., glycine).

  • To your modified protein sample and standards, add the ninhydrin reagent.

  • Heat the samples in a boiling water bath for a set time (e.g., 15 minutes).

  • After cooling, measure the absorbance at 570 nm.[1]

  • Calculate the concentration of primary amines in your protein sample by comparing its absorbance to the standard curve.

B. TNBSA Assay:

2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to produce a colored product that can be quantified spectrophotometrically.[15][16][17]

Procedure:

  • Prepare a standard curve with a known concentration of an amino acid.

  • Dilute the TNBSA reagent in a bicarbonate buffer (pH 8.5).[15]

  • Add the diluted TNBSA solution to your protein sample and standards.

  • Incubate at 37°C for 2 hours.[15]

  • Stop the reaction and measure the absorbance at 335-345 nm.[15]

  • Determine the concentration of primary amines from the standard curve.

C. Mass Spectrometry:

The most definitive validation comes from mass spectrometry.

  • Intact Mass Analysis: An increase in the protein's molecular weight corresponding to the addition of the aminomethyl group (-CH2-NH2) after deprotection confirms the modification.

  • Peptide Mapping: Digestion of the modified protein followed by LC-MS/MS analysis can identify the specific cysteine residue that has been modified and confirm the mass shift of the modification.

Conclusion

[Bis(t-Boc)amino]methyl Methanethiosulfonate offers a targeted and efficient method for introducing a primary amine at a specific cysteine residue. Its high reactivity and the orthogonal nature of the Boc deprotection make it a valuable tool for creating well-defined protein conjugates. However, the reversibility of the resulting disulfide bond must be considered in the context of the intended application. For applications requiring a permanent linkage, maleimide or iodoacetamide-based reagents may be more suitable, although they do not directly introduce a primary amine. The choice of reagent should be guided by a thorough understanding of the reaction chemistry and the desired properties of the final bioconjugate. The validation of the introduced primary amine through methods such as the ninhydrin or TNBSA assay, and definitively by mass spectrometry, is a critical step in ensuring the success of the site-specific modification.

References

  • Benchchem. (2025). Technical Support Center: Boc Deprotection in Acidic Conditions.
  • ResearchGate. (n.d.). TNBSA reagent for amine detection.
  • Cayot, P., & Tainturier, G. (1997). The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. Analytical Biochemistry, 249(2), 184-200.
  • Alcock, K., Repert, S., Danneberg, A., Stauß, A. C., Jansen, P., Raab, M., ... & Rozhon, W. (2026). Application of the Ninhydrin Reaction for Quantification of Total Protein Contents: Establishment of Conversion Formulas. Analytical Chemistry.
  • ResearchGate. (n.d.).
  • CellMosaic. (n.d.).
  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses.
  • Benchchem. (2025).
  • Interchim. (n.d.). MTS reagents.
  • PubMed. (2026, February 7). Application of the Ninhydrin Reaction for Quantification of Total Protein Contents: Establishment of Conversion Formulas.
  • Benchchem. (2025).
  • CEM. (2025). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
  • MDPI. (2024, July 10).
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Liu, S., et al. (2022). Fast Cysteine Bioconjugation Chemistry.
  • MDPI. (2023, August 30). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues.
  • ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
  • ResearchGate. (n.d.).
  • ECHEMI. (n.d.).
  • Royal Society of Chemistry. (2021, June 7).
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Chinese Chemical Society. (2025, August 19).
  • Google Patents. (n.d.). EP0403600A4 - Deprotection of protected peptides.
  • Benchchem. (n.d.).
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Hancock Lab. (n.d.).
  • Academia.edu. (n.d.).
  • Interchim. (n.d.). MTS reagents.
  • Fiveable. (2025, August 15). TFA Deprotection Definition.
  • Benchchem. (2025).
  • ResearchGate. (n.d.).
  • Interchim. (n.d.). MTS reagents - Interchim.
  • Interchim. (n.d.). Fluorescent MTS.
  • Proceedings of the National Academy of Sciences. (n.d.).
  • WashU Medicine Research Profiles. (2017, February 1).
  • PMC. (2023, June 28). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • Clinical and Laboratory Standards Institute. (2021, August 20). C64-Ed1 - Quantitative Measurement of Proteins and Peptides by Mass Spectrometry.
  • Molecular & Cellular Proteomics. (n.d.). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach.
  • PMC. (2021, May 6). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH.
  • Longdom Publishing. (n.d.).
  • The Journal of Biological Chemistry. (2025, September 18). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides.

Sources

comparing [Bis(t-Boc)amino]methyl Methanethiosulfonate to other MTS reagents

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: [Bis(t-Boc)amino]methyl Methanethiosulfonate vs. Traditional MTS Reagents

Introduction to Advanced Cysteine Modification

Methanethiosulfonate (MTS) reagents are indispensable tools in structural biology, proteomics, and drug development. By reacting specifically and stoichiometrically with sulfhydryl groups under mild conditions, they form mixed disulfides, enabling the Substituted Cysteine Accessibility Method (SCAM)[1][2]. While traditional MTS reagents like MTSEA, MTSET, and MTSES are widely used to probe surface-exposed or channel-lining residues, they are inherently limited by their charge and hydrophilicity[3].

[Bis(t-Boc)amino]methyl Methanethiosulfonate (CAS: 1190009-49-4) represents a specialized evolution in this chemical space. By masking an aminomethyl group with two bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting groups, this reagent functions as a highly hydrophobic "pro-tag." It allows researchers to target buried hydrophobic pockets or intracellular domains in intact cells, followed by optional acidic deprotection to reveal a positively charged primary amine.

Mechanistic Causality: The "Pro-Tag" Advantage

To understand the experimental utility of[Bis(t-Boc)amino]methyl MTS, one must analyze the causality behind its structural design compared to traditional alternatives:

  • Permeability via Hydrophobicity: Traditional charged reagents like MTSET (positively charged, bulky) and MTSES (negatively charged) are strictly membrane-impermeant[1][3]. They can only label extracellularly exposed cysteines in intact cells. In contrast, the uncharged, dual-Boc-protected structure of[Bis(t-Boc)amino]methyl MTS grants it high membrane permeability, allowing it to cross lipid bilayers and access intracellular or deeply buried transmembrane cysteines.

  • Latent Charge Introduction: Introducing a charge into a hydrophobic protein core often disrupts folding or channel gating. By labeling with the neutral Bis-Boc reagent first, the protein accommodates the hydrophobic modification. Subsequent treatment with an acid (e.g., Trifluoroacetic acid, TFA) cleaves the Boc groups, generating a positively charged aminomethyl adduct in situ. This two-step causality allows researchers to precisely control when and where a charge is introduced during structural assays.

  • Aqueous Stability: All MTS reagents hydrolyze rapidly in water[1]. However, the extreme hydrophobicity of the Bis-Boc variant requires dissolution in anhydrous DMSO[1]. When spiked into an aqueous buffer, its partitioning into lipid membranes or hydrophobic protein pockets often outpaces its aqueous hydrolysis rate, enhancing targeted labeling efficiency.

G N1 Engineered Cysteine (Buried/Intracellular) N4 Alkanethiolation (Mixed Disulfide Formation) N1->N4 Target site N2 [Bis(t-Boc)amino]methyl MTS (Hydrophobic, Neutral) N3 Membrane Permeation & Hydrophobic Pocket Access N2->N3 Driven by lipophilicity N3->N4 Co-localization N5 TFA Deprotection (Boc Removal) N4->N5 Acidic cleavage N6 Aminomethyl-Modified Protein (Positively Charged) N5->N6 Charge unmasking

Workflow of cysteine labeling and charge-unmasking using [Bis(t-Boc)amino]methyl MTS.

Comparative Performance Data

When designing a SCAM experiment, selecting the correct MTS reagent is dictated by the target residue's microenvironment. The table below synthesizes the physicochemical properties and operational parameters of [Bis(t-Boc)amino]methyl MTS against industry-standard reagents.

Feature / Reagent[Bis(t-Boc)amino]methyl MTSMTSEAMTSETMTSES
CAS Number 1190009-49-41070-08-2138169-43-4162227-53-4
Charge (pH 7.4) Neutral (Uncharged)+1+1-1[4]
Membrane Permeability High (Lipophilic)Moderate (Can flip "wrong side")[1]Impermeant[3]Impermeant[1]
Primary Solvent Anhydrous DMSO[1]Water / DMSOWater / BufferWater / Buffer
Aqueous Half-Life (pH 7.5) Unknown (Requires immediate use)~15 minutes[5]~10 minutes[5]~20 minutes[4][5]
Relative Reactivity Moderate (Sterically hindered)High2.5x higher than MTSEA[1][5]10x lower than MTSET[1][5]
Primary Application Buried pockets, Pro-taggingGeneral surface mappingExtracellular mapping[3]Extracellular mapping[4]

Self-Validating Experimental Protocol: SCAM Mapping

To ensure scientific integrity, any labeling protocol must include internal controls to validate that the labeling occurred specifically at the intended site and not via non-specific interactions. The following workflow utilizes a competitive labeling assay to validate the successful integration of [Bis(t-Boc)amino]methyl MTS[2].

Phase 1: Reagent Preparation & Causality

  • Preparation: Dissolve[Bis(t-Boc)amino]methyl MTS in anhydrous DMSO to create a 100 mM stock.

    • Causality: Non-charged MTS reagents are insoluble in water. DMSO ensures complete solvation[1]. Furthermore, MTS reagents hydrolyze rapidly in the presence of nucleophiles; therefore, stocks must be kept desiccated at -20°C and working solutions prepared immediately prior to use[1][5].

  • Buffer Setup: Prepare a physiological buffer (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM MgCl2, 10 mM HEPES, pH 7.5)[5].

Phase 2: Targeted Labeling

  • Incubation: Express the single-cysteine mutant protein in your cell model (e.g., HEK cells or Xenopus oocytes). Apply [Bis(t-Boc)amino]methyl MTS at a final concentration of 1–2.5 mM for 5 minutes at room temperature.

  • Wash: Terminate the reaction by washing the cells thoroughly with ice-cold buffer to remove unreacted hydrophobic reagent.

Phase 3: Self-Validation via Competitive Assay To prove that [Bis(t-Boc)amino]methyl MTS successfully reached and reacted with the buried cysteine, you must attempt to label the same site with a secondary, detectable probe.

  • Secondary Labeling: Lyse the cells to expose all internal domains (or isolate microsomes)[2]. Incubate the lysate with MTSEA-biotin (2.5 mM) for 5 minutes.

  • Readout: Run the samples on a Western blot and probe with Streptavidin-HRP.

    • Validation Logic: If [Bis(t-Boc)amino]methyl MTS successfully permeated the membrane and labeled the target cysteine in Phase 2, the site will be sterically blocked. The MTSEA-biotin will fail to react, resulting in a loss of signal on the blot compared to a vehicle-only control[2].

    • Spatial Control: Run a parallel intact-cell experiment using the impermeant MTSET[3]. MTSET should fail to block subsequent MTSEA-biotin labeling of intracellular sites, proving that the Bis-Boc reagent's success was specifically due to its membrane permeability.

Phase 4: Deprotection (In Vitro Structural Studies) If the goal is to introduce a positive charge for downstream structural analysis (e.g., mass spectrometry or NMR):

  • Isolate the labeled protein.

  • Treat with 10-20% TFA in an appropriate organic/aqueous solvent blend for 30 minutes to cleave the Boc groups.

  • Lyophilize to remove the volatile TFA, yielding the final aminomethyl-modified protein.

References

  • Sigma-Aldrich. "[Bis(t-Boc)
  • Texas Tech University Health Sciences Center (TTUHSC). "MTS reagents". ttuhsc.edu.
  • National Institutes of Health (NIH). "Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA)
  • US Biological. "[2-(Trimethylammonium)ethyl] Methanethiosulfonate Chloride (MTSET Chloride)
  • Biotium. "MTSES (Sodium (2-sulfonatoethyl)
  • National Institutes of Health (NIH). "Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method". nih.gov.

Sources

Molecular Calipers: A Comprehensive Guide to Functional Protein Assays Using [Bis(t-Boc)amino]methyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers push the boundaries of structural biology and neuropharmacology, the ability to map protein topography in living cells has become paramount. The Substituted Cysteine Accessibility Method (SCAM) remains one of the most powerful techniques for identifying pore-lining residues, gating mechanisms, and conformational shifts in ion channels and transporters[1][2].

While traditional methanethiosulfonate (MTS) reagents like MTSEA and MTSES are staples for probing electrostatic environments, [Bis(t-Boc)amino]methyl Methanethiosulfonate (CAS: 1190009-49-4) offers a unique mechanical advantage. By delivering a massive, neutral, and highly hydrophobic payload, it acts as a "molecular caliper," allowing scientists to isolate steric occlusion from electrostatic repulsion during functional assays.

This guide provides an authoritative comparison of [Bis(t-Boc)amino]methyl MTS against alternative reagents and details a self-validating electrophysiological protocol for its use.

Mechanistic Overview: Isolating Steric vs. Electrostatic Effects

To understand the causality behind selecting [Bis(t-Boc)amino]methyl MTS, we must examine the microenvironment of an ion channel pore. When a native residue is mutated to a cysteine, the channel's function is typically preserved. Introducing a water-soluble MTS reagent into the bath allows it to covalently bond with the engineered sulfhydryl group via rapid disulfide exchange[1][3].

If a researcher uses a positively charged reagent like MTSEA, a subsequent drop in ion conductance could be caused by two distinct phenomena:

  • Physical occlusion: The reagent physically blocks the pore.

  • Electrostatic repulsion: The positive charge repels permeant cations (e.g., Na⁺, K⁺, Ca²⁺), mimicking a block without actually filling the physical space[3][4].

The [Bis(t-Boc)amino]methyl Advantage: The Bis-Boc payload is uncharged at physiological pH and possesses significant steric bulk due to its two tert-butyl groups. If perfusion of [Bis(t-Boc)amino]methyl MTS eliminates channel conductance, the causality is definitively physical occlusion. Furthermore, the Boc groups can theoretically be deprotected post-labeling to yield a primary amine, serving as a bio-orthogonal anchor for secondary fluorophore conjugation.

Quantitative Reagent Comparison

To objectively select the correct probe for your functional assay, consult the physicochemical parameters outlined in Table 1.

Table 1: Physicochemical Comparison of MTS Reagents for SCAM

ReagentPayload StructureNet Charge (pH 7.4)Steric BulkPrimary Functional ApplicationReversibility
[Bis(t-Boc)amino]methyl MTS -CH₂-N(Boc)₂NeutralVery HighSteric occlusion, molecular sizing, amine precursorReversible (DTT)
MTSEA -CH₂-CH₂-NH₃⁺+1LowElectrostatic probing, deep pore accessibilityReversible (DTT)
MTSES -CH₂-CH₂-SO₃⁻-1ModerateElectrostatic probing, anion/cation selectivityReversible (DTT)
Maleimides (e.g., NEM) Succinimide ringNeutralModerateIrreversible mass spectrometry labelingIrreversible

Workflow & Logical Architecture

The success of a functional labeling assay relies on a rigorous, self-validating workflow. The logic is simple but strict: mutate, label, measure, and reverse.

SCAM_Workflow N1 N1 N2 2. SCAM Labeling [Bis(t-Boc)amino]methyl MTS N1->N2 Express in Oocytes/HEK N3 3. Functional Assay (Patch-Clamp) N2->N3 Steric Occlusion N4 4. Validation (DTT Reversal) N3->N4 Cleave Disulfide

Fig 1. Self-validating SCAM workflow using[Bis(t-Boc)amino]methyl MTS for functional pore mapping.

Self-Validating Protocol: Functional Sizing via Patch-Clamp

This protocol details the electrophysiological assessment of an ion channel using[Bis(t-Boc)amino]methyl MTS. Every step is designed to eliminate false positives caused by reagent hydrolysis or non-specific channel rundown[2][5].

Phase 1: Preparation & Baseline Establishment
  • Background Clearance: Perform site-directed mutagenesis to replace native, highly reactive cysteines with serine or alanine. This creates a "cysteine-free" background. Subsequently, mutate your target pore-lining residue to a cysteine[1].

  • Expression: Express the mutant channel in Xenopus oocytes or HEK293 cells.

  • Reagent Solubilization (Critical Step): Dissolve [Bis(t-Boc)amino]methyl MTS in anhydrous DMSO to create a 100 mM stock.

    • Causality: MTS reagents hydrolyze rapidly in aqueous solutions (half-life ~10–15 minutes). Pre-mixing in recording buffer will yield inert sulfinic acid byproducts, resulting in false-negative accessibility data[5][6].

  • Baseline Recording: Establish a whole-cell patch-clamp configuration. Apply a voltage step protocol to transition the channels to the open state, and record the baseline macroscopic current[7].

Phase 2: Kinetic Labeling & Steric Blockade
  • Perfusion: Immediately prior to use, dilute the MTS stock into the extracellular recording buffer to a working concentration of 100–500 µM. Perfuse the cell.

  • Monitoring Decay: Hold the membrane potential at a voltage that favors the open state. Monitor the current trace.

    • Causality: The channel must be open for the aqueous reagent to access deep pore residues. As the bulky Bis-Boc payload covalently attaches to the engineered cysteines, it physically plugs the pore. The macroscopic current will exhibit an exponential decay. The time constant (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

      
      ) of this decay allows you to calculate the pseudo-first-order reaction rate, a direct measure of residue accessibility[2].
      

Mechanism S1 Open Channel State (Cys Exposed to Aqueous Pore) S2 MTS Reagent Perfusion (Rapid Disulfide Exchange) S1->S2 S3 Bis-Boc Payload Attached (Massive Steric Bulk) S2->S3 S4 Ion Flux Blocked (Conductance Drops to Zero) S3->S4

Fig 2. Mechanistic logic of steric blockade by the bulky Bis-Boc payload during electrophysiology.

Phase 3: System Validation (The Reversal)
  • Washout: Perfuse the chamber with standard recording buffer to remove unreacted MTS reagent.

  • Disulfide Reduction: Perfuse the cell with buffer containing 10 mM DTT (Dithiothreitol) or TCEP.

    • Causality: This is the ultimate control step. If the current reduction was genuinely caused by the covalent attachment of the Bis-Boc group, DTT will reduce the disulfide bond, wash away the steric plug, and restore the baseline current. If the current does not recover, the initial drop was likely an artifact of channel desensitization or non-specific membrane toxicity[2].

Conclusion[Bis(t-Boc)amino]methyl Methanethiosulfonate is a highly specialized tool in the structural biologist's arsenal. By combining the rapid, site-specific reactivity of the methanethiosulfonate moiety with the massive steric footprint of a protected amine, it provides unambiguous data regarding the physical dimensions and gating dynamics of protein pores. When executed within a self-validating patch-clamp framework, it transforms qualitative assumptions about protein structure into rigorous, quantitative biophysical data.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Retrieved from:[Link]

  • McNally, B. A., et al. (2018). Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues. Methods in Molecular Biology. Retrieved from:[Link]

  • Texas Tech University Health Sciences Center. MTS Reagents Overview and Reactivity Kinetics. Retrieved from:[Link]

  • Zhou, X. W., et al. (2003). Single-channel SCAM identifies pore-lining residues in the first extracellular loop and first transmembrane domains of Cx46 hemichannels. Journal of General Physiology. Retrieved from:[Link]

  • Bezanilla, F. (2000). The Voltage Sensor in Voltage-Dependent Ion Channels. Physiological Reviews. Retrieved from:[Link]

  • Interchim. MTS Reagents Hydrolysis and Half-Life Data. Retrieved from: [Link]

  • Kocer, A., et al. (2014). Global structural changes of an ion channel during its gating are followed by ion mobility mass spectrometry. PNAS. Retrieved from:[Link]

Sources

Engineering Cysteine Bioconjugation: Alternatives to[Bis(t-Boc)amino]methyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation and protein engineering advance, the strategic modification of cysteine residues remains a cornerstone of structural biology and targeted therapeutics. [Bis(t-Boc)amino]methyl Methanethiosulfonate is a specialized reagent historically utilized to introduce a protected aminomethyl group to cysteines via a reversible mixed disulfide linkage. While highly effective for specific synthetic applications, its extreme steric bulk, the inherent reversibility of its linkage, and its susceptibility to rapid hydrolysis often limit its utility in complex biological matrices.

As a Senior Application Scientist, I frequently guide researchers away from this bulky reagent toward more optimized alternatives depending on their ultimate experimental goal—whether that is mapping the topography of an ion channel pore or permanently capping thiols for mass spectrometry. This guide objectively compares the performance of[Bis(t-Boc)amino]methyl Methanethiosulfonate against its primary alternatives: smaller MTS reagents, maleimides, and iodoacetamides.

Mechanistic Divergence: Reversibility vs. Permanence

When selecting an alternative, the fundamental choice lies in the reaction mechanism and the stability of the resulting bond.

Reversible Probes: Alternative MTS Reagents

Methanethiosulfonates (MTS reagents) such as MTSEA , MTSET , and MTSES react rapidly and stoichiometrically with sulfhydryls under mild conditions to form a mixed disulfide 1[1]. Unlike the bulky Bis(t-Boc) variant, these smaller reagents can easily penetrate narrow protein crevices. Because the reaction generates a disulfide bond, it is completely reversible upon the addition of reducing agents like Dithiothreitol (DTT). This reversibility is the foundational mechanism of the Substituted Cysteine Accessibility Method (SCAM) 2[2].

Irreversible Probes: Maleimides and Iodoacetamides

If the downstream workflow involves harsh denaturation, long-term storage, or mass spectrometry, a reversible disulfide is a liability due to the risk of thiol scrambling.

  • Maleimides (e.g., N-Ethylmaleimide - NEM): Maleimides undergo a rapid Michael addition with thiolates to form a highly stable carbon-sulfur thioether bond 2[2]. They are the gold standard for irreversibly blocking free cysteines 3[3].

  • Iodoacetamides (e.g., IAA): These reagents utilize an SN2 alkylation mechanism to form a permanent thioether bond. While slightly slower than maleimides, they are highly favored in proteomics workflows 4[4].

Mechanisms Cys Free Cysteine (-SH) MTS MTS Reagents (e.g., MTSEA) Cys->MTS pH 7.0-9.0 Mal Maleimides (e.g., NEM) Cys->Mal pH 6.5-7.5 IAA Iodoacetamides (e.g., IAA) Cys->IAA pH 7.5-8.5 Disulfide Mixed Disulfide (Reversible) MTS->Disulfide Thiol Exchange Thioether1 Thioether Bond (Irreversible) Mal->Thioether1 Michael Addition Thioether2 Thioether Bond (Irreversible) IAA->Thioether2 SN2 Alkylation

Chemical mechanisms of cysteine modification comparing MTS, maleimides, and iodoacetamides.

Quantitative Performance Comparison

To select the appropriate reagent, one must balance reaction kinetics, steric bulk, and the required pH environment. The table below summarizes the operational parameters for these alternatives.

Reagent ClassExample CompoundLinkage TypeReversibilityOptimal pHRelative Steric Bulk
Protected MTS [Bis(t-Boc)amino]methyl MTSMixed DisulfideYes (via DTT/TCEP)7.0 - 9.0Very High
Small MTS MTSEA, MTSETMixed DisulfideYes (via DTT/TCEP)7.0 - 9.0Low to Moderate
Maleimide N-Ethylmaleimide (NEM)ThioetherNo6.5 - 7.5Low
Haloacetamide Iodoacetamide (IAA)ThioetherNo7.5 - 8.5Low

Self-Validating Experimental Methodologies

A robust protocol must not only describe the steps but also embed validation checkpoints to ensure the chemistry performed exactly as intended.

Protocol 1: Reversible Cysteine Accessibility Mapping (SCAM Alternative)

Objective: Determine if an engineered cysteine residue is exposed to the aqueous environment of a protein pore. Causality: We replace [Bis(t-Boc)amino]methyl MTS with MTSEA. The Bis-Boc group is highly sterically hindered; if a pore is narrow, it may fail to react, yielding a false negative for accessibility. MTSEA is significantly smaller, providing a high-resolution probe for restricted spaces.

  • Preparation: Express the single-cysteine mutant protein in the target membrane system.

  • Baseline Measurement: Record the baseline functional activity (e.g., ion channel current via patch-clamp).

  • Probe Application: Perfuse 2.5 mM MTSEA in standard extracellular buffer (pH 7.4) for 3 minutes.

  • Washout: Perfuse with probe-free buffer for 5 minutes to remove unreacted MTSEA.

  • System Validation (Self-Validating Step): Apply 10 mM Dithiothreitol (DTT) to the system.

    • Validation Logic: Because MTS reagents form a mixed disulfide, the functional inhibition must be fully reversed by DTT. If DTT restores baseline activity, the modification is confirmed as a specific thiol-disulfide exchange rather than non-specific irreversible degradation.

Workflow Mut Site-Directed Mutagenesis Exp Protein Expression Mut->Exp Block Block Native Cys (NEM) Exp->Block Label Apply Probe (MTSEA) Block->Label Read Functional Readout Label->Read Val DTT Reversal (Validation) Read->Val Disulfide Cleavage

Experimental workflow for cysteine mapping, integrating a self-validating DTT reversal step.

Protocol 2: Irreversible Cysteine Blocking for Proteomics

Objective: Permanently cap all free cysteines to prevent artificial disulfide scrambling during cell lysis and mass spectrometry preparation. Causality: We utilize N-Ethylmaleimide (NEM) instead of an MTS reagent. MTS linkages are reversible and will scramble during denaturation. The reaction is strictly buffered at pH 6.8 to ensure the maleimide reacts exclusively with thiolates; at pH > 8.0, unprotonated primary amines (e.g., lysine side chains) will competitively react, destroying specificity.

  • Lysis & Denaturation: Lyse cells in a buffer containing 1% SDS, 50 mM HEPES, pH 6.8.

  • Reduction: Add 5 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate at 37°C for 30 minutes to reduce native disulfides.

    • Causality Note: TCEP is used instead of DTT because TCEP does not contain thiols and will not competitively consume the maleimide reagent.

  • Alkylation: Add 20 mM NEM and incubate in the dark at room temperature for 1 hour.

  • System Validation (Self-Validating Step): Take a 10 µL aliquot of the reaction and add 1 mM of a fluorescent maleimide (e.g., Alexa Fluor 488 C5-Maleimide). Run the sample on an SDS-PAGE gel.

    • Validation Logic: If the initial NEM block was 100% efficient, no free thiols remain to react with the fluorescent probe. A completely dark lane under fluorescence imaging validates the absolute efficiency of the blocking step.

Conclusion

While[Bis(t-Boc)amino]methyl Methanethiosulfonate provides a unique pathway for introducing protected amines, its physical bulk and chemical reversibility make it unsuitable for many modern biochemical assays. By understanding the mechanistic causality behind thiol reactivity, researchers can substitute it with smaller MTS reagents for high-resolution reversible mapping, or pivot to maleimides and iodoacetamides when permanent structural locking is required.

References

  • Source: Rockefeller University Press (rupress.org)
  • Source: Interchim (interchim.fr)
  • Source: Circulation: Cardiovascular Genetics / AHA Journals (ahajournals.org)
  • Source: Taylor & Francis (tandfonline.com)

Sources

A Comparative Guide to Boc vs. Fmoc Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Strategic Selection for Optimal Peptide Synthesis Outcomes

In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to the success of Solid-Phase Peptide Synthesis (SPPS). This technique, foundational to drug discovery and biomedical research, relies on the careful orchestration of chemical reactions on a solid support.[1][2] At the heart of this process lies the choice between two dominant methodologies for the temporary protection of the α-amino group: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[3] This guide provides an in-depth, objective comparison of these two cornerstone approaches, grounded in chemical principles and supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Core Principle: Orthogonality in Peptide Synthesis

The success of SPPS hinges on the concept of orthogonality.[4] This principle dictates that the protecting groups for the α-amino group (temporary) and the amino acid side chains (permanent) must be removable under distinct chemical conditions.[5] This allows for the selective deprotection and coupling of amino acids to the growing peptide chain without prematurely cleaving the side-chain protecting groups or the peptide from its solid support.[4][5] The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which in turn dictates the reagents, reaction conditions, and ultimately, the scope of their applications.[6]

Chemical Principles: A Tale of Two Chemistries

The Boc Strategy: A Classic Approach

The Boc strategy, a more traditional method, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[3]

Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7] The nucleophilic amino group attacks one of the carbonyl carbons of the anhydride, forming a stable carbamate.[8][9]

Deprotection: Removal of the Boc group is achieved with a moderately strong acid, most commonly 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][7] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[7][9]

Side-Chain Protection and Final Cleavage: In the Boc/Bzl (benzyl) protection scheme, the side-chain protecting groups are typically benzyl-based.[4] These are stable to the repetitive TFA treatments used for Boc deprotection but require a much stronger acid, such as anhydrous hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[2][3] This graduated acid lability, while effective, does not represent a truly orthogonal system.[4]

The Fmoc Strategy: The Modern Standard

The Fmoc strategy was developed as a milder alternative and has become the dominant approach in modern SPPS. It employs the base-labile Fmoc group for temporary α-amino protection.[10]

Protection: The Fmoc group is introduced by reacting the amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[11][12]

Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][12] The deprotection proceeds via a β-elimination mechanism. The base removes the acidic proton on the fluorenyl ring, leading to the elimination of the unstable dibenzofulvene (DBF) and the formation of a carbamic acid intermediate that decarboxylates to release the free amine.[][14][15] The piperidine also acts as a scavenger for the DBF byproduct.[12]

Side-Chain Protection and Final Cleavage: The Fmoc strategy is typically paired with acid-labile side-chain protecting groups, often based on a tert-butyl (tBu) moiety.[] This allows for the simultaneous removal of the side-chain protecting groups and cleavage of the peptide from the resin using TFA.[6] This represents a truly orthogonal protection scheme, a key advantage of the Fmoc approach.[6][]

Comparative Analysis: Performance and Applications

The choice between Boc and Fmoc SPPS is dictated by a variety of factors, including the specific peptide sequence, desired purity, scalability, and available laboratory resources.[6]

FeatureBoc StrategyFmoc Strategy
α-Amino Deprotection Moderately strong acid (e.g., 25-50% TFA in DCM)[7]Mild base (e.g., 20% piperidine in DMF)
Side-Chain Protection Benzyl-based (Bzl), removed by strong acid (HF)[3]tert-Butyl-based (tBu), removed by TFA[]
Orthogonality Graduated acid lability, not truly orthogonal[4]Truly orthogonal[]
Reaction Conditions Harsher, requires specialized equipment for HF handling[6]Milder, more compatible with sensitive amino acids[6][]
Cost Boc-protected amino acids are generally less expensive[]Fmoc-protected amino acids can be more expensive[]
Automation Less amenable to full automation due to harsh reagents and resin swelling issues[17]Highly compatible with automated synthesizers[]
Common Side Reactions Acid-catalyzed side reactionsBase-catalyzed side reactions (e.g., diketopiperazine formation, aspartimide formation)[18]
Suitability Long, difficult, or hydrophobic sequences prone to aggregation[6][19]Routine peptide synthesis, sequences with acid-sensitive residues[6][]
Causality Behind Experimental Choices
  • Handling of Aggregation-Prone Sequences: For hydrophobic peptides that are prone to aggregation, the Boc strategy can be advantageous. The repetitive acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, thus mitigating aggregation.[6][20]

  • Synthesis of Peptides with Sensitive Residues: The milder deprotection conditions of the Fmoc strategy make it the preferred choice for synthesizing peptides containing acid-sensitive amino acids, such as tryptophan and methionine.[][] The strong acidic conditions of the Boc strategy can lead to side reactions with these residues.[]

  • Orthogonal Derivatization: The true orthogonality of the Fmoc/tBu strategy is a significant advantage for synthesizing complex peptides that require site-specific modifications, such as cyclization or the introduction of labels, while the peptide is still on the resin.[4][]

Experimental Protocols

Detailed, step-by-step methodologies are crucial for successful peptide synthesis. Below are generalized protocols for key steps in both Boc and Fmoc manual SPPS.

Boc Solid-Phase Peptide Synthesis Workflow
  • Resin Preparation and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.[3]

    • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a DMF/DCM solvent mixture.[3]

  • Boc Deprotection:

    • Swell the peptide-resin in DCM for 20-30 minutes.[20]

    • Perform a pre-wash with the deprotection solution (50% TFA in DCM) for 1-2 minutes.[20]

    • Add fresh deprotection solution and agitate the mixture for 20-30 minutes at room temperature.[20]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).[20]

  • Neutralization:

    • Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute) to deprotonate the N-terminal ammonium salt to the free amine.[20]

    • Alternatively, use an in situ neutralization protocol during the subsequent coupling step.[4]

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid and an activating agent (e.g., HBTU, HATU) in DMF.

    • Add a base (e.g., DIEA) and add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours. Monitor the reaction completion using a suitable test (e.g., Isatin or Chloranil test for secondary amines like proline).[20]

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, treat the peptide-resin with a strong acid cocktail, such as HF with scavengers (e.g., anisole, thioanisole), to cleave the peptide from the resin and remove the side-chain protecting groups.[19][22]

Fmoc Solid-Phase Peptide Synthesis Workflow
  • Resin Preparation and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF.

    • Couple the first Fmoc-protected amino acid to the resin. For Wang resin, pre-formed Fmoc-amino acid-linkers can be used to minimize racemization.[23]

  • Fmoc Deprotection:

    • Swell the resin in DMF.[23]

    • Treat the resin with 20% piperidine in DMF for 3 minutes and drain.[23]

    • Treat again with 20% piperidine in DMF for 10-15 minutes and drain.[23]

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[23]

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU; 3-5 equivalents) and a base (e.g., DIEA or NMM) in DMF.[1][10]

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.[19]

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin with DCM and dry under vacuum.[23]

    • Treat the peptide-resin with a TFA cleavage cocktail containing scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[19][23]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.[23]

Visualization of Workflows

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Start->Deprotection Neutralization Neutralization (e.g., 10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling: Boc-AA, Activator, Base Neutralization->Coupling Wash Wash (DCM, DMF) Coupling->Wash Repeat Repeat Cycle? Wash->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage (HF, Scavengers) Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Coupling: Fmoc-AA, Activator, Base Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle? Wash->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage (TFA, Scavengers) Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc SPPS are powerful and well-established methodologies for peptide synthesis. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, compatibility with a diverse range of chemistries, and amenability to automation.[6][19] However, the Boc strategy remains an invaluable tool, particularly for the synthesis of long and challenging sequences that are prone to aggregation.[6][19]

Ultimately, the decision between Boc and Fmoc SPPS should be made on a case-by-case basis, taking into account the specific peptide sequence, the presence of sensitive residues or modifications, and the available laboratory infrastructure.[19] A thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality peptides for research and drug development.

References

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024).
  • Fmoc Solid Phase Peptide Synthesis Protocol.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.
  • A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis - Benchchem.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies - Benchchem.
  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences.
  • BOC Protection and Deprotection - خبى Boze الكيميائية المحدودة.. (2023).
  • Terminology of Antibody Drug for Fmoc Deprotection - GenScript.
  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA - Benchchem.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024).
  • T boc fmoc protocols in peptide synthesis | PPTX - Slideshare.
  • An In-depth Technical Guide to Fmoc Protection and Deprotection - Benchchem.
  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023).
  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. (2014).
  • Basic Peptides synthesis introduction - LifeTein®.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Peptide synthesis - Wikipedia.
  • Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem.
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. - PNAS.
  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS) - CSBio.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. (2020).
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022).
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - CEM Corporation.

Sources

Evaluating the Cross-Reactivity of[Bis(t-Boc)amino]methyl Methanethiosulfonate: A Comparative Guide for Precision Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

In the development of antibody-drug conjugates (ADCs), structural proteomics, and ion channel mapping, site-specific bioconjugation is a critical requirement. While cysteine residues are the canonical targets for thiol-reactive probes due to their high nucleophilicity, the electrophilic nature of these labeling reagents inherently risks cross-reactivity with other nucleophilic amino acids—primarily lysine, histidine, and tyrosine[1].

[Bis(t-Boc)amino]methyl Methanethiosulfonate (CAS: 1190009-49-4) is a specialized methanethiosulfonate (MTS) reagent designed to introduce a protected primary amine at solvent-accessible cysteine sites[2]. To utilize this reagent effectively, researchers must understand the causality behind its specificity compared to traditional alkylating agents.

MTS reagents react via a rapid, reversible disulfide exchange mechanism[3]. The specificity of this reaction is driven by two primary factors:

  • Leaving Group Thermodynamics: The methanesulfinate anion is an excellent leaving group, allowing the reaction to proceed extremely rapidly at physiological pH (7.0–7.5) where the cysteine thiol is partially deprotonated to the highly reactive thiolate anion (S⁻)[4].

  • Steric Hindrance: The bulky bis-tert-butyloxycarbonyl (bis-Boc) protection group provides significant steric bulk. This structural feature kinetically disfavors cross-reactions with the less accessible or less nucleophilic side chains of histidine (imidazole ring) and lysine (primary amine), which require a higher pH to become fully deprotonated and reactive.

Comparative Analysis: MTS vs. Maleimides vs. Iodoacetamides

To objectively evaluate [Bis(t-Boc)amino]methyl Methanethiosulfonate, its performance must be benchmarked against the two most prevalent thiol-reactive chemistries: Maleimides and Iodoacetamides.

  • Maleimides operate via a Michael-type addition[5]. While highly efficient, they are prone to cross-reactivity with primary amines and histidines at basic pH[1] and can suffer from retro-Michael instability, leading to conjugate degradation over time[6].

  • Iodoacetamides utilize an SN2 nucleophilic substitution mechanism[4]. They form irreversible thioether bonds but are significantly less specific, frequently cross-reacting with histidyl side chains and amino groups if used in molar excess or above pH 7.0[7].

Quantitative and Mechanistic Comparison Table
Reagent ClassExample ReagentPrimary TargetCross-Reactive Amino AcidsReaction MechanismOptimal pHConjugate Stability
MTS Reagents [Bis(t-Boc)amino]methyl MTSCysteine (-SH)Minimal (Lysine strictly at pH > 8.5)Disulfide Exchange7.0 - 7.5Reversible (Disulfide)
Maleimides NEM, Maltose-MaleimideCysteine (-SH)Lysine, Histidine (at pH > 8.0)Michael Addition6.5 - 7.5Prone to Retro-Michael
Iodoacetamides IAM, IAACysteine (-SH)Histidine, Tyrosine, MethionineSN2 Substitution7.5 - 8.0Irreversible (Thioether)

Logical Relationship of pH and Nucleophile Activation

The specificity of [Bis(t-Boc)amino]methyl Methanethiosulfonate is strictly pH-dependent. The following diagram illustrates the causality between buffer pH, amino acid protonation states, and the resulting reagent specificity.

G A pH < 7.0 Protonated Amines D Highly Specific Cysteine (-SH) Only A->D Low nucleophilicity of off-targets B pH 7.0 - 7.5 Physiological E Optimal MTS Reactivity Minimal Cross-Reactivity B->E Thiolate formation C pH > 8.0 Deprotonated Amines F High Cross-Reactivity Lysine (-NH2), Histidine C->F Amine deprotonation

Logical relationship between pH, amino acid protonation states, and MTS cross-reactivity.

Self-Validating Experimental Protocol

To ensure scientific integrity, a bioconjugation protocol must be self-validating. The following step-by-step methodology for labeling with[Bis(t-Boc)amino]methyl Methanethiosulfonate incorporates a negative control branch using N-Ethylmaleimide (NEM). This definitively proves that all observed labeling is strictly cysteine-dependent and free of amino acid cross-reactivity.

Step-by-Step Methodology
  • Protein Preparation & Degassing: Prepare the target protein in a degassed buffer (e.g., 50 mM HEPES, pH 7.2, 150 mM NaCl).

    • Causality: Degassing removes dissolved oxygen, preventing the spontaneous oxidation of free thiols into unreactive disulfides prior to labeling.

  • Optional Disulfide Reduction: If targeting oxidized cysteines, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes. Remove TCEP via a desalting column.

    • Causality: TCEP reduces disulfides without containing thiols itself, preventing competitive consumption of the MTS reagent[8].

  • Self-Validation Branching:

    • Test Sample: Proceed directly to step 4.

    • Control Sample: Incubate an aliquot of the protein with a 50-fold excess of NEM for 30 minutes to irreversibly block all free thiols[4]. Remove excess NEM via desalting.

  • MTS Reagent Addition: Dissolve [Bis(t-Boc)amino]methyl Methanethiosulfonate in anhydrous DMSO. Add to both the Test and Control samples at a 10-fold molar excess. Incubate for 15–30 minutes at room temperature.

    • Causality: The extremely rapid reactivity of MTS reagents[3] requires only short incubations, minimizing the time available for slower, off-target cross-reactions with lysine or histidine.

  • Quenching & LC-MS Analysis: Quench the reaction by adding an excess of free cysteine. Analyze both samples via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Validation: The Control sample must show zero mass shift corresponding to the bis-Boc-amine adduct, proving absolute zero cross-reactivity with non-cysteine residues.

Workflow Step1 1. Protein Preparation Buffer Exchange to pH 7.2 Step2 2. Disulfide Reduction (Optional: TCEP) Step1->Step2 Control Negative Control Pre-block with NEM Step1->Control Validation Branch Step3 3. Reagent Addition [Bis(t-Boc)amino]methyl MTS Step2->Step3 Step4 4. Quenching & Validation LC-MS Analysis Step3->Step4 Control->Step3 Validation Branch

Self-validating experimental workflow for assessing MTS reagent specificity.

References

  • [Bis(t-Boc)amino]methyl Methanethiosulfonate | 1190009-49-4 - Sigma-Aldrich. 2

  • A Head-to-Head Comparison of Maltose-Maleimide and Iodoacetamide Reagents - Benchchem. 5

  • MTS reagents: More information - Texas Tech University Health Sciences Center. 3

  • Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC (NIH). 1

  • Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific. 7

  • A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry - Benchchem. 6

  • Methods for the determination and quantification of the reactive thiol proteome - PMC (NIH).4

  • Thiol-Reactive Probes Excited with Visible Light - Thermo Fisher Scientific. 8

Sources

A Senior Application Scientist's Guide to Characterizing Modified Proteins: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic fields of proteomics, drug development, and molecular biology, the characterization of modified proteins is paramount. Post-translational modifications (PTMs) are crucial in regulating protein function, localization, and interaction, and their dysregulation is often implicated in disease. Consequently, the ability to accurately identify and quantify these modifications is essential for both basic research and the development of novel therapeutics.[1][2] This guide provides a comparative overview of the most widely used analytical techniques for characterizing modified proteins, offering insights into their principles, workflows, strengths, and limitations to aid researchers in selecting the most appropriate method for their specific needs.

Mass Spectrometry: The Workhorse of PTM Analysis

Mass spectrometry (MS) has emerged as the cornerstone technique for the large-scale, highly specific, and quantitative profiling of proteins and their PTMs.[1][3] Its high sensitivity, resolution, and throughput have made it the primary tool for detecting and identifying a vast array of modifications.[1]

Principles and Causality of Experimental Choices

The fundamental principle of MS-based proteomics involves the ionization of proteins or their constituent peptides and the subsequent measurement of their mass-to-charge (m/z) ratio. Covalent modifications alter the molecular weight of amino acids, and this mass shift is detected by the mass spectrometer.

The most common approach for PTM analysis is bottom-up proteomics , also known as "shotgun proteomics". In this workflow, proteins are first enzymatically digested into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[2][4] The choice of a bottom-up approach is driven by the fact that peptides are more readily analyzed by mass spectrometers than intact proteins, allowing for higher sensitivity and more comprehensive proteome coverage.

Experimental Workflow: Bottom-Up Proteomics for PTM Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation EnzymaticDigestion Enzymatic Digestion (e.g., Trypsin) ReductionAlkylation->EnzymaticDigestion PeptideCleanup Peptide Cleanup (e.g., Desalting) EnzymaticDigestion->PeptideCleanup LC Liquid Chromatography (Separation) PeptideCleanup->LC MS1 MS1 Scan (Precursor Ion Scan) LC->MS1 Fragmentation Fragmentation (e.g., CID, HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Scan) Fragmentation->MS2 DatabaseSearch Database Search MS2->DatabaseSearch PTM_Identification PTM Identification & Localization DatabaseSearch->PTM_Identification Quantification Quantification PTM_Identification->Quantification

Caption: Workflow for bottom-up proteomics analysis of post-translationally modified proteins.

Strengths and Limitations
FeatureMass Spectrometry
Sensitivity High
Specificity High (can identify specific modification sites)
Throughput High (can identify thousands of proteins and PTMs in a single run)
Universality Can detect a wide range of PTMs
Quantitative Yes (label-based and label-free methods available)
Requirement Expensive instrumentation and expertise in data analysis
Experimental Protocol: Bottom-Up Proteomics using LC-MS/MS

This protocol provides a general overview. Specific details may need to be optimized based on the sample type and the PTM of interest.

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve PTMs.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest proteins into peptides using a sequence-specific protease, most commonly trypsin.

  • Peptide Desalting and Enrichment (Optional):

    • Remove salts and other contaminants using a C18 desalting column.

    • For low-abundance PTMs like phosphorylation or ubiquitination, enrich for modified peptides using techniques like immobilized metal affinity chromatography (IMAC) or antibody-based immunoprecipitation.[4]

  • LC-MS/MS Analysis:

    • Separate peptides using reverse-phase liquid chromatography based on their hydrophobicity.

    • Introduce the eluted peptides into the mass spectrometer.

    • The mass spectrometer performs a survey scan (MS1) to determine the m/z of the intact peptides.

    • Selected precursor ions are then fragmented (e.g., by collision-induced dissociation - CID), and a second scan (MS2) measures the m/z of the fragment ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database to identify the peptides.

    • Identify and localize PTMs by matching the observed mass shifts in the precursor and fragment ions to known PTM masses.

    • Quantify the relative abundance of modified peptides using either label-free or label-based (e.g., TMT, SILAC) methods.

Gel-Based Approaches: 2D-Gel Electrophoresis

Two-dimensional gel electrophoresis (2D-GE) is a classical technique for separating complex protein mixtures based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension.[2]

Principles and Causality of Experimental Choices

In the first dimension, isoelectric focusing (IEF), proteins migrate through a pH gradient until they reach the pH at which their net charge is zero (their pI). This separation is based on the intrinsic charge of the protein, which can be altered by PTMs such as phosphorylation (adds a negative charge) or acetylation (neutralizes a positive charge). In the second dimension, SDS-polyacrylamide gel electrophoresis (SDS-PAGE) separates the proteins based on their molecular weight.

The combination of these two separation dimensions provides high-resolution separation of protein isoforms and post-translationally modified proteins.

Experimental Workflow: 2D-Difference Gel Electrophoresis (2D-DIGE)

cluster_labeling Sample Labeling cluster_separation 2D Gel Electrophoresis cluster_analysis Image Analysis & Identification Sample1 Sample 1 (e.g., Control) Labeling1 Label with Cy3 Sample1->Labeling1 Sample2 Sample 2 (e.g., Treated) Labeling2 Label with Cy5 Sample2->Labeling2 InternalStandard Internal Standard (Pooled Sample) LabelingIS Label with Cy2 InternalStandard->LabelingIS Mixing Mix Labeled Samples Labeling1->Mixing Labeling2->Mixing LabelingIS->Mixing IEF 1st Dimension: Isoelectric Focusing (IEF) Mixing->IEF SDS_PAGE 2nd Dimension: SDS-PAGE IEF->SDS_PAGE ImageAcquisition Image Acquisition (Different Wavelengths) SDS_PAGE->ImageAcquisition ImageAnalysis Image Analysis Software ImageAcquisition->ImageAnalysis SpotPicking Spot Picking ImageAnalysis->SpotPicking MS_ID Mass Spectrometry Identification SpotPicking->MS_ID

Caption: Workflow for 2D-Difference Gel Electrophoresis (2D-DIGE) for comparative proteomics.

Strengths and Limitations
Feature2D-Gel Electrophoresis
Resolution High for intact proteins
Visualization Direct visualization of protein isoforms and PTM-induced shifts
Quantitative Yes (with 2D-DIGE)
Throughput Lower than MS
Limitations Labor-intensive, poor for very large or very small proteins, hydrophobic proteins, and proteins with extreme pIs. Lower sensitivity than MS.
Experimental Protocol: 2D-Difference Gel Electrophoresis (2D-DIGE) for Phosphoprotein Analysis
  • Sample Preparation:

    • Extract proteins from control and treated samples in a lysis buffer containing phosphatase inhibitors.

    • Determine protein concentration accurately.

  • Fluorescent Labeling:

    • Label the control sample with one fluorescent dye (e.g., Cy3) and the treated sample with another (e.g., Cy5).

    • Create an internal standard by pooling equal amounts of both samples and labeling it with a third dye (e.g., Cy2). This internal standard is run on every gel and is used for normalization to correct for gel-to-gel variation.

  • First-Dimension Isoelectric Focusing (IEF):

    • Mix the three labeled samples and apply them to an immobilized pH gradient (IPG) strip.

    • Perform IEF to separate the proteins based on their pI.

  • Second-Dimension SDS-PAGE:

    • Equilibrate the IPG strip in SDS buffer.

    • Place the equilibrated strip on top of an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.

  • Image Acquisition and Analysis:

    • Scan the gel at the appropriate excitation and emission wavelengths for each fluorescent dye.

    • Use specialized software to overlay the images, detect protein spots, and quantify the differences in spot intensities between the samples.

  • Phosphoprotein Staining (Optional):

    • After imaging, the gel can be post-stained with a phosphoprotein-specific fluorescent dye (e.g., Pro-Q Diamond) to specifically visualize phosphorylated proteins.

  • Protein Identification:

    • Excise spots of interest from a preparative gel (run with a higher protein load and stained with a mass spectrometry-compatible stain like Coomassie blue).

    • Identify the proteins in the excised spots by mass spectrometry.

Antibody-Based Methods: Western Blotting

Western blotting is a widely used technique for the detection of specific proteins in a complex mixture.[5][6] It is particularly valuable for validating the findings from high-throughput techniques like mass spectrometry and for assessing the overall level of a specific PTM.[7]

Principles and Causality of Experimental Choices

Western blotting relies on the high specificity of antibodies to recognize and bind to a target protein. The workflow involves separating proteins by SDS-PAGE, transferring them to a solid membrane, and then probing the membrane with a primary antibody that specifically recognizes the protein of interest or a specific PTM on that protein. A secondary antibody conjugated to an enzyme or a fluorophore is then used to detect the primary antibody, generating a signal that can be visualized.

The choice of antibodies is critical for the success of a Western blot experiment. Highly specific and validated antibodies are essential to avoid off-target binding and ensure accurate results.

Experimental Workflow: Western Blotting for Modified Proteins

cluster_separation Separation & Transfer cluster_detection Immunodetection SamplePrep Sample Preparation (Lysis Buffer) SDS_PAGE SDS-PAGE SamplePrep->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (Specific to PTM) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Enzyme/Fluorophore-conjugated) PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection

Caption: General workflow for Western blotting to detect post-translationally modified proteins.

Strengths and Limitations
FeatureWestern Blotting
Specificity High (dependent on antibody quality)
Ease of Use Relatively simple and widely accessible
Cost Less expensive than mass spectrometry
Quantitative Semi-quantitative
Throughput Low (typically analyzes one or a few proteins at a time)
Limitations Relies on the availability of high-quality antibodies; can be prone to artifacts and non-specific binding.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
  • Sample Preparation:

    • Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection:

    • For HRP-conjugated secondary antibodies, add a chemiluminescent substrate and detect the signal using X-ray film or a digital imager.

    • For fluorescently-labeled secondary antibodies, detect the signal using a fluorescence imager.

  • Stripping and Reprobing (Optional):

    • To normalize the amount of phosphorylated protein to the total amount of the protein, the membrane can be stripped of the antibodies and then reprobed with an antibody that recognizes the total (unmodified) protein.

Chromatographic Techniques: Size-Exclusion Chromatography

Size-exclusion chromatography (SEC) is a technique that separates molecules based on their size, or more accurately, their hydrodynamic radius.[8] It is particularly useful for analyzing protein aggregation and for purifying proteins.

Principles and Causality of Experimental Choices

In SEC, the stationary phase consists of porous beads. Larger molecules that cannot enter the pores of the beads travel through the column more quickly and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.

The choice of the column (i.e., the pore size of the beads) is critical and should be selected based on the size range of the proteins being analyzed.

Experimental Workflow: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

cluster_separation Separation cluster_detection Detection & Analysis SampleInjection Sample Injection SEC_Column SEC Column (Separation by Size) SampleInjection->SEC_Column UV_Detector UV Detector (Concentration) SEC_Column->UV_Detector MALS_Detector MALS Detector (Molar Mass) UV_Detector->MALS_Detector RI_Detector RI Detector (Concentration) MALS_Detector->RI_Detector DataAnalysis Data Analysis RI_Detector->DataAnalysis

Caption: Workflow for Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS).

Strengths and Limitations
FeatureSize-Exclusion Chromatography
Separation Principle Size-based
Applications Protein purification, analysis of protein aggregates and oligomers
Gentle Yes, preserves the native state of proteins
Resolution Lower than other chromatography methods
Limitations Not suitable for separating proteins of similar size.
Experimental Protocol: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
  • System Preparation:

    • Equilibrate the SEC column with a suitable buffer. The buffer should be filtered and degassed to prevent air bubbles.

  • Sample Preparation:

    • Prepare the protein sample in the same buffer used to equilibrate the column.

    • Filter the sample to remove any aggregates or particulate matter that could clog the column.

  • Data Acquisition:

    • Inject the sample onto the SEC column.

    • The eluting protein passes through a series of detectors:

      • UV detector: Measures the protein concentration.

      • Multi-angle light scattering (MALS) detector: Measures the light scattered by the protein, which is proportional to its molar mass.

      • Refractive index (RI) detector: Also measures the protein concentration.

  • Data Analysis:

    • Use specialized software to analyze the data from the different detectors to determine the absolute molar mass and size distribution of the protein species in the sample.

Spectroscopic Techniques: Probing Protein Structure

Spectroscopic techniques provide valuable information about the secondary and tertiary structure of proteins and can be used to monitor conformational changes induced by PTMs or other factors.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's secondary structure (alpha-helices, beta-sheets, and random coils), while the near-UV CD spectrum (250-350 nm) provides information about the tertiary structure.[9]

Fluorescence Spectroscopy

Intrinsic protein fluorescence arises from the aromatic amino acids tryptophan, tyrosine, and phenylalanine. The fluorescence emission spectrum of tryptophan is particularly sensitive to its local environment.[10] Changes in the protein's conformation that alter the environment of tryptophan residues will result in changes in the fluorescence spectrum, such as a shift in the emission maximum or a change in fluorescence intensity. This makes fluorescence spectroscopy a powerful tool for monitoring protein folding, unfolding, and conformational changes.[10]

Strengths and Limitations
TechniquePrincipleInformation ProvidedStrengthsLimitations
Circular Dichroism Differential absorption of circularly polarized lightSecondary and tertiary structureRapid, requires small amounts of sampleProvides global structural information, not residue-specific
Fluorescence Spectroscopy Intrinsic fluorescence of aromatic amino acidsConformational changes, protein folding/unfoldingHighly sensitive to local environment changesRequires the presence of fluorescent amino acids (tryptophan)

Comparative Summary and Concluding Remarks

The choice of analytical technique for characterizing modified proteins depends on the specific research question, the nature of the protein and the modification, and the available resources.

TechniquePrimary ApplicationKey AdvantagesKey Disadvantages
Mass Spectrometry Comprehensive PTM identification and quantificationHigh sensitivity, specificity, and throughputExpensive instrumentation, complex data analysis
2D-Gel Electrophoresis Separation and visualization of protein isoformsHigh resolution for intact proteins, direct visualizationLabor-intensive, not suitable for all proteins
Western Blotting Validation and targeted detection of specific PTMsSimple, accessible, high specificity (antibody-dependent)Low throughput, semi-quantitative
Size-Exclusion Chromatography Analysis of protein aggregation and purificationGentle, preserves native protein structureLow resolution for proteins of similar size
Spectroscopy (CD/Fluorescence) Analysis of protein structure and conformational changesRapid, sensitive to structural changesProvides global, not residue-specific, information

In practice, a multi-pronged approach that combines the strengths of different techniques is often the most powerful strategy for a thorough characterization of modified proteins. For example, a large-scale mass spectrometry experiment can be used to identify novel PTMs, which can then be validated and further characterized using targeted Western blotting. Similarly, spectroscopic techniques can be used to assess the structural consequences of modifications identified by mass spectrometry. By leveraging the complementary nature of these powerful analytical tools, researchers can gain a comprehensive understanding of the complex world of post-translational modifications and their critical roles in biology and disease.

References

  • Systematic approach for validating the ubiquitinated proteome. (n.d.). National Institutes of Health. Retrieved March 8, 2026, from [Link]

  • Post-Translational Modifications: Types, Functions, and Analytical Methods. (2025, February 21). Creative Biostructure. Retrieved March 8, 2026, from [Link]

  • Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. (n.d.). National Institutes of Health. Retrieved March 8, 2026, from [Link]

  • Targeted methods for quantitative analysis of protein glycosylation. (n.d.). National Institutes of Health. Retrieved March 8, 2026, from [Link]

  • Deciphering Tissue-specific Ubiquitination by Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved March 8, 2026, from [Link]

  • Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. (2023, October 4). ACS Publications. Retrieved March 8, 2026, from [Link]

  • Targeted methods for quantitative analysis of protein glycosylation. (2015, February 15). National Institutes of Health. Retrieved March 8, 2026, from [Link]

  • Western Blot Protocols and Methods. (n.d.). Springer Nature. Retrieved March 8, 2026, from [Link]

  • Qualitative and Quantitative Analysis of the Glycosylation Pattern of Recombinant Proteins. (2001, September 19). ACS Publications. Retrieved March 8, 2026, from [Link]

  • Post-Translational Modifications. (2021, March 18). Azure Biosystems. Retrieved March 8, 2026, from [Link]

  • Tools to Examine Ubiquitination of Proteins. (2016, June 23). Biocompare. Retrieved March 8, 2026, from [Link]

  • Far-UV vs. Near-UV Circular Dichroism: Key Differences in Protein Analysis. (n.d.). Retrieved March 8, 2026, from [Link]

  • Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. (2014, December 5). MDPI. Retrieved March 8, 2026, from [Link]

  • Current Status of Analytical Techniques for Characterization of Protein Stability. (2018, July 20). Retrieved March 8, 2026, from [Link]

  • Best Practice for Western Blot Detection of Proteins Present in Tissue Lysates. (n.d.). Bio-Rad. Retrieved March 8, 2026, from [Link]

  • The Frontier of Post-Translational Modification Analysis. (2022, September 22). Biocompare. Retrieved March 8, 2026, from [Link]

  • LCMS/MS versus Western Blot. (2015, June 22). Biology Stack Exchange. Retrieved March 8, 2026, from [Link]

  • Protein Analysis Techniques: A New Era of Detection and Quantification. (2025, May 22). UPRtek. Retrieved March 8, 2026, from [Link]

  • Analysis of protein modifications: recent advances in detection, characterization and mapping. (n.d.). PubMed. Retrieved March 8, 2026, from [Link]

  • Intrinsic Tryptophan Fluorescence (ITF). (n.d.). Creative Biolabs. Retrieved March 8, 2026, from [Link]

  • Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. (2024, December 20). Walsh Medical Media. Retrieved March 8, 2026, from [Link]

  • Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity. (2022, January 30). MDPI. Retrieved March 8, 2026, from [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025, November 18). MDPI. Retrieved March 8, 2026, from [Link]

  • Bottom-up proteomics guide: Principles, workflows, and LC-MS/MS applications. (n.d.). MetwareBio. Retrieved March 8, 2026, from [Link]

  • Quantitative Mass Spectrometry-based Proteomics. (2015, November 11). IntechOpen. Retrieved March 8, 2026, from [Link]

  • Methods for Detecting Protein Phosphorylation. (n.d.). Bio-Techne. Retrieved March 8, 2026, from [Link]

  • Analysis of protein isoforms: can we do it better?. (n.d.). National Institutes of Health. Retrieved March 8, 2026, from [Link]

  • Mass spectrometry and proteomics. (n.d.). American Physiological Society. Retrieved March 8, 2026, from [Link]

  • 2D Gel Electrophoresis for DiGE at CIAN. (2013, April 15). McGill University. Retrieved March 8, 2026, from [Link]

  • Basic protocol of 2D-DIGE for two protein samples. The different... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. (n.d.). National Institutes of Health. Retrieved March 8, 2026, from [Link]

  • Phosphoproteome Analysis Using Two-Dimensional Electrophoresis Coupled with Chemical Dephosphorylation. (2022, October 7). MDPI. Retrieved March 8, 2026, from [Link]

  • (PDF) Comparative study of three proteomic quantitative methods, DIGE, cICAT, and iTRAQ, using 2D gel- or LC-MALDI TOF/TOF. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • A closer look at types of chromatography. (n.d.). Khan Academy. Retrieved March 8, 2026, from [Link]

Sources

Safety Operating Guide

[Bis(t-Boc)amino]methyl Methanethiosulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guide: Proper Disposal of[Bis(t-Boc)amino]methyl Methanethiosulfonate

In modern drug development and protein engineering, methanethiosulfonate (MTS) reagents are indispensable for site-directed sulfhydryl labeling and the Substituted Cysteine Accessibility Method (SCAM). Among these, [Bis(t-Boc)amino]methyl Methanethiosulfonate (CAS: 1190009-49-4) is a highly specialized, lipophilic derivative. While its bis(t-Boc) functionalization enhances its utility in organic synthesis, it significantly complicates its environmental and toxicological profile.

This guide provides laboratory professionals with self-validating, step-by-step disposal methodologies grounded in chemical causality and environmental compliance.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To build a deeply secure safety culture, researchers must understand the chemical causality dictating disposal procedures, rather than merely following rules.

  • Combustion Toxicity (The Scrubber Mandate): The molecular formula of this compound (C12H23NO6S2) contains high ratios of sulfur and nitrogen. Standard incineration will rapidly oxidize these elements into highly toxic Sulfur Oxides (SOx) and Nitrogen Oxides (NOx). Therefore, disposal facilities must utilize chemical incinerators equipped with active afterburners and alkaline scrubbers to neutralize these acidic gases before atmospheric release[1].

  • Autoignition Risks (The Bleach Prohibition): Methanethiosulfonates and their degraded mercaptan byproducts are highly reactive. Contact with strong oxidizing agents—specifically dry or powdered hypochlorite (bleach)—can trigger violent exothermic reactions and autoignition[2].

  • Environmental Persistence: The dual tert-butyloxycarbonyl (t-Boc) protecting groups render this specific MTS derivative highly lipophilic. It will not safely hydrolyze or dilute in standard aqueous waste streams and must be strictly isolated as hazardous organic waste[1].

Operational Disposal Methodologies

The following step-by-step workflows ensure compliance with EPA 40 CFR Part 261 (or equivalent international hazardous waste regulations)[1].

Workflow A: Routine Disposal of Unused or Expired Reagent
  • Segregation: Isolate the [Bis(t-Boc)amino]methyl Methanethiosulfonate from any strong oxidizing agents, nitrates, or chlorine bleaches to prevent spontaneous exothermic reactions[2].

  • Containment: Transfer the material into a chemically compatible, sealable primary container (e.g., amber glass or high-density polyethylene). Do not mix with aqueous waste streams.

  • Solvent Dissolution (Optional but Recommended): If permitted by your institutional Environmental Health and Safety (EHS) guidelines, dissolve the solid waste in a highly combustible, non-halogenated organic solvent to facilitate cleaner incineration[1].

  • Labeling & Routing: Clearly label the container as "Hazardous Toxic Waste: Contains Methanethiosulfonate (Sulfur/Nitrogen Organics)." Dispatch to an EHS facility strictly for incineration with an afterburner and scrubber.

Workflow B: Emergency Spill Management
  • Evacuation & PPE: Halt operations. Don appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, a lab coat, and a NIOSH-approved respirator if the powder is aerosolized[1].

  • Inert Containment: Contain the spill using inert, non-combustible absorbent materials such as dry sand, earth, or vermiculite.

    • Critical Warning:Never use hypochlorite or strong oxidizers to neutralize the spill, as this can cause autoignition[2].

  • Spark-Proof Collection: Use spark-proof tools to sweep the absorbed mixture into a heavy-duty hazardous solid waste bag or rigid container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water. Collect all wash water for hazardous waste treatment; do not allow wash water to enter municipal drains[2].

Physicochemical & Disposal Specifications

Summarizing quantitative data ensures accurate risk assessment and rapid decision-making during waste segregation.

ParameterSpecification / Directive
Chemical Name [Bis(t-Boc)amino]methyl Methanethiosulfonate
CAS Number 1190009-49-4
Molecular Formula C12H23NO6S2
Hazard Classification Toxic, Organic, Environmental Hazard (OSHA 29 CFR 1910.1200)
Incompatible Materials Strong oxidizing agents, hypochlorites, oxidizing acids
Combustion Byproducts Carbon dioxide (CO2), Sulfur oxides (SOx), Nitrogen oxides (NOx)
EPA Waste Regulation (US) 40 CFR Part 261 (Hazardous Waste)
Required Disposal Method Chemical incineration (Requires Afterburner + Scrubber)

Regulatory Routing & Workflow Visualization

The following diagram illustrates the logical routing of[Bis(t-Boc)amino]methyl Methanethiosulfonate waste streams to ensure regulatory compliance and environmental safety.

MTS_Disposal_Pathway Start [Bis(t-Boc)amino]methyl Methanethiosulfonate Waste Unused Unused/Expired Reagent Start->Unused Spill Spill Cleanup Material Start->Spill Labware Contaminated Labware/PPE Start->Labware OrgWaste Collect in Sealable Organic Waste Container Unused->OrgWaste Absorb Absorb with Dry Sand/Earth (No Hypochlorite) Spill->Absorb SolidWaste Collect in Hazardous Solid Waste Bag Labware->SolidWaste Incinerator Chemical Incinerator (Afterburner & Scrubber) OrgWaste->Incinerator EPA 40 CFR 261 Absorb->SolidWaste SolidWaste->Incinerator EPA 40 CFR 261

Fig 1: Operational disposal workflow and regulatory routing for MTS reagent waste.

References

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.